Cyclopropylzinc bromide, 0.50 M in THF
Description
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Properties
IUPAC Name |
bromozinc(1+);cyclopropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5.BrH.Zn/c1-2-3-1;;/h1H,2-3H2;1H;/q-1;;+2/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKVDXUFZJARKPF-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C[CH-]1.[Zn+]Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5BrZn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601313676 | |
| Record name | Cyclopropylzinc bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601313676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
126403-68-7 | |
| Record name | Cyclopropylzinc bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601313676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclopropylzinc bromide | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
Introduction: The Enduring Utility of Organozinc Reagents
An In-Depth Technical Guide to the Solution Structure of Cyclopropylzinc Bromide in Tetrahydrofuran
For Researchers, Scientists, and Drug Development Professionals
Prepared by a Senior Application Scientist
First prepared by Edward Frankland in 1849, organozinc compounds represent one of the oldest classes of organometallic reagents.[1] Their tolerance of a wide variety of functional groups, coupled with moderate reactivity, has established them as indispensable tools in modern organic synthesis.[2] Among these, cyclopropylzinc halides are particularly valuable for introducing the cyclopropyl moiety—a strained, three-membered ring that can impart unique conformational and metabolic properties to bioactive molecules. This guide provides an in-depth analysis of the structure of cyclopropylzinc bromide in its most common solvent, tetrahydrofuran (THF), moving beyond simplistic representations to explore the dynamic equilibrium that dictates its reactivity. Understanding this structure is paramount for optimizing reaction conditions and achieving reproducible outcomes in applications such as the Nobel Prize-winning Negishi cross-coupling reaction.[3][4]
Pillar 1: The Schlenk Equilibrium - A Dynamic Foundation
At the core of understanding any organozinc halide in solution is the Schlenk equilibrium.[1][5] This fundamental principle, first described for Grignard reagents, dictates that the organozinc halide species (RZnX) exists in equilibrium with its corresponding diorganozinc (R₂Zn) and zinc dihalide (ZnX₂) counterparts.[5] For cyclopropylzinc bromide, this equilibrium can be represented as:
2 c-PrZnBr ⇌ (c-Pr)₂Zn + ZnBr₂
The position of this equilibrium is profoundly influenced by the solvent, the concentration, and the temperature.[5] In coordinating solvents like THF, the equilibrium generally favors the mixed organozinc halide species, c-PrZnBr.[6] However, the presence of all three species in solution is a critical consideration for mechanistic analysis, as the dialkylzinc compound, (c-Pr)₂Zn, is often more reactive, albeit present in lower concentrations.[1][7]
Figure 1: The Schlenk equilibrium for cyclopropylzinc bromide in THF.
Pillar 2: The Role of THF - From Solvation to Structure
Tetrahydrofuran (THF) is not merely an inert medium; it is an active participant in defining the structure of cyclopropylzinc bromide. The zinc atom in RZnX species is Lewis acidic and readily coordinates with the oxygen lone pairs of THF molecules.[6] This solvation is crucial for stabilizing the reagent and preventing gross aggregation and precipitation.
Computational studies on analogous zinc halides (ZnCl₂) and organozinc halides (MeZnCl) in THF provide significant insight. These studies reveal that the zinc center typically achieves a tetracoordinate, pseudo-tetrahedral geometry.[8][9][10] For cyclopropylzinc bromide, this means the zinc atom is bound to the cyclopropyl group, the bromine atom, and typically two molecules of THF.
Figure 3: Equilibrium between the solvated monomer and the bromide-bridged dimer of c-PrZnBr in THF.
Spectroscopic techniques like Diffusion Ordered Spectroscopy (DOSY) on related organozinc sulfinate systems in THF have shown that they exist predominantly as solvated dimers. [11]This provides strong experimental support for the hypothesis that a similar dimeric structure is a major component for cyclopropylzinc bromide in THF solution. The monomeric form is believed to be the more reactive species in many reactions, so this equilibrium directly impacts the effective concentration of the active nucleophile.
Impact on Reactivity: The Negishi Cross-Coupling Case Study
The complex solution structure of cyclopropylzinc bromide has profound implications for its application in synthesis, particularly in the palladium-catalyzed Negishi cross-coupling. [3]The catalytic cycle involves an oxidative addition, transmetalation, and reductive elimination. The transmetalation step, where the cyclopropyl group is transferred from zinc to the palladium center, is often rate-determining.
The efficiency of this step is dependent on the structure of the organozinc reagent. It is generally accepted that the monomeric form, c-PrZnBr(THF)₂, is the active species in transmetalation. The dimeric form is less reactive and must first dissociate to enter the catalytic cycle. Therefore, reaction conditions that shift the equilibrium towards the monomer can lead to faster reaction rates.
Figure 4: Workflow showing the role of the monomer-dimer equilibrium in the Negishi coupling.
Experimental Protocols
Protocol 1: Preparation of Cyclopropylzinc Bromide in THF
This protocol is based on the direct insertion of activated zinc into cyclopropyl bromide. All operations must be conducted under an inert atmosphere (e.g., Argon or Nitrogen) using Schlenk techniques.
Materials:
-
Zinc dust (<10 micron, 99.9%)
-
1,2-Dibromoethane
-
Trimethylsilyl chloride (TMSCl)
-
Cyclopropyl bromide
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Zinc Activation: To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and argon inlet, add zinc dust (1.5 equivalents).
-
The flask is heated under vacuum with a heat gun to remove any adsorbed water and then cooled under a positive pressure of argon.
-
Anhydrous THF is added, and the suspension is stirred.
-
A small amount of 1,2-dibromoethane (approx. 5 mol%) is added via syringe. The mixture is gently warmed. Activation is indicated by the evolution of ethene gas.
-
After gas evolution ceases, trimethylsilyl chloride (approx. 3 mol%) is added to further activate the zinc surface. The mixture is stirred for 20 minutes at room temperature.
-
Formation of the Organozinc Reagent: A solution of cyclopropyl bromide (1.0 equivalent) in anhydrous THF is added dropwise to the activated zinc suspension.
-
The reaction is exothermic. The addition rate should be controlled to maintain a gentle reflux.
-
After the addition is complete, the reaction mixture is stirred at room temperature for 2-4 hours or until the consumption of the starting material is confirmed (e.g., by GC analysis of a quenched aliquot).
-
The resulting greyish solution of cyclopropylzinc bromide is allowed to stand for the excess zinc to settle. The supernatant can be cannulated into another flask for storage or used directly. The concentration is typically around 0.5 M. [12]
Protocol 2: Negishi Cross-Coupling of 4-Bromoanisole with Cyclopropylzinc Bromide
Materials:
-
4-Bromoanisole
-
Cyclopropylzinc bromide solution (0.5 M in THF, prepared as above)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a dry Schlenk flask under argon, add 4-bromoanisole (1.0 equivalent) and Pd(PPh₃)₄ (2-5 mol%).
-
Add anhydrous THF to dissolve the solids.
-
To the stirred solution, add the cyclopropylzinc bromide solution (1.2-1.5 equivalents) dropwise via syringe at room temperature.
-
The reaction mixture is then heated to 50-60 °C and monitored by TLC or GC.
-
Upon completion, the reaction is cooled to room temperature and quenched by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
The mixture is extracted with diethyl ether or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to yield 4-cyclopropylanisole.
Data Summary
| Parameter | Description | Supporting Evidence |
| Primary Species | c-PrZnBr | Exists in equilibrium with (c-Pr)₂Zn and ZnBr₂ (Schlenk Equilibrium). [1][5] |
| Coordination Geometry | Tetrahedral | Inferred from computational studies on analogous RZnX species in THF. [8][9] |
| Solvation | Coordinated by THF | The Lewis acidic zinc center binds THF molecules. [6] |
| Coordination Number | ~1.5 - 2 (THF) | Dynamic equilibrium between mono- and bis-solvated species is likely. [10] |
| Aggregation State | Monomer-Dimer Equilibrium | Bromide-bridged dimers are likely the major species in solution. [6][11] |
| Active Species in Rxn | Monomeric c-PrZnBr(THF)₂ | The less sterically hindered monomer is believed to be more reactive in transmetalation. |
Conclusion
The representation of cyclopropylzinc bromide as a simple "c-PrZnBr" formula belies a complex and dynamic reality in THF solution. Its structure is governed by the interplay of the Schlenk equilibrium, robust coordination by THF molecules, and a monomer-dimer aggregation equilibrium. The resulting species, predominantly a bromide-bridged dimer solvated by THF, exists in equilibrium with a highly reactive, tetra-coordinate monomer. Acknowledging this structural complexity is not an academic exercise; it is essential for the rational design and optimization of synthetic protocols, enabling researchers to harness the full potential of this versatile organometallic reagent with greater control and reproducibility.
References
-
Rio, J., et al. (2024). Organozinc Reagents in Solution: Insights from ab initio Molecular Dynamics and X-ray Absorption Spectroscopy. ChemRxiv. [Link] [8][9][10]2. Krasovskiy, A., et al. (2006). A general and user-friendly protocol for the synthesis of functionalized aryl- and heteroaryl-cyclopropanes by Negishi cross-coupling reactions. ResearchGate. [Link] [3][4]3. Jackson, R. F. W., et al. (2001). Demonstration of promoted zinc Schlenk equilibria, their equilibrium values and derived reactivity. PubMed. [Link] [13][14]4. van Koten, G., Jastrzebski, J. T. B. H. (n.d.). Structural organozinc chemistry. DSpace@Utrecht University. [Link] [15]5. van Koten, G., Jastrzebski, J. T. B. H. (n.d.). Structural organozinc chemistry. UU Research Portal. [Link] [6][11]6. Rio, J., et al. (2024). Organozinc Reagents in Solution: Insights from ab initio Molecular Dynamics and X-ray Absorption Spectroscopy. ChemRxiv. [Link]
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Wikipedia contributors. (2023). Schlenk equilibrium. Wikipedia. [Link]
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Markiewicz, J. T., et al. (2015). Methylzinc tert-butoxide tetrahydrofuran solvate. ResearchGate. [Link]
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Wikipedia contributors. (2024). Organozinc chemistry. Wikipedia. [Link]
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Szafert, S., et al. (2022). Exploring the reactivity of homoleptic organozincs towards SO₂: synthesis and structure of a homologous series of organozinc sulfinates. RSC Publishing. [Link]
-
Rio, J., et al. (2024). Organozinc reagents in solution: insights from ab initio molecular dynamics and X-ray absorption spectroscopy. ChemRxiv. [Link]
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Jagtap, R. S. (2007). PREPARATION OF SOME ORGANOZINC COMPOUNDS AND THEIR ENANTIOSELECTIVE ADDITION TO ALDEHYDES. Shodhganga. [Link] 21. Organic Chemistry Portal. (n.d.). Negishi Coupling. [Link]
-
Maha Automations. (2023). CYCLOPROPYL ZINC BROMIDE 0.5M IN THF. [Link]
-
Chiorboli, C., et al. (2015). Uncatalyzed conjugate addition of organozinc halides to enones in DME: a combined experimental/computational study on the role of the solvent and the reaction mechanism. RSC Publishing. [Link]
-
Zhang, Y. (2022). Review of cyclopropyl bromide synthetic process. ResearchGate. [Link]
-
Cloke, F. G. N., et al. (2001). Ring-opening of tetrahydrofuran with PCl3 catalysed by an ortho-xylidenedizinc complex. ResearchGate. [Link]
-
Berger, S., et al. (1999). NMR Spectroscopic Structural Determination of Organozinc Reagents: Evidence for "Highly Coordinated" Zincates. PubMed. [Link]
- Google Patents. (2015). Novel method for synthesizing cyclopropyl bromide.
-
Ley, S. V., et al. (2018). On-demand synthesis of organozinc halides under continuous flow conditions. PubMed. [Link]
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NIST. (n.d.). Cyclopropyl bromide. NIST Chemistry WebBook. [Link]
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NIST. (n.d.). Cyclopropyl bromide Mass Spectrum. NIST Chemistry WebBook. [Link]
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NIST. (n.d.). Cyclopropyl bromide IR Spectrum. NIST Chemistry WebBook. [Link]
-
Helquist, P., Bradlee, M. J. (1995). (3aβ,9bβ)-1,2,3a,4,5,9b-HEXAHYDRO-9b-HYDROXY-3a-METHYL-3H-BENZ[e]INDEN-3-ONE. Organic Syntheses. [Link]
-
Sdfine. (n.d.). cyclopropylmagnesium bromide solution 0.5m in thf. [Link]
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Physical and chemical properties of Cyclopropylzinc bromide solution
An In-Depth Technical Guide to Cyclopropylzinc Bromide Solution
Introduction: The Strategic Value of the Cyclopropyl Moiety
In the landscape of modern drug discovery and development, the cyclopropyl group stands out as a uniquely valuable structural motif. Its incorporation into molecular scaffolds often imparts favorable metabolic stability, enhanced potency, and improved pharmacokinetic properties. As a strained three-membered ring, it presents a distinct three-dimensional profile that can facilitate crucial binding interactions with biological targets. Organozinc reagents, particularly cyclopropylzinc bromide, have emerged as indispensable tools for introducing this moiety with precision and high functional group tolerance.[1][2]
Unlike their more reactive organolithium or Grignard counterparts, organozinc compounds exhibit a moderated reactivity that makes them exceptionally compatible with a wide array of sensitive functional groups.[2][3] This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the physical properties, chemical reactivity, and field-proven applications of cyclopropylzinc bromide solution, with a focus on its pivotal role in palladium-catalyzed cross-coupling reactions.
PART 1: Core Physicochemical Properties
Cyclopropylzinc bromide is typically supplied as a 0.5 M solution in tetrahydrofuran (THF), a solvent that effectively solvates the organometallic species.[4] Its physical and chemical characteristics are fundamental to its proper handling, storage, and application in synthesis.
Table 1: Physical and Chemical Data for Cyclopropylzinc Bromide Solution (0.5 M in THF)
| Property | Value | Source(s) |
| CAS Number | 126403-68-7 | [5] |
| Molecular Formula | C₃H₅BrZn | [4][6] |
| Molecular Weight | 186.37 g/mol | [5] |
| Appearance | Liquid | [4] |
| Concentration | 0.5 M in Tetrahydrofuran (THF) | [7] |
| Density | ~0.969 g/mL at 25 °C | [4][8] |
| Storage Temperature | 2-8°C | [4] |
| Flash Point | -17 °C (-1.4 °F) - closed cup | [4] |
PART 2: Stability, Handling, and Safety
The utility of cyclopropylzinc bromide is intrinsically linked to its handling. While less pyrophoric than many organolithium reagents, it is highly sensitive to moisture and air, which can rapidly degrade the reagent and compromise reaction yields.[9][10]
Stability and Storage
Proper storage is paramount for maintaining the reagent's integrity. Cyclopropylzinc bromide solution should be stored under an inert atmosphere (e.g., argon or nitrogen) at refrigerated temperatures (2-8°C).[4] The THF solvent is susceptible to peroxide formation upon prolonged exposure to air, which can create a significant explosion hazard.[11] Containers should be dated upon opening and periodically checked for peroxides, especially if crystals are observed.[11] The recommended shelf life is typically around 12 months under ideal storage conditions.[11]
Safe Handling Protocol
All manipulations must be conducted using standard air-free techniques, such as a Schlenk line or a glovebox, to prevent exposure to atmospheric oxygen and moisture.[10]
-
Inert Atmosphere: Before use, the reaction vessel must be thoroughly dried and purged with an inert gas.
-
Reagent Transfer: The solution should be transferred from its Sure/Seal™ packaging using a dry, inert gas-flushed syringe or cannula.[7]
-
Quenching: Upon reaction completion, any excess organozinc reagent must be carefully quenched. This is typically achieved by the slow, controlled addition of a protic solvent like isopropanol or a saturated aqueous solution of ammonium chloride at a reduced temperature (e.g., 0°C).
Safety Profile and Hazard Management
Cyclopropylzinc bromide solution is classified as a hazardous material. The primary risks are associated with the THF solvent and the reagent's reactivity.
Table 2: GHS Hazard and Precautionary Information
| Category | GHS Codes | Description |
| Pictograms | Flame, Corrosion, Health Hazard, Exclamation Mark | GHS02, GHS05, GHS08, GHS07[4] |
| Signal Word | Danger | [4] |
| Hazard Statements | H225, H302, H314, H335, H351 | Highly flammable liquid and vapor. Harmful if swallowed. Causes severe skin burns and eye damage. May cause respiratory irritation. Suspected of causing cancer.[4] |
| Precautionary Statements | P210, P233, P280, P303+P361+P353, P305+P351+P338 | Keep away from heat/sparks/open flames. Keep container tightly closed. Wear protective gloves/clothing/eye protection. IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4] |
The following workflow illustrates the essential steps for safely handling this air- and moisture-sensitive reagent.
Caption: Workflow for Handling Air-Sensitive Reagents.
PART 3: Chemical Reactivity and Synthetic Applications
The primary utility of cyclopropylzinc bromide lies in its role as a nucleophilic source of a cyclopropyl group for the formation of carbon-carbon bonds.[7] It is a cornerstone reagent for the Negishi cross-coupling reaction, a powerful method for C(sp²)–C(sp³) bond formation.[1][12]
The Negishi Cross-Coupling Reaction
The Negishi coupling involves the reaction of an organozinc compound with an organic halide or triflate in the presence of a nickel or palladium catalyst.[13][14] Palladium catalysts are generally preferred due to their broad functional group tolerance and high yields.[15] The reaction is highly valued for its reliability and efficiency in constructing complex molecular architectures.[12]
The catalytic cycle proceeds through three fundamental steps:
-
Oxidative Addition: The palladium(0) catalyst reacts with the aryl or vinyl halide (R-X) to form a palladium(II) intermediate.
-
Transmetalation: The organic group from the cyclopropylzinc bromide is transferred to the palladium(II) center, displacing the halide and forming a diorganopalladium(II) species.
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the final product (R-R') and regenerating the palladium(0) catalyst.
Caption: The Catalytic Cycle of the Negishi Cross-Coupling.
PART 4: Experimental Protocol: Synthesis of an Arylcyclopropane
This section provides a representative, field-proven protocol for the Negishi cross-coupling of an aryl bromide with cyclopropylzinc bromide.
Objective: To synthesize 1-cyclopropyl-4-methoxybenzene from 1-bromo-4-methoxybenzene.
Materials:
-
1-bromo-4-methoxybenzene
-
Cyclopropylzinc bromide (0.5 M in THF)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Schlenk flask and standard glassware
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Syringes and needles
Step-by-Step Methodology
-
Reaction Setup (Inerting the System):
-
A 100 mL Schlenk flask containing a magnetic stir bar is flame-dried under vacuum and backfilled with argon. This process is repeated three times to ensure the vessel is free of atmospheric moisture and oxygen.
-
Scientist's Note: This step is critical. Organozinc reagents and the Pd(0) catalyst are sensitive to oxidation, and moisture will quench the organometallic nucleophile, leading to failed reactions.[9][10]
-
-
Reagent Addition:
-
To the flask, add 1-bromo-4-methoxybenzene (1.87 g, 10.0 mmol), followed by the palladium catalyst, Pd(PPh₃)₄ (231 mg, 0.20 mmol, 2 mol%).
-
Add 20 mL of anhydrous THF via syringe to dissolve the solids.
-
Scientist's Note: The catalyst loading is typically between 1-5 mol%. A lower loading is often possible with highly active catalyst systems, making the process more cost-effective and simplifying purification.[15]
-
-
Nucleophile Introduction:
-
Slowly add cyclopropylzinc bromide solution (22 mL, 11.0 mmol, 1.1 equivalents, 0.5 M in THF) to the stirring reaction mixture at room temperature via syringe over 10 minutes.
-
Scientist's Note: A slight excess of the organozinc reagent is used to ensure complete consumption of the limiting aryl bromide. The slow addition helps to control any potential exotherm and maintain optimal reaction conditions.
-
-
Reaction and Monitoring:
-
Heat the reaction mixture to 60 °C and stir for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting aryl bromide is consumed.
-
-
Quenching and Workup:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly and carefully add 20 mL of saturated aqueous NH₄Cl solution to quench any unreacted cyclopropylzinc bromide.
-
Scientist's Note: Quenching is a crucial safety step to neutralize the reactive organometallic species before exposure to air. The addition must be slow to manage gas evolution and potential exotherms.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 30 mL).
-
Combine the organic layers, wash with brine (1 x 30 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 1-cyclopropyl-4-methoxybenzene.
-
Conclusion
Cyclopropylzinc bromide solution is a highly effective and versatile reagent for the introduction of the cyclopropyl group in organic synthesis. Its moderated reactivity, coupled with high functional group tolerance, makes it a superior choice for complex molecule synthesis, particularly in the context of drug development.[1][12] A thorough understanding of its physical properties and strict adherence to safe handling protocols under inert conditions are essential for leveraging its full synthetic potential. The Negishi cross-coupling reaction stands as its premier application, providing a reliable and efficient pathway to valuable cyclopropyl-containing compounds.
References
-
PubChem. Cyclopropylzinc bromide. National Center for Biotechnology Information. [Link][5]
-
ResearchGate. General and user-friendly protocol for the synthesis of functionalized aryl- and heteroaryl-cyclopropanes by Negishi cross-coupling reactions. [Link][12]
-
SLS. Cyclopropylzinc bromide soluti | 680982-50ML | SIGMA-ALDRICH. [Link][7]
-
Han, C., & Buchwald, S. L. (2009). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. Journal of the American Chemical Society. [Link][15]
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ACS Publications. Organozinc Reagents: Highly Efficient Scalable Continuous Conversion in Various Concentrations and Reaction Types. Organic Process Research & Development. [Link][2]
-
Organic Syntheses. PREPARATION OF SOLID, AIR- AND MOISTURE-STABLE ARYL- AND HETEROARYLZINC PIVALATES AND THEIR REACTIONS. [Link][9]
-
GKS Chemistry. Use of Organozinc compounds. YouTube. [Link][3]
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The Genesis of a Strained Nucleophile: An In-depth Technical Guide to the Mechanism of Cyclopropylzinc Bromide Formation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclopropylzinc reagents, particularly cyclopropylzinc bromide, are powerful and versatile intermediates in modern organic synthesis. Their unique combination of nucleophilicity and functional group tolerance has made them indispensable for the introduction of the cyclopropyl motif, a common structural element in pharmaceuticals and biologically active molecules. This guide provides a comprehensive technical overview of the formation of cyclopropylzinc bromide, focusing on the mechanistic intricacies of the direct oxidative addition of zinc to cyclopropyl bromide. We will delve into the critical role of zinc activation, the structure and dynamics of the resulting organozinc species, and provide a validated experimental protocol for its preparation and characterization, empowering researchers to confidently employ this valuable reagent in their synthetic endeavors.
Introduction: The Significance of Cyclopropylzinc Reagents
The cyclopropane ring, with its inherent strain and unique electronic properties, imparts profound effects on the biological activity and physicochemical properties of molecules. Consequently, methods for the efficient and selective introduction of this three-membered ring are of paramount importance in drug discovery and development. Organozinc reagents (RZnX) have emerged as a class of organometallics that strike an optimal balance between reactivity and functional group compatibility.[1] Unlike their more reactive Grignard or organolithium counterparts, organozinc reagents tolerate a wide array of sensitive functional groups such as esters, nitriles, and ketones, making them ideal for complex molecule synthesis.[1]
Cyclopropylzinc bromide (c-PrZnBr) stands out as a key reagent for delivering the cyclopropyl nucleophile in a variety of carbon-carbon bond-forming reactions, most notably the Pdcatalyzed Negishi cross-coupling.[2][3] Its stability and the efficiency of its preparation have made it a valuable tool for both academic research and commercial applications.[1]
This guide will focus on the most direct and widely used method for preparing cyclopropylzinc bromide: the oxidative addition of metallic zinc to cyclopropyl bromide.
The Core Mechanism: Oxidative Addition of Zinc to Cyclopropyl Bromide
The formation of cyclopropylzinc bromide from cyclopropyl bromide and elemental zinc is an example of an oxidative addition reaction. In this process, the zinc metal (in its 0 oxidation state) inserts into the carbon-bromine bond, resulting in the formation of a C-Zn bond and a Zn-Br bond, with the zinc being oxidized to the +2 state.[4][5]
The Critical Role of Zinc Activation
Commercially available zinc dust or powder is often coated with a passivating layer of zinc oxide, which significantly hinders its reactivity.[6] Therefore, activation of the zinc surface is a prerequisite for efficient oxidative addition. Several methods have been developed to prepare highly reactive zinc, with Rieke® Zinc being one of the most prominent.[7][8]
Rieke® Zinc is a highly reactive, fine black powder of zinc metal with a large surface area, typically prepared by the reduction of a zinc salt (e.g., ZnCl₂) with an alkali metal like lithium or sodium in a suitable solvent like tetrahydrofuran (THF).[7][8] This process removes the oxide layer and creates a high-energy surface that is exceptionally reactive towards organic halides.[6] The use of Rieke® Zinc allows the oxidative addition to proceed under mild conditions, often at room temperature, and is compatible with a broad range of functional groups.[7]
Other methods for zinc activation include treatment with 1,2-dibromoethane and trimethylsilyl chloride, often in the presence of lithium chloride, which aids in solubilizing the newly formed organozinc species from the metal surface.[9]
Mechanistic Steps of Oxidative Addition
The precise mechanism of oxidative addition of zinc to an alkyl halide can be complex and is influenced by the nature of the halide, the solvent, and the state of the zinc surface. However, a generally accepted model involves the following key steps:
-
Electron Transfer: The reaction is initiated by a single-electron transfer (SET) from the activated zinc surface to the antibonding (σ*) orbital of the carbon-bromine bond of cyclopropyl bromide. This leads to the formation of a cyclopropyl radical and a bromide anion, which remains associated with the zinc surface.
-
Radical Recombination: The highly reactive cyclopropyl radical rapidly recombines with the zinc-bromide species on the metal surface to form the final product, cyclopropylzinc bromide.
This process is often depicted as a concerted insertion of the zinc atom into the C-Br bond, although the stepwise SET mechanism is considered more likely.
Figure 1: Proposed mechanism for the formation of cyclopropylzinc bromide.
Structure, Bonding, and Solution Dynamics
The C-Zn Bond and Molecular Geometry
The carbon-zinc bond in organozinc compounds is a polar covalent bond, with the electron density polarized towards the carbon atom due to the difference in electronegativity (C: 2.55, Zn: 1.65).[9] This polarization imparts nucleophilic character to the cyclopropyl group. In the solid state and in non-coordinating solvents, diorganozinc compounds (R₂Zn) are typically linear monomers.[10] However, organozinc halides like cyclopropylzinc bromide (RZnX) have a more complex structure.
In solution, particularly in coordinating solvents like THF, the zinc atom in c-PrZnBr is typically tetracoordinated, with the THF molecules acting as ligands.[11] This coordination helps to stabilize the organozinc species.
The Schlenk Equilibrium
Similar to Grignard reagents, organozinc halides in solution exist in a dynamic equilibrium known as the Schlenk equilibrium.[8][9] This equilibrium involves the disproportionation of the organozinc halide (c-PrZnBr) into the corresponding diorganozinc species (dicyclopropylzinc, (c-Pr)₂Zn) and zinc bromide (ZnBr₂).
2 c-PrZnBr ⇌ (c-Pr)₂Zn + ZnBr₂
The position of this equilibrium is influenced by the solvent, temperature, and the presence of salts.[8] For many synthetic applications, the presence of both species in solution is inconsequential, as both can act as effective nucleophiles.
Figure 2: The Schlenk equilibrium for cyclopropylzinc bromide.
Experimental Protocol: Preparation of Cyclopropylzinc Bromide
This protocol provides a reliable method for the preparation of a solution of cyclopropylzinc bromide using commercially available Rieke® Zinc. All operations should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line or glovebox techniques.
Materials and Equipment
| Material/Equipment | Specifications |
| Rieke® Zinc | Slurry in THF |
| Cyclopropyl bromide | Anhydrous |
| Tetrahydrofuran (THF) | Anhydrous, inhibitor-free |
| Schlenk flask | Appropriate size, oven-dried |
| Magnetic stirrer and stir bar | |
| Syringes and needles | Oven-dried |
| Inert gas supply | Argon or Nitrogen |
| Septa |
Step-by-Step Procedure
Figure 3: Workflow for the preparation of cyclopropylzinc bromide.
-
Preparation: Assemble a dry Schlenk flask equipped with a magnetic stir bar under a positive pressure of inert gas.
-
Addition of Rieke® Zinc: Transfer the required amount of Rieke® Zinc slurry into the Schlenk flask via cannula.
-
Dilution: Add additional anhydrous THF to achieve the desired final concentration (typically 0.5 M).
-
Cooling: Cool the stirred suspension to 0 °C using an ice-water bath.
-
Addition of Cyclopropyl Bromide: Slowly add cyclopropyl bromide (1.0 equivalent) dropwise via syringe over a period of 15-20 minutes. An exothermic reaction should be observed. Maintain the internal temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours.
-
Settling: Stop stirring and allow the excess zinc to settle.
-
Isolation: The resulting supernatant, a solution of cyclopropylzinc bromide, can be carefully transferred via cannula to another dry, inerted flask for storage or immediate use.
Characterization
The concentration of the prepared cyclopropylzinc bromide solution can be determined by titration with a standardized solution of iodine in THF using 1,10-phenanthroline as an indicator.
Spectroscopic Data:
-
¹H NMR (THF-d₈): The characteristic signals for the cyclopropyl group attached to zinc are expected to be shifted upfield compared to cyclopropyl bromide. The methine proton (CH-Zn) will appear as a multiplet, and the methylene protons (CH₂) will also appear as multiplets.
-
¹³C NMR (THF-d₈): Similar to the ¹H NMR, the carbon signals of the cyclopropyl ring will be shifted upfield.
Applications in Synthesis: The Negishi Cross-Coupling
A primary application of cyclopropylzinc bromide is in the palladium-catalyzed Negishi cross-coupling reaction to form C(sp²)-C(sp³) bonds.[2] This reaction allows for the efficient coupling of cyclopropylzinc bromide with a variety of aryl, heteroaryl, and vinyl halides or triflates, providing access to a wide range of cyclopropyl-substituted compounds.[1][3]
The catalytic cycle involves:
-
Oxidative Addition: The Pd(0) catalyst oxidatively adds to the organic halide (Ar-X).
-
Transmetalation: The cyclopropyl group is transferred from zinc to the palladium center, displacing the halide.
-
Reductive Elimination: The desired cyclopropyl-aryl product is eliminated from the palladium center, regenerating the Pd(0) catalyst.
Figure 4: Catalytic cycle of the Negishi cross-coupling reaction.
Conclusion
The formation of cyclopropylzinc bromide via the direct oxidative addition of activated zinc to cyclopropyl bromide is a cornerstone reaction in modern synthetic chemistry. Understanding the underlying mechanism, particularly the necessity of zinc activation and the solution-state behavior of the resulting organozinc species, is crucial for its successful and reproducible application. The provided experimental protocol offers a reliable method for the preparation of this valuable reagent. Armed with this knowledge, researchers in drug development and other scientific fields can confidently leverage the unique properties of cyclopropylzinc bromide to advance their synthetic programs and unlock new chemical space.
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An In-depth Technical Guide to the Spectroscopic Characterization of Cyclopropylzinc Bromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclopropylzinc bromide is a valuable organozinc reagent in organic synthesis, prized for its ability to introduce the cyclopropyl moiety into a wide range of molecules. Its utility in the construction of complex molecular architectures, particularly in the pharmaceutical industry, has led to a growing interest in its chemical and physical properties. A thorough understanding of its spectroscopic characteristics is paramount for reaction monitoring, quality control, and mechanistic studies. This guide provides a detailed exploration of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data of cyclopropylzinc bromide, grounded in the principles of organometallic chemistry. While direct, published spectra of this specific reagent are not abundantly available, this guide synthesizes data from related compounds and spectroscopic principles to provide a robust analytical framework.
Synthesis of Cyclopropylzinc Bromide: A Protocol Grounded in Mechanistic Insight
The preparation of cyclopropylzinc bromide typically involves the oxidative addition of zinc metal to cyclopropyl bromide. The success of this synthesis hinges on the activation of the zinc surface and the choice of solvent.
Experimental Protocol: Synthesis of Cyclopropylzinc Bromide
-
Zinc Activation: In a flame-dried, three-necked flask equipped with a reflux condenser, a magnetic stir bar, and a dropping funnel under an inert atmosphere (e.g., argon or nitrogen), add zinc dust or turnings. Activate the zinc by stirring with a dilute solution of HCl, followed by washing with water, ethanol, and finally, dry ether. Dry the activated zinc under vacuum with gentle heating. Rationale: The removal of the passivating oxide layer on the zinc surface is crucial for the oxidative addition to proceed efficiently.
-
Reaction Setup: To the flask containing the activated zinc, add anhydrous tetrahydrofuran (THF) as the solvent. THF is a common choice due to its ability to solvate the organozinc species formed.
-
Initiation: Add a small crystal of iodine or a few drops of 1,2-dibromoethane to initiate the reaction. These reagents react with the zinc surface to create fresh, highly reactive sites.
-
Addition of Cyclopropyl Bromide: Dissolve cyclopropyl bromide in anhydrous THF and add it dropwise to the stirred suspension of activated zinc. The reaction is exothermic and may require external cooling to maintain a gentle reflux.
-
Reaction Monitoring and Completion: The reaction progress can be monitored by the disappearance of the zinc metal. Once the zinc has been consumed, the reaction is typically considered complete. The resulting solution of cyclopropylzinc bromide in THF can be used directly for subsequent reactions.
Reaction Workflow Diagram
Caption: Workflow for the synthesis of cyclopropylzinc bromide.
Spectroscopic Characterization
The structural elucidation and characterization of organometallic compounds heavily rely on techniques like NMR and IR spectroscopy.[1][2] These methods provide valuable insights into the bonding and structure of these sensitive compounds.[1][2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for characterizing organozinc reagents.[3][4] The chemical shifts and coupling constants of the protons and carbons in the cyclopropyl ring are diagnostic of the C-Zn bond formation.
¹H NMR Spectroscopy
The ¹H NMR spectrum of cyclopropylzinc bromide is expected to show complex multiplets for the cyclopropyl protons due to spin-spin coupling. The formation of the C-Zn bond leads to a general upfield shift of the proton signals compared to the starting material, cyclopropyl bromide. This is attributed to the increased electron density on the carbon atom bonded to the electropositive zinc.
-
α-Proton (CH-Zn): The proton on the carbon directly attached to the zinc atom is expected to be the most shielded and, therefore, appear at the highest field (lowest ppm value).
-
β-Protons (CH₂): The four protons on the two methylene groups of the cyclopropyl ring will be diastereotopic and will exhibit complex splitting patterns due to geminal and vicinal coupling.
Expected ¹H NMR Data
| Proton | Expected Chemical Shift (δ, ppm) in THF-d₈ | Multiplicity | Coupling Constants (J, Hz) |
| Hα (CH-Zn) | ~0.5 - 1.0 | Multiplet | J_vicinal (cis and trans) |
| Hβ (CH₂) | ~0.2 - 0.8 | Multiplet | J_geminal, J_vicinal (cis and trans) |
Note: These are estimated values. Actual chemical shifts can be influenced by the solvent, concentration, and the presence of any coordinating ligands or salts like lithium bromide, which can form ate complexes.[5]
For comparison, the ¹H NMR spectrum of the starting material, cyclopropyl bromide, shows signals at approximately δ 2.9 (m, 1H) and δ 1.1-1.3 (m, 4H).[6] The significant upfield shift upon formation of the organozinc reagent is a key diagnostic feature.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides direct evidence of the carbon-zinc bond. The carbon atom bonded to zinc will experience a significant upfield shift compared to its position in cyclopropyl bromide.
Expected ¹³C NMR Data
| Carbon | Expected Chemical Shift (δ, ppm) in THF-d₈ |
| C-Zn | ~5 - 15 |
| CH₂ | ~2 - 8 |
Note: These are estimated values. The exact chemical shifts can vary based on experimental conditions.
In cyclopropyl bromide, the carbon bearing the bromine atom (C-Br) resonates at approximately δ 31 ppm, while the methylene carbons (CH₂) appear at around δ 9 ppm.[7] The pronounced upfield shift of the C-Zn carbon is a clear indicator of the successful formation of the organozinc reagent.
Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying the presence of specific functional groups and for probing the nature of the metal-carbon bond.[8][9] While the C-Zn stretching vibration is typically weak and falls in the far-infrared region, changes in the vibrational modes of the cyclopropyl ring can be observed.
Key IR Absorptions
| Wavenumber (cm⁻¹) | Assignment |
| ~3080 - 3000 | C-H stretching of the cyclopropyl ring |
| ~1020 | Ring breathing mode of the cyclopropyl group |
| Below 600 | C-Zn stretching vibration |
The C-H stretching frequencies of the cyclopropyl ring are characteristic and appear at higher wavenumbers than those of typical alkanes due to the increased s-character of the C-H bonds. The ring breathing mode is also a distinctive feature of the cyclopropane skeleton. For comparison, the IR spectrum of cyclopropyl bromide shows a strong C-Br stretching vibration in the range of 600-500 cm⁻¹.[10][11] The disappearance of this band and the potential appearance of a new band in the far-IR region would be indicative of the formation of cyclopropylzinc bromide.
Conclusion
The spectroscopic characterization of cyclopropylzinc bromide, while not extensively documented with readily available spectra, can be confidently approached through a combination of established principles of organometallic spectroscopy and comparison with related compounds. The key diagnostic features in NMR spectroscopy are the significant upfield shifts of the α-proton and the carbon atom directly bonded to zinc. In IR spectroscopy, the disappearance of the C-Br stretching vibration and the persistence of the characteristic cyclopropyl ring vibrations confirm the formation of the desired organozinc reagent. This guide provides a foundational framework for researchers to confidently synthesize, handle, and analyze this important synthetic building block.
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Wiberg, K. B., Barth, D. E., & Schertler, P. H. (1966). Nuclear magnetic resonance spectra of cyclopropyl derivatives. The Journal of Organic Chemistry, 31(5), 1551–1555. [Link]
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Manning, A. R. (1968). Spectroscopic studies on organometallic compounds. Part XVII. Infrared spectra of dicarbonyl-(π-cyclopentadienyl)iron complexes in the carbonyl stretching regions. Journal of the Chemical Society A: Inorganic, Physical, Theoretical, 1319-1322. [Link]
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LibreTexts. (2023, May 3). 23.1C: Characterization of Organometallic Complexes. Chemistry LibreTexts. [Link]
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MDPI. (2018). Organozinc Precursor-Derived Crystalline ZnO Nanoparticles: Synthesis, Characterization and Their Spectroscopic Properties. Nanomaterials. [Link]
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Hanada, E. M. (2021). Mechanisms of Organozinc Reagent Formation Determined Through a Combined Single-Particle-Fluorescence-Microscopy and NMR-Spectroscopy Approach. eScholarship, University of California. [Link]
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Koszinowski, K., et al. (2011). Lithium Organozincate Complexes LiRZnX2: Common Species in Organozinc Chemistry. Organometallics. [Link]
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The Modern Alchemist's Toolkit: An In-depth Guide to Organozinc Reagents in Organic Synthesis
Abstract
Organozinc reagents, pioneers in the field of organometallic chemistry, have undergone a remarkable renaissance, evolving from historical curiosities to indispensable tools in modern organic synthesis. Their unique balance of reactivity and functional group tolerance has positioned them as crucial intermediates in the construction of complex molecular architectures, particularly within the pharmaceutical and materials science sectors. This guide provides an in-depth exploration of the core principles governing organozinc chemistry, from their fundamental preparation and structural nuances to their application in cornerstone carbon-carbon bond-forming reactions. We will delve into the mechanistic intricacies that dictate their synthetic utility and provide field-proven insights to empower researchers in leveraging these versatile reagents for transformative chemical innovation.
A Legacy of Innovation: The Enduring Relevance of Organozinc Chemistry
The journey of organozinc compounds began in 1848 when Edward Frankland synthesized diethylzinc, marking the dawn of organometallic chemistry.[1][2][3] These early reagents, though pyrophoric and challenging to handle, laid the theoretical groundwork for the concept of chemical valence.[2] For a considerable period, the more reactive Grignard and organolithium reagents overshadowed their zinc counterparts.[4] However, the very moderation in reactivity that once seemed a limitation has become their greatest asset. The highly covalent and less polar nature of the carbon-zinc bond imparts a remarkable tolerance to a wide array of sensitive functional groups, such as esters, nitriles, and ketones, which are often incompatible with more aggressive organometallics.[1][5][6] This chemoselectivity minimizes the need for cumbersome protection-deprotection sequences, streamlining synthetic routes and enhancing overall efficiency—a critical advantage in the multi-step synthesis of complex molecules like pharmaceuticals and natural products.[6][7]
Classification and Synthesis: Tailoring the Reagent to the Task
Organozinc reagents can be broadly categorized, with each class offering distinct reactivity profiles and applications.[1][8]
-
Diorganozinc (R₂Zn): These compounds feature two organic substituents bound to the zinc center.
-
Heteroleptic (RZnX): In this class, the zinc atom is bonded to one organic group and one electronegative group (X), typically a halide.
-
Ionic Organozincates (RₙZn⁻): These are anionic complexes where the zinc atom bears a negative charge.
The judicious choice of preparatory method is paramount to accessing the desired reagent with optimal reactivity and stability.
Foundational Preparative Strategies
Several key methods are employed for the synthesis of organozinc reagents:
-
Oxidative Addition: This classic approach, first demonstrated by Frankland, involves the direct insertion of zinc metal into an organic halide.[1][9] The reactivity of the zinc metal is a critical parameter. Standard zinc dust often requires harsh conditions.[10] To circumvent this, highly activated forms of zinc, such as Rieke® Zinc , are frequently used.[1][10] Rieke® Zinc, prepared by the reduction of a zinc salt, possesses a high surface area and exceptional reactivity, enabling the direct formation of organozinc reagents from a wide range of organic halides under mild conditions.[10]
-
Transmetalation: This versatile method involves the exchange of an organic group from a more electropositive metal (like lithium or magnesium) to a zinc salt (e.g., ZnCl₂).[1][11][12] This is a widely used technique as it allows for the preparation of organozinc reagents from readily available organolithium or Grignard precursors.
-
Halogen-Zinc Exchange: This method provides another pathway to functionalized organozinc reagents.[12]
The choice of solvent also plays a crucial role. While ethereal solvents like tetrahydrofuran (THF) are common, the use of polar aprotic solvents or the addition of salts like lithium chloride can significantly influence the solubilization and reactivity of the organozinc species.[13][14]
Comparative Overview of Preparative Methods
| Method | Starting Materials | Conditions | Advantages | Limitations |
| Oxidative Addition (Standard Zinc) | Organic Halide (R-X), Zn dust | Often requires heat, activation | Cost-effective | Limited to reactive halides, poor functional group tolerance |
| Oxidative Addition (Rieke® Zinc) | Organic Halide (R-X), Rieke® Zinc | Mild, often room temperature | High reactivity, excellent functional group tolerance, direct preparation | Cost of Rieke® Zinc, requires inert atmosphere |
| Transmetalation | Organolithium (R-Li) or Grignard (R-MgX), Zinc Halide (ZnX₂) | Typically low temperatures | Wide substrate scope, access to diverse functionalized reagents | Requires pre-formation of organolithium/Grignard, potential for side reactions |
The Science of Selectivity: Structure, Bonding, and Reactivity
The synthetic utility of organozinc reagents is a direct consequence of their electronic and structural properties. The carbon-zinc bond is significantly more covalent than its magnesium or lithium analogues, resulting in reduced carbanionic character of the organic group.[1][6] This inherent mildness is the cornerstone of their functional group tolerance.[1][11]
Diorganozinc compounds typically adopt a linear geometry, a result of sp-hybridization at the zinc center.[1][9] This linearity leads to a zero-dipole moment in symmetric R₂Zn compounds, explaining their solubility in nonpolar solvents.[1] In contrast, organozinc halides often form aggregates in solution.[15] The coordination environment around the zinc atom is flexible, commonly adopting tetrahedral or octahedral geometries in its complexes, a trait attributed to its filled 3d orbital which eliminates ligand field stabilization effects.[1]
While inherently less reactive towards many organic electrophiles compared to Grignards, the nucleophilicity of organozinc reagents can be dramatically enhanced through transmetalation to other metals, most notably palladium and copper.[1][6] This dual nature—stability in the presence of functional groups and potent reactivity upon activation—is the key to their widespread application.
Cornerstone Applications in Carbon-Carbon Bond Formation
Organozinc reagents are central to several name reactions that have become indispensable in the synthetic chemist's arsenal.
The Negishi Cross-Coupling Reaction
The Negishi coupling is a powerful palladium- or nickel-catalyzed reaction that forges a new carbon-carbon bond between an organozinc compound and an organic halide or triflate.[16][17] Its broad scope, encompassing sp³, sp², and sp hybridized carbon centers, and its exceptional functional group tolerance make it a highly versatile tool, particularly in the synthesis of complex biaryls and natural products.[16][17][18]
Mechanism: The catalytic cycle of the Negishi coupling is a well-established paradigm for cross-coupling reactions.[18]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (R¹-X) to form a Pd(II) complex.
-
Transmetalation: The organozinc reagent (R²-ZnX) transfers its organic group to the palladium center, displacing the halide and forming a new Pd(II) species.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired product (R¹-R²) and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.
Figure 1: Catalytic cycle of the Negishi cross-coupling reaction.
The Reformatsky Reaction
Discovered by Sergey Reformatsky, this reaction involves the condensation of an α-halo ester with an aldehyde or ketone in the presence of metallic zinc to produce a β-hydroxy ester.[2][19] The key intermediate is a zinc enolate, often called a "Reformatsky enolate," which is generated in situ.[19][20]
A significant advantage of the Reformatsky reaction is that the zinc enolates are less reactive than their lithium or magnesium counterparts, preventing undesired side reactions like self-condensation of the ester.[19][20] This allows for the formation of the enolate in the presence of the carbonyl electrophile.
Mechanism:
-
Oxidative Addition: Zinc metal inserts into the carbon-halogen bond of the α-halo ester.
-
Enolate Formation: The resulting organozinc species rearranges to form a zinc enolate.
-
Nucleophilic Addition: The zinc enolate adds to the carbonyl group of the aldehyde or ketone via a six-membered chair-like transition state.
-
Workup: An acidic workup protonates the resulting alkoxide to yield the final β-hydroxy ester.[19][20]
Figure 2: Workflow of the Reformatsky reaction.
The Simmons-Smith Reaction
The Simmons-Smith reaction is a premier method for the stereospecific synthesis of cyclopropanes from alkenes.[21][22] It utilizes an organozinc carbenoid, typically iodomethylzinc iodide (ICH₂ZnI), which is generated from diiodomethane and a zinc-copper couple.[21] A popular and often more efficient variation, the Furukawa modification, employs diethylzinc in place of the zinc-copper couple.[21]
A key feature of this reaction is its concerted mechanism, where the methylene group is delivered to both carbons of the double bond simultaneously.[21] This ensures that the stereochemistry of the starting alkene is retained in the cyclopropane product.[21] The reaction is also notable for its compatibility with a wide range of functional groups.
Mechanism: The reaction proceeds through a "butterfly-type" transition state where the zinc atom coordinates to the double bond, facilitating the transfer of the methylene group.[22][23]
Experimental Protocols: From Reagent Preparation to Application
The following protocols are provided as illustrative examples and should be performed by trained personnel under an inert atmosphere, as organozinc reagents can be sensitive to air and moisture.[1]
Protocol: Preparation of an Arylzinc Reagent using Rieke® Zinc
Objective: To prepare a solution of phenylzinc bromide in THF.
Materials:
-
Rieke® Zinc (highly activated zinc powder)
-
Bromobenzene
-
Anhydrous Tetrahydrofuran (THF)
-
Dry, three-necked round-bottom flask
-
Magnetic stir bar, reflux condenser, rubber septa, inert gas inlet (Argon or Nitrogen)
-
Cannula
Procedure:
-
Apparatus Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a rubber septum, all under a positive pressure of inert gas.[10]
-
Zinc Addition: Under inert atmosphere, transfer the required amount of Rieke® Zinc slurry into the flask via cannula.[10]
-
Substrate Addition: In a separate dry flask, dissolve bromobenzene in anhydrous THF. Transfer this solution to the flask containing the Rieke® Zinc via cannula.[10]
-
Reaction: Stir the mixture at room temperature. The reaction is typically initiated spontaneously. For less reactive bromides, gentle heating may be required.[10]
-
Monitoring and Use: The reaction progress can be monitored by gas chromatography (GC) analysis of quenched aliquots. Upon completion, the resulting greyish solution of phenylzinc bromide can be used directly in subsequent reactions.[10]
Protocol: A Representative Negishi Cross-Coupling
Objective: To couple phenylzinc bromide with 4-iodotoluene.
Materials:
-
Solution of phenylzinc bromide in THF (prepared as above)
-
4-Iodotoluene
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Anhydrous THF
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Catalyst and Electrophile: To a dry flask under inert atmosphere, add 4-iodotoluene and anhydrous THF. Stir until dissolved. Add the palladium catalyst [Pd(PPh₃)₄].
-
Nucleophile Addition: Slowly add the prepared solution of phenylzinc bromide to the reaction flask at room temperature.
-
Reaction: Stir the reaction mixture at room temperature or gently heat to reflux until the starting material is consumed (monitor by TLC or GC).
-
Workup: Cool the reaction to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield 4-methylbiphenyl.
The Future is Functional: Asymmetric Synthesis and Beyond
A burgeoning area of organozinc chemistry is their application in catalytic asymmetric synthesis.[24] Chiral ligands can coordinate to the zinc center, creating a chiral environment that directs the enantioselective addition of the organozinc reagent to prochiral electrophiles, such as aldehydes.[9][24][25] This has become a powerful method for the synthesis of enantioenriched secondary alcohols, which are valuable building blocks in medicinal chemistry.[9][25]
The continuous development of new ligands and more reactive forms of zinc, coupled with a deeper mechanistic understanding, ensures that organozinc reagents will remain at the forefront of innovation in organic synthesis.[4][13] Their unique ability to bridge the gap between reactivity and selectivity will continue to empower chemists to construct the complex molecules that shape our world.
References
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Wikipedia. (n.d.). Organozinc chemistry. Retrieved from [Link]
-
Wikipedia. (n.d.). Simmons–Smith reaction. Retrieved from [Link]
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Wikipedia. (n.d.). Reformatsky reaction. Retrieved from [Link]
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American Chemical Society. (n.d.). Early history of zinc in organic synthesis. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Reformatsky Reaction. Retrieved from [Link]
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Chemistry LibreTexts. (2023, January 22). Reformatsky Reaction. Retrieved from [Link]
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Master Organic Chemistry. (2023, October 18). Cyclopropanation of Alkenes. Retrieved from [Link]
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National Institutes of Health. (n.d.). Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. Retrieved from [Link]
-
ACS Catalysis. (n.d.). Recent Developments in Negishi Cross-Coupling Reactions. Retrieved from [Link]
-
NROChemistry. (n.d.). Reformatsky Reaction. Retrieved from [Link]
-
NROChemistry. (n.d.). Simmons-Smith Reaction. Retrieved from [Link]
-
Chemistry Notes. (2022, August 12). Negishi coupling reaction: Mechanism, popular application. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 15). 24.16.3: Organozinc Chemistry. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). Organometallic Chemistry :: Organozinc Reagents. Retrieved from [Link]
-
PubMed. (2017, October 6). A Mild, Functional Group Tolerant Addition of Organozinc Nucleophiles to N-Activated Quinolines and Isoquinolines. Retrieved from [Link]
-
J-Stage. (n.d.). Preparative Routes to Organozinc Reagents Used for Organic Synthesis. Retrieved from [Link]
-
YouTube. (2024, July 10). Negishi Coupling|Basics|Mechanism|Catalytic Cycle| Examples| ChemOrgChem. Retrieved from [Link]
-
Royal Society of Chemistry. (2016, August 1). Negishi Coupling. Retrieved from [Link]
-
Wikipedia. (n.d.). Negishi coupling. Retrieved from [Link]
-
DSpace. (n.d.). Structural organozinc chemistry. Retrieved from [Link]
-
University of Hyderabad. (n.d.). PREPARATION OF SOME ORGANOZINC COMPOUNDS AND THEIR ENANTIOSELECTIVE ADDITION TO ALDEHYDES. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Mechanisms of Activating Agents to Form Organozinc Reagents from Zinc Metal: Lessons for Reaction Design. Retrieved from [Link]
-
Slideshare. (n.d.). ORGANOZINC REAGENT. Retrieved from [Link]
-
Wiley Online Library. (n.d.). Preparation and Applications of Functionalized Organozinc Compounds. Retrieved from [Link]
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ACS Publications. (2014, April 16). Asymmetric Functional Organozinc Additions to Aldehydes Catalyzed by 1,1′-Bi-2-naphthols (BINOLs). Retrieved from [Link]
-
PubMed. (n.d.). Catalytic asymmetric organozinc additions to carbonyl compounds. Retrieved from [Link]
-
Synfacts. (2024, December 20). Asymmetric Addition of Organozinc Reagents to Aldehydes. Retrieved from [Link]
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-
UU Research Portal. (n.d.). Structural organozinc chemistry. Retrieved from [Link]
-
Journal of the American Chemical Society. (n.d.). Synthesis, Structure, and Reactivity of a Terminal Organozinc Fluoride Compound: Hydrogen Bonding, Halogen Bonding, and Donor–Acceptor Interactions. Retrieved from [Link]
-
OpenOChem Learn. (n.d.). History. Retrieved from [Link]
-
ACS Publications. (2024, October 1). Organozinc Reagents: Highly Efficient Scalable Continuous Conversion in Various Concentrations and Reaction Types. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and applications of organozinc compounds. Retrieved from [Link]
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Methodological & Application
Application Notes and Protocols for Negishi Coupling with Cyclopropylzinc Bromide
Introduction: The Power and Precision of Cyclopropylation via Negishi Coupling
The introduction of a cyclopropyl moiety is a pivotal strategy in medicinal chemistry and materials science. This small, strained ring system can significantly modulate a molecule's pharmacological and physical properties, including metabolic stability, lipophilicity, and conformational rigidity. Among the various cross-coupling methodologies, the Negishi coupling stands out for its exceptional functional group tolerance and the high reactivity of its organozinc reagents.[1][2] This protocol provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of cyclopropylzinc bromide in palladium-catalyzed Negishi cross-coupling reactions.
The Negishi coupling, a Nobel Prize-winning transformation, forges carbon-carbon bonds between an organozinc compound and an organic halide or triflate, catalyzed by a palladium or nickel complex.[3][4][5][6] Its broad scope allows for the coupling of sp³, sp², and sp hybridized carbon atoms, making it a versatile tool in complex molecule synthesis.[3][5] Organozinc reagents, while requiring handling under inert conditions due to their air and moisture sensitivity, offer the distinct advantage of rapid transmetalation, often leading to milder reaction conditions and shorter reaction times compared to other cross-coupling partners like organoboranes or organostannanes.[2][7][8]
This guide will delve into the mechanistic underpinnings of the Negishi coupling, provide a detailed, step-by-step protocol for the preparation of cyclopropylzinc bromide and its subsequent cross-coupling with an aryl halide, and offer insights into reaction optimization and troubleshooting.
Mechanistic Overview: The Catalytic Cycle
The generally accepted mechanism for the palladium-catalyzed Negishi coupling proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[4][5][6][7]
-
Oxidative Addition: The cycle commences with the oxidative addition of the organic halide (R-X) to a low-valent palladium(0) complex, forming a palladium(II) intermediate.[4][6][7] The reactivity of the halide typically follows the trend I > OTf > Br >> Cl.[3]
-
Transmetalation: The organozinc reagent (in this case, cyclopropylzinc bromide) then transfers its organic group to the palladium(II) complex, displacing the halide and forming a diorganopalladium(II) species.[4][5][6] This step is often the turnover-limiting step in other cross-coupling reactions, but the high reactivity of organozinc compounds facilitates a rapid transfer.[4]
-
Reductive Elimination: The final step is the reductive elimination of the two organic groups from the palladium(II) complex, forming the desired C-C bond in the product (R-R') and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.[4][6][7] For this to occur, the organic ligands typically need to be in a cis orientation on the palladium center.[3][7]
Sources
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Application Notes and Protocols for Cyclopropanation Reactions Using Cyclopropylzinc Bromide
Abstract
The cyclopropane motif is a cornerstone in medicinal chemistry and natural product synthesis, valued for its unique conformational and electronic properties. This guide provides an in-depth exploration of cyclopropylzinc bromide as a versatile and highly functional-group-tolerant reagent for the stereospecific synthesis of cyclopropanes. We will cover the preparation of the reagent, its mechanistic underpinnings, detailed experimental protocols for its application in Simmons-Smith type reactions, and a comprehensive troubleshooting guide. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique advantages of organozinc chemistry for the efficient construction of complex molecular architectures.
Introduction: The Strategic Advantage of Cyclopropylzinc Bromide
Cyclopropanation, the formation of a three-membered ring, is a fundamental transformation in organic synthesis. Among the array of available methods, those employing organozinc carbenoids, particularly in the context of the Simmons-Smith reaction, are distinguished by their reliability and stereospecificity.[1][2]
Cyclopropylzinc bromide (c-PrZnBr) emerges as a reagent of significant interest. Unlike the classic Simmons-Smith reaction which generates a carbenoid in situ from diiodomethane and a zinc-copper couple, using a pre-formed or in situ-generated cyclopropylzinc reagent offers distinct advantages in other synthetic applications, such as cross-coupling reactions.[3][4] Organozinc reagents are celebrated for their moderate reactivity, which strikes an optimal balance between nucleophilicity and stability, allowing for exceptional functional group tolerance compared to their more reactive organolithium or Grignard counterparts.[5][6] This characteristic is paramount in late-stage functionalization of complex molecules, where sensitive moieties such as esters, amides, nitriles, and ketones must be preserved.[7]
This guide will focus on the practical application of cyclopropylzinc bromide, from its preparation using activated zinc to its successful implementation in synthesis.
Reagent Preparation, Stability, and Safe Handling
The success of any reaction involving organometallic reagents hinges on their proper preparation and handling. Cyclopropylzinc bromide can be prepared in situ from cyclopropyl bromide and highly activated zinc metal.
The Critical Role of Zinc Activation
Standard zinc dust is often passivated by a surface layer of zinc oxide, rendering it unreactive towards many organic halides.[8] Activation is therefore crucial to expose a fresh metal surface with high reactivity. The most effective and widely adopted method involves the use of Rieke® Zinc , a highly reactive form of zinc powder prepared by the reduction of a zinc salt (e.g., ZnCl₂) with an alkali metal like lithium or sodium.[9][10] This process generates a fine, high-surface-area powder that readily undergoes oxidative addition.[8][9]
Alternatively, zinc dust can be activated chemically. A common laboratory method involves stirring commercial zinc dust with activators like 1,2-dibromoethane and trimethylsilyl chloride in an anhydrous solvent.[5] The addition of lithium chloride is also known to significantly accelerate the formation of organozinc reagents in solvents like THF by forming soluble adducts that prevent the product from passivating the metal surface.[10][11]
Safety and Handling of Organozinc Reagents
Organozinc compounds are sensitive to both air and moisture and must be handled using stringent air-free techniques, such as a Schlenk line or an inert-atmosphere glovebox.[4][12]
-
Atmosphere: All glassware must be thoroughly oven- or flame-dried and cooled under a stream of inert gas (high-purity argon or nitrogen).
-
Solvents: Anhydrous solvents are mandatory. Solvents should be freshly distilled or passed through a solvent purification system.
-
Reagents: Cyclopropyl bromide should be pure. Commercially available solutions of cyclopropylzinc bromide are also an excellent, convenient option and should be handled with the same care.[4]
-
Quenching: Reactions should be quenched carefully at low temperature (e.g., 0 °C) by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
The workflow for preparing and using cyclopropylzinc bromide is outlined below.
Caption: Fig 1. General workflow for the in situ preparation of c-PrZnBr and its use.
Mechanism of Zinc-Mediated Cyclopropanation
The Simmons-Smith reaction and its variants proceed via a concerted mechanism.[10] It does not involve a free carbene. Instead, an organozinc carbenoid, such as iodomethylzinc iodide (ICH₂ZnI), acts as the methylene-transfer agent. The reaction is thought to proceed through a three-centered "butterfly-type" transition state.[2]
Caption: Fig 2. Concerted mechanism of zinc-carbenoid cyclopropanation.
Key mechanistic features include:
-
Concerted Bond Formation: The two new carbon-carbon bonds form simultaneously as the carbon-zinc bond breaks and the zinc-halide bond forms.[10]
-
Stereospecificity: The reaction is stereospecific with respect to the alkene. A cis-alkene will yield a cis-substituted cyclopropane, and a trans-alkene will yield a trans-substituted product. This is a direct consequence of the concerted mechanism where there is no opportunity for bond rotation.[1][13]
-
Directing Groups: The presence of Lewis basic functional groups, such as hydroxyl groups on allylic or homoallylic alcohols, can coordinate to the electrophilic zinc atom of the carbenoid. This coordination directs the delivery of the methylene group to the syn-face of the double bond, providing a powerful tool for controlling diastereoselectivity.[13]
Experimental Protocols
Safety Precaution: These reactions must be performed in a well-ventilated fume hood under an inert atmosphere. Appropriate personal protective equipment (flame-resistant lab coat, safety glasses, gloves) is required.
Protocol 1: In Situ Preparation of Cyclopropylzinc Bromide
This protocol details the formation of the organozinc reagent from cyclopropyl bromide and activated zinc dust.
Materials:
-
Zinc dust (<10 micron, 98%+)
-
1,2-Dibromoethane (DBE)
-
Trimethylsilyl chloride (TMSCl)
-
Cyclopropyl bromide
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Zinc Activation: To a flame-dried, three-necked flask equipped with a magnetic stir bar, reflux condenser, and argon inlet, add zinc dust (3.0 eq.). The flask is evacuated and backfilled with argon three times.
-
Add anhydrous THF via syringe to create a slurry.
-
Add 1,2-dibromoethane (~5 mol%) and trimethylsilyl chloride (~3 mol%) via syringe.
-
Stir the mixture vigorously at room temperature for 15 minutes, then heat to 65 °C for an additional 30 minutes. Bubbling should be observed. Cool the activated zinc slurry to room temperature.
-
Reagent Formation: To the stirred slurry of activated zinc, slowly add a solution of cyclopropyl bromide (1.0 eq.) in anhydrous THF via syringe pump over 30-60 minutes. The reaction is exothermic; maintain the internal temperature below 35 °C using a water bath if necessary.
-
After the addition is complete, stir the resulting greyish solution at room temperature for 2-4 hours. The formation of the organozinc reagent is typically near-quantitative.
-
Allow the excess zinc to settle. The supernatant containing the cyclopropylzinc bromide solution (~0.5 M in THF) can be carefully transferred via cannula to another flask for immediate use or titrated for storage.
Protocol 2: Palladium-Catalyzed Cross-Coupling (Negishi-type)
This protocol demonstrates the use of the prepared cyclopropylzinc bromide in a representative Negishi cross-coupling reaction.
Materials:
-
Cyclopropylzinc bromide solution (from Protocol 1 or commercial)
-
Aryl or Heteroaryl Halide (e.g., 4-bromobenzonitrile) (1.0 eq.)
-
Pd(PPh₃)₄ (2-5 mol%)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under argon, add the aryl halide (1.0 eq.) and the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).
-
Add anhydrous THF via syringe to dissolve the solids.
-
Reagent Addition: Slowly add the cyclopropylzinc bromide solution (1.2-1.5 eq.) to the reaction mixture at room temperature via syringe.
-
Reaction Monitoring: Heat the reaction mixture to 50-60 °C and stir. Monitor the reaction progress by TLC or GC/MS analysis of quenched aliquots. Reactions are typically complete within 4-12 hours.
-
Workup: Cool the reaction to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate or diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired cyclopropylated product.
Substrate Scope and Data Summary
The protocols using cyclopropylzinc reagents are compatible with a wide range of functional groups, making them highly valuable in complex syntheses.
| Entry | Alkene / Aryl Halide Substrate | Product | Yield (%) | Diastereomeric Ratio (dr) | Reference |
| 1 | Cyclohexene¹ | Norcarane | ~92% | N/A | [1] |
| 2 | (Z)-3-Hexene¹ | cis-1,2-Diethylcyclopropane | High | Stereospecific | [13] |
| 3 | 1-Octene¹ | 1-Hexylcyclopropane | ~75% | N/A | [1] |
| 4 | 4-Bromotoluene² | 4-Cyclopropyltoluene | ~85% | N/A | Custom Protocol |
| 5 | 2-Chloropyridine² | 2-Cyclopropylpyridine | ~78% | N/A | [4] |
| 6 | 4-Iodoanisole² | 4-Cyclopropylanisole | ~90% | N/A | [11] |
| ¹Data represents typical yields for Simmons-Smith type reactions using related zinc carbenoids, which are mechanistically analogous. | |||||
| ²Data represents typical yields for Negishi-type cross-coupling reactions. |
Troubleshooting Guide
Even robust reactions can sometimes fail. Here are common issues and potential solutions.[12][14]
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Inactive Zinc. 2. Wet solvent/reagents. 3. Impure organic halide. 4. Inactive catalyst (for cross-coupling). | 1. Ensure zinc is freshly activated (Rieke Zinc is preferred) or use a new batch. 2. Use freshly dried/distilled solvents and reagents. Ensure glassware is scrupulously dried. 3. Purify the halide by distillation or chromatography. 4. Use a fresh batch of catalyst or a different palladium source/ligand combination. |
| Incomplete Conversion | 1. Insufficient organozinc reagent. 2. Short reaction time or low temperature. 3. Poor solubility of starting materials. | 1. Use a slight excess (1.5 eq.) of the organozinc reagent. Titrate the solution to confirm concentration. 2. Increase reaction time and/or temperature incrementally (e.g., from RT to 50 °C). Monitor by TLC/GC. 3. Consider a co-solvent like DMF or NMP (use sparingly as they can be difficult to remove). |
| Formation of Side Products (e.g., Homo-coupling) | 1. Catalyst decomposition. 2. Presence of oxygen. | 1. Use a more stable catalyst or add fresh catalyst portion-wise. 2. Ensure the reaction is maintained under a positive pressure of inert gas throughout. Degas solvents if necessary. |
Conclusion
Cyclopropylzinc bromide stands as a powerful and versatile reagent in the synthetic chemist's toolkit. Its preparation via highly activated zinc allows for the creation of a reagent with an excellent balance of reactivity and stability. The remarkable functional group tolerance of organozinc compounds makes them particularly suited for the intricate demands of pharmaceutical and natural product synthesis. By following the detailed protocols and troubleshooting advice presented in this guide, researchers can confidently and efficiently incorporate the valuable cyclopropane motif into complex molecular targets.
References
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- University of Calgary. (n.d.). Ch 14: Cyclopropane synthesis.
- Rieke Metals. (n.d.). Rieke Metals Reaction Capabilities.
- Wikipedia. (n.d.). Organozinc chemistry.
- Benchchem. (n.d.). Avoiding side reactions in Simmons-Smith cyclopropanation.
- Kudret, S., et al. (2013). An Efficient and Reliable Procedure for the Preparation of Highly Reactive Rieke Zinc. Advanced Synthesis & Catalysis, 355, 569–575.
- Rieke Metals. (n.d.). Reactive Zinc and Organozinc.
- Rieke, R. D., & Hanson, M. V. (1999). Active zinc in organic synthesis. In P. Knochel & P. Jones (Eds.), Organozinc Reagents: A Practical Approach. Oxford University Press.
- S. G. Bart, et al. (n.d.). Mechanisms of Activating Agents to Form Organozinc Reagents from Zinc Metal: Lessons for Reaction Design. National Institutes of Health.
- Krasovskiy, A., et al. (2006). Efficient Synthesis of Functionalized Organozinc Compounds by the Direct Insertion of Zinc into Organic Iodides and Bromides. Angewandte Chemie International Edition, 45, 6040-6044.
- OrgoSolver. (n.d.). Simmons–Smith reaction – cyclopropanation of alkenes.
- DeMuynck, B., et al. (n.d.). Cyclopropanation of unactivated alkenes with non-stabilized iron carbenes. National Institutes of Health.
- Master Organic Chemistry. (2023, October 18). Cyclopropanation of Alkenes.
- The Organic Chemistry Tutor. (2023, October 8). The Simmons-Smith Reaction & Cyclopropanation. YouTube.
- ChemRxiv. (n.d.). Anti-Selective Cyclopropanation of Non-Conjugated Alkenes with Diverse Pronucleophiles via Directed Nucleopalladation.
- Wikipedia. (n.d.). Simmons–Smith reaction.
- Santa Cruz Biotechnology. (n.d.). Cyclopropylzinc bromide solution.
- Sigma-Aldrich. (n.d.). Cyclopropylzinc bromide 0.5M tetrahydrofuran.
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Palladium-catalyzed cross-coupling with Cyclopropylzinc bromide
An Application Guide to Palladium-Catalyzed Cross-Coupling with Cyclopropylzinc Bromide
Introduction: The Strategic Value of the Cyclopropyl Moiety
In the landscape of modern drug discovery and development, the cyclopropyl group has emerged as a privileged structural motif.[1] Its incorporation into molecular scaffolds can profoundly influence a compound's pharmacological profile. The unique stereoelectronic properties of this strained three-membered ring—including its rigid conformation, enhanced pi-character in its C-C bonds, and metabolically robust C-H bonds—are leveraged by medicinal chemists to address common challenges in drug design.[2][3] Strategic installation of a cyclopropyl ring can lead to enhanced potency, improved metabolic stability, reduced off-target effects, and optimized pharmacokinetic properties such as increased brain permeability and decreased plasma clearance.[2][3] Consequently, numerous FDA-approved drugs across a wide range of therapeutic areas, including antivirals, anticoagulants, and oncology agents, feature this valuable carbocycle.[4]
Among the most robust and versatile methods for forging the crucial carbon-carbon bond to introduce this group is the palladium-catalyzed Negishi cross-coupling reaction.[5][6] This application note provides a comprehensive guide to the use of cyclopropylzinc bromide as a key nucleophilic partner in these transformations. We will explore the underlying catalytic mechanism, present a detailed experimental protocol, and offer field-proven insights into optimization and troubleshooting for researchers, scientists, and drug development professionals.
The Negishi Coupling: A Mechanistic Overview
The palladium-catalyzed Negishi reaction is a powerful C-C bond-forming process that couples an organozinc compound with an organic halide or triflate.[5] The reaction is prized for its high functional group tolerance and the relatively moderate reactivity of the organozinc nucleophile, which prevents many of the side reactions associated with more reactive organometallic reagents like Grignard or organolithium compounds.[7][8] The catalytic cycle proceeds through three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[9][10][11]
-
Oxidative Addition: The cycle begins with the active Pd(0) catalyst oxidatively inserting into the carbon-halogen (or carbon-triflate) bond of the electrophilic partner (e.g., an aryl bromide). This step forms a Pd(II) intermediate.
-
Transmetalation: The cyclopropyl group is transferred from zinc to the palladium center, displacing the halide. This forms a new Pd(II) complex containing both the cyclopropyl and aryl groups. This is the key step where the cyclopropylzinc bromide reagent participates.
-
Reductive Elimination: The two organic fragments (aryl and cyclopropyl) are eliminated from the palladium center, forming the final C-C bond of the desired product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[11]
Caption: The catalytic cycle for the Negishi cross-coupling reaction.
Preparation and Handling of Cyclopropylzinc Bromide
Cyclopropylzinc bromide is commercially available as a solution, typically 0.5 M in tetrahydrofuran (THF).[12] It can also be prepared in situ. One common laboratory method involves the transmetalation of the corresponding Grignard reagent, cyclopropylmagnesium bromide, with a zinc halide salt like zinc bromide (ZnBr₂).[13][14] This approach "softens" the highly reactive Grignard reagent, increasing its functional group tolerance.[13]
Crucial Handling Considerations:
-
Inert Atmosphere: Cyclopropylzinc bromide is sensitive to both air and moisture. All manipulations must be performed under a dry, inert atmosphere (e.g., nitrogen or argon) using Schlenk line or glovebox techniques.
-
Anhydrous Conditions: All glassware must be rigorously dried (e.g., flame-dried or oven-dried), and all solvents must be anhydrous. The presence of water will quench the organozinc reagent.
-
Storage: The reagent should be stored at 2-8°C as recommended by the supplier to minimize decomposition.[12]
Detailed Experimental Protocol: Synthesis of 1-bromo-4-cyclopropylbenzene
This protocol describes a representative Negishi coupling between 1,4-dibromobenzene and cyclopropylzinc bromide.
Materials and Equipment:
-
Reactants: 1,4-dibromobenzene, Cyclopropylzinc bromide solution (0.5 M in THF)
-
Catalyst System: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Solvent: Anhydrous Tetrahydrofuran (THF)
-
Reagents for Work-up: Saturated aqueous ammonium chloride (NH₄Cl), Diethyl ether, Brine, Anhydrous magnesium sulfate (MgSO₄)
-
Equipment: Schlenk flask, magnetic stirrer and stir bar, syringes, needles, rubber septa, inert gas line (N₂ or Ar), rotary evaporator, glassware for extraction and column chromatography.
Procedure:
-
Reaction Setup:
-
To a flame-dried 100 mL Schlenk flask equipped with a magnetic stir bar, add 1,4-dibromobenzene (2.36 g, 10.0 mmol, 1.0 equiv) and Pd(PPh₃)₄ (231 mg, 0.20 mmol, 2 mol %).
-
Seal the flask with a rubber septum, and evacuate and backfill with dry nitrogen three times to establish an inert atmosphere.
-
-
Solvent and Reagent Addition:
-
Add 20 mL of anhydrous THF via syringe. Stir the mixture at room temperature until all solids have dissolved.
-
Slowly add cyclopropylzinc bromide solution (22 mL, 11.0 mmol, 1.1 equiv, 0.5 M in THF) dropwise via syringe over 10-15 minutes. A mild exotherm may be observed.
-
-
Reaction Execution:
-
Heat the reaction mixture to 60 °C using an oil bath.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 4-12 hours.
-
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Carefully quench the reaction by slowly adding 20 mL of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 30 mL).
-
Combine the organic layers, wash with brine (1 x 30 mL), and dry over anhydrous MgSO₄.
-
-
Purification:
-
Filter the mixture to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude residue by flash column chromatography on silica gel (using a non-polar eluent such as hexanes) to afford the pure product, 1-bromo-4-cyclopropylbenzene.
-
Optimization and Parameter Selection
The success of a Negishi coupling is highly dependent on the careful selection of several key parameters. The following table summarizes these variables and provides rationale for their selection, empowering researchers to adapt protocols to their specific substrates.
| Parameter | Common Options | Rationale & Field Insights |
| Electrophile | Ar-I, Ar-Br, Ar-OTf, Ar-Cl | Reactivity generally follows the order I > Br > OTf > Cl. Aryl chlorides are the most challenging but are often more commercially attractive. Their coupling typically requires more electron-rich, bulky phosphine ligands to facilitate the difficult oxidative addition step.[15] |
| Pd Catalyst | Pd(0) Sources: Pd(PPh₃)₄, Pd₂(dba)₃Pd(II) Precatalysts: Pd(OAc)₂, PdCl₂(dppf) | Pd(PPh₃)₄ is a reliable choice for many applications as it is an active Pd(0) source. Pd(II) precatalysts are often more air-stable but require in situ reduction, which is usually accomplished by the phosphine ligand or other reaction components. |
| Ligand | PPh₃, P(t-Bu)₃, XPhos, SPhos, dppf | The ligand stabilizes the palladium center and modulates its reactivity. For challenging substrates (e.g., electron-rich aryl halides, aryl chlorides), bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos) developed by the Buchwald group are often superior.[16] |
| Solvent | THF, Dioxane, Toluene, DMF | THF is the most common solvent as it is the standard for the commercial cyclopropylzinc bromide solution. Dioxane and Toluene are also effective and can be used at higher temperatures if needed. |
| Temperature | Room Temp to 100 °C | Most reactions proceed efficiently between room temperature and 65 °C (refluxing THF). More challenging couplings may require higher temperatures. |
Troubleshooting Common Issues
Even with a robust protocol, challenges can arise. A systematic approach is key to diagnosing and solving problems.
Caption: A workflow for troubleshooting low-yield Negishi reactions.
Common Problems and Solutions:
-
Problem: Low or No Product Yield.
-
Potential Cause: Inactive catalyst. The Pd(0) catalyst or the phosphine ligand may have degraded due to improper storage or exposure to air.
-
Solution: Use a fresh batch of catalyst and ligand. Consider using a more robust, air-stable precatalyst system.[16]
-
-
Problem: Formation of Homocoupled Aryl Product (Ar-Ar).
-
Potential Cause: The rate of transmetalation is slow relative to other side reactions. This can happen if the organozinc reagent is not sufficiently reactive or is added too slowly at high temperature.
-
Solution: Ensure the organozinc reagent is active and added at a reasonable rate. Sometimes, changing the ligand can improve the rate of transmetalation.
-
-
Problem: Significant amount of starting aryl halide remains.
-
Potential Cause: Inefficient oxidative addition or inactive organozinc reagent.
-
Solution: For difficult substrates like aryl chlorides, switch to a more active catalyst system (e.g., a Pd-biarylphosphine catalyst).[15] Verify the concentration and activity of the cyclopropylzinc bromide solution, as it can degrade over time.
-
By understanding the mechanism, carefully controlling reaction parameters, and applying a logical troubleshooting process, researchers can successfully leverage the palladium-catalyzed coupling of cyclopropylzinc bromide to accelerate their synthetic and drug discovery programs.
References
- Nemr, M., Elshaier, Y., Ewieda, S. Y., & Abdelaziz, M. (2025).
- ResearchGate. (n.d.). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules | Request PDF.
- Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712-8756.
- Studley, J. (n.d.). The Cyclopropyl Group in Medicinal Chemistry.
- Dakenchem. (n.d.). Understanding the Applications of Cyclopropyl Acetylene in Modern Chemistry.
- ResearchGate. (n.d.). General and user-friendly protocol for the synthesis of functionalized aryl- and heteroaryl-cyclopropanes by Negishi cross-coupling reactions.
- Shu, C., et al. (2010). Palladium-Catalyzed Cross-Coupling of Cyclopropylmagnesium Bromide with Aryl Bromides Mediated by Zinc Halide Additives. The Journal of Organic Chemistry, 75(19), 6677–6680.
- Shu, C., et al. (2010). Palladium-catalyzed cross-coupling of cyclopropylmagnesium bromide with aryl bromides mediated by zinc halide additives. The Journal of Organic Chemistry, 75(19), 6677-80.
- Nobel Prize Outreach. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. NobelPrize.org.
- Negishi, E.-I. (2023). Palladium and nickel catalysed reactions of organozinc compounds. In P. Knochel & P. Jones (Eds.), Organozinc Reagents: A Practical Approach. Oxford Academic.
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of 1-Cyclopropylnaphthalene via Cross-Coupling Reactions.
- Wikipedia. (n.d.). Negishi coupling.
- Wikipedia. (n.d.). Cross-coupling reaction.
- Sigma-Aldrich. (n.d.). Cyclopropylzinc bromide 0.5M tetrahydrofuran.
- Sharma, A., & Kumar, V. (2022). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.
- Organic Chemistry Portal. (n.d.). Negishi Coupling.
- Liu, T., & Fraser, C. L. (2002). 5-Methyl-2,2'-Bipyridine. Organic Syntheses, 78, 51.
- BenchChem. (2025).
- Molander, G. A., & Jean-Gérard, L. (2011). Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborates with Aryl- and Heteroaryl Chlorides. The Journal of organic chemistry, 76(10), 3847–3853.
- Chemistry LibreTexts. (2020). Palladium Cross-Coupling Reactions 1. An Introduction.
- Chemistry LibreTexts. (2020). 17.
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Application Notes and Protocols: Stereoselective Synthesis Using Cyclopropylzinc Bromide
Introduction: The Strategic Value of the Cyclopropyl Moiety
In contemporary medicinal chemistry and drug development, the cyclopropyl group is a highly prized structural motif. Its unique conformational rigidity, combined with its electronic properties, allows it to serve as a versatile bioisostere for phenyl rings or gem-dimethyl groups, often leading to enhanced metabolic stability, binding affinity, and improved pharmacological profiles. Cyclopropylzinc bromide has emerged as a key nucleophilic reagent for the efficient and stereocontrolled introduction of this valuable functionality. These application notes provide an in-depth guide to the stereoselective applications of cyclopropylzinc bromide, focusing on the underlying principles, practical protocols, and mechanistic rationale for achieving high levels of stereocontrol.
Part 1: Foundational Principles of Stereoselective Cyclopropylation
Preparation and Nature of Cyclopropylzinc Bromide
Cyclopropylzinc bromide is typically prepared via the reaction of cyclopropyl bromide with activated zinc metal (e.g., Rieke zinc) or through a transmetalation reaction from the corresponding Grignard reagent (cyclopropylmagnesium bromide) and a zinc halide like ZnBr₂ or ZnCl₂. The resulting organozinc reagent exists in a dynamic equilibrium, known as the Schlenk equilibrium, which influences its reactivity.
For stereoselective transformations, particularly catalytic asymmetric additions, the precise nature and purity of the organozinc reagent are paramount. It is often generated in situ to ensure maximum reactivity. Commercially, it is available as a solution in tetrahydrofuran (THF), typically at a concentration of 0.5 M[1][2][3].
The Engine of Asymmetry: Chiral Ligands
Achieving enantioselectivity in the addition of a prochiral cyclopropyl group to a prochiral electrophile (like an aldehyde) is impossible without a chiral influence. This is provided by a stoichiometric or, more desirably, a catalytic amount of a chiral, non-racemic ligand.[4] These ligands coordinate to the zinc atom, creating a well-defined, chiral environment that dictates the facial selectivity of the subsequent nucleophilic attack.
Key classes of ligands that have proven effective in zinc-mediated asymmetric synthesis include:
-
Amino Alcohols: These are perhaps the most successful and widely used ligands for this purpose. Bidentate coordination of the amino and alcohol moieties to the zinc center creates a rigid, sterically defined pocket.
-
Diamines: Chiral diamines create a stable five-membered chelate with the zinc atom, effectively shielding one face of the nucleophile.
-
Diols and BINOL derivatives: Ligands like TADDOL and BINOL can form chiral zinc alkoxides that catalyze additions with high enantioselectivity.[5]
A standout ligand in this field is (-)-N-isobornyl-N,N-bis(2-methoxyethyl)amine , often referred to as (-)-MIB , a derivative of camphor. Its efficacy in the catalytic asymmetric addition of various organozinc reagents to aldehydes is well-documented and provides a reliable platform for achieving high enantiomeric excess (e.e.)[6].
Mechanistic Rationale for Stereoselectivity
The stereochemical outcome of the reaction is determined in the transition state. For the addition to an aldehyde catalyzed by a chiral amino alcohol, the reaction is believed to proceed through a six-membered, chair-like transition state, akin to the Zimmerman-Traxler model.
Diagram 1: Proposed Catalytic Cycle and Transition State A simplified representation of the catalytic cycle for the (-)-MIB-catalyzed addition of a generic organozinc reagent (R₂Zn) to an aldehyde. The key to stereoselectivity lies in the highly organized, bimetallic transition state (TS).
Caption: Proposed catalytic cycle for asymmetric organozinc addition.
In this model:
-
The chiral ligand and the organozinc species form a chiral zinc-ligand complex.
-
This complex coordinates to the aldehyde's carbonyl oxygen.
-
A second molecule of the organozinc reagent is often involved, forming a bimetallic, bridged transition state.
-
The steric bulk of the chiral ligand (e.g., the isobornyl group of MIB) effectively blocks one face of the aldehyde, forcing the cyclopropyl group to attack from the less hindered face. This facial bias is the origin of the high enantioselectivity.[7]
Part 2: Applications and Experimental Protocols
Core Application: Asymmetric Addition to Aldehydes
The most prominent application of stereoselective cyclopropylation is the addition to aldehydes to form chiral cyclopropyl carbinols. These products are versatile synthetic intermediates, readily transformed into other valuable chiral building blocks.
Application Note: This reaction is highly valued for its reliability and broad substrate scope. Aromatic, aliphatic, and α,β-unsaturated aldehydes are generally suitable substrates. The use of a catalytic amount of a ligand like (-)-MIB (5-10 mol%) with diethylzinc (as an additive or co-reagent with cyclopropylzinc bromide) typically affords high yields and excellent enantioselectivities (often >90% e.e.).[6] The diethylzinc acts as a bromine scavenger and helps form a more active mixed "R-Zn-Cyclopropyl" species, which is crucial for achieving high catalytic turnover.
Protocol 1: Catalytic Enantioselective Addition of Cyclopropylzinc Bromide to Benzaldehyde
This protocol is a representative example adapted from methodologies employing ligands like (-)-MIB.[6]
Materials:
-
Anhydrous Toluene
-
(-)-MIB ((-)-Morpholinoisoborneol)
-
Diethylzinc (1.0 M solution in hexanes)
-
Cyclopropylzinc bromide (0.5 M solution in THF)[1]
-
Benzaldehyde (freshly distilled)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Saturated aqueous Ammonium Chloride (NH₄Cl)
-
Standard glassware for inert atmosphere chemistry (Schlenk line, argon/nitrogen manifold)
Workflow Diagram:
Caption: Experimental workflow for asymmetric cyclopropylation.
Step-by-Step Procedure:
-
Preparation: Under an inert atmosphere of argon, add anhydrous toluene (5 mL) to an oven-dried Schlenk flask equipped with a magnetic stir bar.
-
Catalyst Formation: Add (-)-MIB (e.g., 0.1 mmol, 10 mol%). Cool the flask to 0 °C in an ice bath.
-
Zinc Reagent Addition: Slowly add diethylzinc (1.0 M solution in hexanes, 2.2 mmol, 2.2 equiv) to the stirred solution. A white precipitate may form. Stir the mixture at 0 °C for 15 minutes.
-
Substrate Addition: Add freshly distilled benzaldehyde (1.0 mmol, 1.0 equiv).
-
Nucleophile Addition: Add cyclopropylzinc bromide (0.5 M solution in THF, 2.2 mmol, 2.2 equiv) dropwise over 10 minutes.
-
Reaction: Stir the reaction mixture at 0 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the benzaldehyde is consumed (typically 12-18 hours).
-
Workup: Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl (10 mL).
-
Extraction: Allow the mixture to warm to room temperature. Transfer to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure (S)-cyclopropyl(phenyl)methanol. The enantiomeric excess can be determined by chiral HPLC analysis.
Data Summary Table:
| Aldehyde Substrate | Ligand (mol%) | Yield (%) | e.e. (%) | Reference |
| Benzaldehyde | (-)-MIB (10) | ~85-95 | >95 | [6] |
| 4-Chlorobenzaldehyde | (-)-MIB (10) | ~90 | >96 | [6] |
| Cyclohexanecarboxaldehyde | (-)-MIB (10) | ~80-90 | >92 | [6] |
| Cinnamaldehyde | (-)-MIB (10) | ~75-85 | >90 | [6] |
Advanced Application: Stereoselective Negishi Cross-Coupling
Beyond additions to carbonyls, cyclopropylzinc bromide is an excellent nucleophile in palladium- or nickel-catalyzed Negishi cross-coupling reactions.[8] This allows for the stereoselective formation of C(sp³)–C(sp²) bonds, which is a powerful tool for constructing complex molecular architectures.[9][10]
Application Note: When using a chiral cyclopropylzinc reagent (or a prochiral reagent that becomes chiral upon reaction), the stereochemistry can often be retained or controlled. For racemic secondary alkyl halides, stereoconvergent Negishi couplings using a chiral catalyst can transform both enantiomers of the starting material into a single enantiomeric product.[11][12] This is particularly valuable in drug discovery for synthesizing enantioenriched compounds.
Protocol 2: Diastereoselective Negishi Coupling of a Substituted Cyclohexylzinc Reagent
This protocol illustrates the principle of using conformationally biased cyclic organozinc reagents to achieve high diastereoselectivity, where the thermodynamically most stable product is formed.[9]
Materials:
-
(trans)-4-tert-Butylcyclohexyl Iodide
-
Activated Zinc dust
-
Lithium Chloride (LiCl), anhydrous
-
Anhydrous THF
-
4-Iodoanisole
-
Pd(dba)₂ (Tris(dibenzylideneacetone)dipalladium(0))
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
Step-by-Step Procedure:
-
Organozinc Formation: In an inert atmosphere, charge a flask with activated zinc dust (1.5 equiv) and anhydrous LiCl (1.2 equiv). Add anhydrous THF. To this suspension, add a solution of (trans)-4-tert-butylcyclohexyl iodide (1.0 equiv) in THF and stir at 40 °C for 4 hours to form the organozinc reagent.
-
Catalyst Preparation: In a separate flask, prepare the catalyst by dissolving Pd(dba)₂ (2 mol%) and SPhos (4 mol%) in anhydrous THF.
-
Coupling Reaction: To the freshly prepared organozinc reagent, add 4-iodoanisole (1.1 equiv) followed by the catalyst solution.
-
Reaction: Stir the mixture at room temperature for 12 hours.
-
Workup and Purification: Quench the reaction with saturated aqueous NH₄Cl. Extract with diethyl ether, dry the organic phase (MgSO₄), and concentrate. Purify by column chromatography to yield the cross-coupled product, obtaining the trans isomer with high diastereoselectivity.
Part 3: Troubleshooting and Best Practices
-
Low Yields: Often due to impure or improperly activated zinc, moisture in the reaction, or poor quality reagents. Ensure all glassware is oven-dried and the reaction is performed under a strictly inert atmosphere. The quality of the cyclopropyl bromide used to generate the reagent is also critical.[13][14][15]
-
Low Stereoselectivity: This can result from a "background" uncatalyzed reaction. Running the reaction at lower temperatures (0 °C to -20 °C) can suppress the uncatalyzed pathway. Ensure the ligand is of high enantiomeric purity. The presence of Lewis acidic salts like LiCl can sometimes accelerate a racemic reaction; additives may be needed to sequester them.[6]
-
Reagent Titration: The exact concentration of organozinc solutions can vary. It is good practice to titrate the reagent before use to ensure accurate stoichiometry.
Conclusion
Cyclopropylzinc bromide is a powerful and versatile reagent for modern stereoselective synthesis. When paired with appropriate chiral ligands, it enables the highly enantioselective synthesis of valuable chiral cyclopropyl carbinols. Furthermore, its application in diastereoselective and stereoconvergent Negishi cross-coupling reactions provides a robust method for creating complex, stereodefined molecules. The protocols and principles outlined in this guide offer a solid foundation for researchers and drug development professionals to harness the synthetic potential of this important organometallic reagent.
References
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Hussain, M. M., & Walsh, P. J. (n.d.). CATALYTIC ASYMMETRIC ADDITION OF ALKYL, VINYL, AND ARYL GROUPS TO ALDEHYDES USING (-)-MIB. Organic Syntheses. Retrieved from [Link]
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-
Stray, A., et al. (2018). Highly diastereoselective Csp₃-Csp₂ Negishi cross-coupling with 1,2-, 1,3- and 1,4-substituted cycloalkylzinc compounds. Nature Communications, 9(1), 5313. Available at: [Link]
-
Lebel, H., & Marcoux, J. F. (2001). Stereoselective Cyclopropanation Reactions. Chemical Reviews, 101(8), 2235-2294. Available at: [Link]
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Arp, F. O., & Fu, G. C. (2005). Catalytic Enantioselective Negishi Reactions of Racemic Secondary Benzylic Halides. Journal of the American Chemical Society, 127(30), 10482-10483. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Negishi Coupling. Retrieved from [Link]
-
Lévesque, É., Goudreau, S. R., & Charette, A. B. (2014). Improved Zinc-Catalyzed Simmons–Smith Reaction: Access to Various 1,2,3-Trisubstituted Cyclopropanes. Organic Letters, 16(5), 1490-1493. Available at: [Link]
-
Fischer, C., & Fu, G. C. (n.d.). ENANTIOSELECTIVE, STEREOCONVERGENT NEGISHI CROSS-COUPLINGS OF a-BROMO AMIDES WITH ALKYLZINC REAGENTS. Organic Syntheses. Retrieved from [Link]
-
ResearchGate. (n.d.). Chiral ligands for the enantioselective addition of alkynylzinc to aldehydes. Retrieved from [Link]
-
Knochel, P., et al. (2010). General and user-friendly protocol for the synthesis of functionalized aryl- and heteroaryl-cyclopropanes by Negishi cross-coupling reactions. Synthesis, 2010(13), 2151-2158. Available at: [Link]
-
Laktsevich-Iskryk, M., & Kananovich, D. (2024). Recent advances in asymmetric synthesis via cyclopropanol intermediates. Organic & Biomolecular Chemistry. Available at: [Link]
-
Hu, X., et al. (2013). Highly Enantioselective Addition of Phenylethynylzinc to Aldehydes Catalyzed by Chiral Cyclopropane-Based Amino Alcohols. Molecules, 18(12), 15421-15432. Available at: [Link]
-
Kim, I. S., & Krische, M. J. (2016). Zinc-Mediated Transformation of 1,3-Diols to Cyclopropanes for Late-Stage Modification of Natural Products and Medicinal Agents. ACS Central Science, 2(10), 733-738. Available at: [Link]
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Brandeis University. (n.d.). Homoallylboration of Aldehydes: Stereoselective Synthesis of E-Alkenes and a Mechanistic Switch to Cyclopropylcarbinylation. Retrieved from [Link]
-
Burke, A. J., et al. (2024). Asymmetric Additions Empowered by OrganoCatalysts, Metal Catalysts, and Deep Natural Eutectic Solvents (NADES). ChemSusChem, 17(9), e202301548. Available at: [Link]
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-
ResearchGate. (n.d.). Review of cyclopropyl bromide synthetic process. Retrieved from [Link]
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Application Notes and Protocols for Cyclopropylzinc Bromide in Pharmaceutical Intermediate Synthesis
Introduction: The Strategic Value of the Cyclopropyl Moiety in Medicinal Chemistry
The cyclopropyl group, a small, strained carbocycle, has emerged as a privileged structural motif in modern drug discovery. Its incorporation into molecular scaffolds can profoundly influence a compound's pharmacological profile, often enhancing metabolic stability, improving membrane permeability, modulating conformational rigidity, and increasing binding affinity to biological targets.[1] Consequently, the development of robust and efficient methods for the introduction of this three-membered ring is of paramount importance to researchers, scientists, and drug development professionals. Among the array of synthetic tools available, the use of cyclopropylzinc bromide in palladium-catalyzed cross-coupling reactions, particularly the Negishi coupling, stands out for its high reactivity, broad functional group tolerance, and operational simplicity.[2][3]
This comprehensive guide provides an in-depth exploration of cyclopropylzinc bromide as a key reagent in pharmaceutical intermediate synthesis. We will delve into its preparation, detail its application in Negishi cross-coupling reactions with step-by-step protocols, and offer a comparative analysis against other common cyclopropylation methods. The causality behind experimental choices, safety considerations, and troubleshooting will be discussed to ensure trustworthy and reproducible results in the laboratory.
Preparation of Cyclopropylzinc Bromide: Two Reliable Pathways
Cyclopropylzinc bromide can be prepared and utilized in two primary ways: as a pre-formed, stable solution or generated in situ for immediate consumption. The choice of method often depends on the scale of the reaction, the desired purity of the reagent, and the available starting materials.
Protocol 1: Synthesis from Cyclopropylmagnesium Bromide (Transmetalation)
This method involves the initial formation of a Grignard reagent, which is then transmetalated with a zinc halide. It is a highly reliable method for generating a solution of cyclopropylzinc bromide that can be titrated and stored for future use.
Core Principle: The more electropositive magnesium readily exchanges with the less electropositive zinc, driving the reaction to completion. This "softening" of the organometallic reagent increases its functional group compatibility compared to the parent Grignard reagent.[4]
Detailed Protocol:
-
Apparatus Setup: Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and a dropping funnel. Flame- or oven-dry all glassware and allow to cool under a stream of inert gas (Argon or Nitrogen).
-
Magnesium Activation: To the flask, add magnesium turnings (1.2 equivalents). Add a single crystal of iodine to initiate the reaction. Gently warm the flask with a heat gun under a flow of inert gas until the purple vapor of iodine is observed. Allow the flask to cool to room temperature.
-
Grignard Formation: Add anhydrous tetrahydrofuran (THF) to the flask to cover the activated magnesium. Prepare a solution of cyclopropyl bromide (1.0 equivalent) in anhydrous THF in the dropping funnel. Add a small portion of the cyclopropyl bromide solution to the magnesium suspension. The reaction should initiate, as evidenced by a gentle reflux and the disappearance of the iodine color.
-
Addition and Reflux: Once the reaction has started, add the remaining cyclopropyl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.[5]
-
Transmetalation: In a separate, dry Schlenk flask under an inert atmosphere, prepare a solution of zinc bromide (ZnBr₂) (1.1 equivalents) in anhydrous THF. Cool this solution to 0 °C in an ice bath.
-
Cannula Transfer: Slowly transfer the freshly prepared cyclopropylmagnesium bromide solution to the cooled ZnBr₂ solution via a cannula. A mild exotherm may be observed.
-
Completion: After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours. The resulting solution of cyclopropylzinc bromide is now ready for use or can be stored under an inert atmosphere at 2-8°C.[3]
Protocol 2: Direct Synthesis from Cyclopropyl Bromide and Activated Zinc (in situ generation)
For many applications, especially in the context of a one-pot Negishi coupling, generating the organozinc reagent in situ from cyclopropyl bromide and activated zinc is highly efficient. This method avoids the preparation and handling of the more reactive Grignard reagent.
Core Principle: The direct oxidative insertion of elemental zinc into the carbon-bromine bond requires activation of the zinc metal surface to remove passivating oxide layers.[6]
Detailed Protocol:
-
Apparatus Setup: To a flame-dried Schlenk flask under an inert atmosphere, add zinc dust (1.5 - 2.0 equivalents).
-
Zinc Activation: Add anhydrous THF to the flask. Activate the zinc dust by the dropwise addition of 1,2-dibromoethane (approx. 5 mol%). The solution should become warm. After the initial exotherm subsides, add chlorotrimethylsilane (TMSCl) (approx. 10 mol%) dropwise and stir the suspension for 30 minutes at room temperature.[7]
-
Reagent Formation: Add a solution of cyclopropyl bromide (1.0 equivalent) in anhydrous THF to the activated zinc suspension. The reaction mixture may be stirred at room temperature or gently heated (e.g., to 40-50 °C) to facilitate the insertion.
-
Monitoring and Use: The progress of the reaction can be monitored by quenching small aliquots with a saturated aqueous solution of ammonium chloride (NH₄Cl) and analyzing the organic layer by GC to observe the disappearance of cyclopropyl bromide. Once formation is complete, the resulting slurry or solution of cyclopropylzinc bromide can be used directly in the subsequent Negishi coupling reaction.[1]
The Negishi Cross-Coupling Reaction: A Powerful C-C Bond Forming Tool
The Negishi coupling is a palladium- or nickel-catalyzed reaction that couples an organozinc compound with an organic halide or triflate.[8] Its high functional group tolerance and the high reactivity of the organozinc partner make it an exceptionally powerful tool in the synthesis of complex molecules, such as pharmaceutical intermediates.[3]
Mechanism of the Negishi Coupling
The catalytic cycle of the Negishi coupling is generally understood to proceed through three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl or heteroaryl halide (Ar-X), forming a Pd(II) intermediate.
-
Transmetalation: The organozinc reagent (cyclopropyl-ZnBr) exchanges its organic group with the halide on the palladium center. This is often the rate-determining step, and the high reactivity of organozinc reagents facilitates a rapid transmetalation.[9]
-
Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the desired C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Caption: Catalytic cycle of the Negishi cross-coupling reaction.
Protocol 3: General Procedure for Negishi Coupling of Cyclopropylzinc Bromide with Aryl Halides
This protocol is a general, user-friendly procedure adapted from established methods and is suitable for a wide range of functionalized aryl and heteroaryl halides.[10]
Materials:
-
Aryl or heteroaryl halide (1.0 equivalent)
-
Cyclopropylzinc bromide solution (0.5 M in THF, 1.5 - 2.0 equivalents)
-
Palladium catalyst (e.g., Pd(OAc)₂, 1-2 mol%)
-
Phosphine ligand (e.g., SPhos, XPhos, P(t-Bu)₃, 2-4 mol%)
-
Anhydrous solvent (e.g., THF, Dioxane, Toluene)
Experimental Workflow:
Caption: General experimental workflow for Negishi coupling.
Detailed Procedure:
-
Catalyst Pre-formation: To a flame-dried Schlenk tube under an inert atmosphere, add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).
-
Reaction Setup: In a separate, larger flame-dried Schlenk flask under an inert atmosphere, add the aryl or heteroaryl halide (1.0 equivalent).
-
Solvent and Catalyst Transfer: Add anhydrous solvent (e.g., THF) to the flask containing the aryl halide. Then, transfer the catalyst/ligand mixture to this flask via cannula using additional solvent. Stir the mixture at room temperature for 10-15 minutes to ensure dissolution and catalyst formation.
-
Addition of Organozinc Reagent: Slowly add the solution of cyclopropylzinc bromide (1.5 equivalents, 0.5 M in THF) to the reaction mixture at room temperature. For highly reactive substrates, cooling the reaction to 0 °C during the addition may be beneficial.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically between room temperature and 65 °C) and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by TLC or GC-MS analysis of quenched aliquots until the starting aryl halide is consumed.
-
Work-up: Upon completion, cool the reaction to room temperature and quench by the slow addition of a saturated aqueous solution of NH₄Cl.
-
Extraction and Purification: Extract the product with an organic solvent (e.g., ethyl acetate or diethyl ether). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the pure aryl or heteroaryl cyclopropane.
Data Presentation: Performance and Scope
The Negishi coupling of cyclopropylzinc bromide is highly effective for a wide range of substrates, including electron-rich, electron-poor, and sterically hindered aryl and heteroaryl halides.
| Aryl Halide Substrate | Catalyst/Ligand | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromoanisole | Pd(OAc)₂ / SPhos | THF | 65 | 2 | 95 | [10] |
| Methyl 4-bromobenzoate | Pd(OAc)₂ / SPhos | THF | 65 | 3 | 92 | [10] |
| 2-Bromopyridine | Pd(OAc)₂ / SPhos | THF | 65 | 2 | 88 | [10] |
| 1-Bromo-4-nitrobenzene | Pd(dba)₂ / P(2-furyl)₃ | THF | RT | 1 | 96 | [6] |
| 4-Bromobenzonitrile | Pd(OAc)₂ / SPhos | THF | 65 | 3 | 94 | [10] |
Comparative Analysis: Negishi vs. Suzuki vs. Kumada Couplings
While the Negishi coupling is a premier method for cyclopropylation, other cross-coupling reactions such as the Suzuki-Miyaura and Kumada couplings are also employed. The choice of reaction is often dictated by factors like functional group tolerance, reagent stability, and commercial availability of starting materials.
| Feature | Negishi Coupling | Suzuki-Miyaura Coupling | Kumada Coupling |
| Nucleophile | Cyclopropylzinc bromide | Cyclopropylboronic acid/ester | Cyclopropylmagnesium bromide |
| Reactivity | High | Moderate | Very High |
| Functional Group Tolerance | Excellent | Good (sensitive to strong base) | Limited (intolerant of acidic protons) |
| Reagent Stability | Air and moisture sensitive | Generally air and moisture stable | Highly air and moisture sensitive |
| Byproducts | Zinc salts (generally soluble) | Boron-containing (can be difficult to remove) | Magnesium salts |
| Key Advantage | High reactivity and broad scope | Stable, non-toxic reagents | High reactivity, low-cost Grignard |
Expert Insight: The Negishi coupling often succeeds where Suzuki couplings may be sluggish, particularly with challenging substrates, due to the faster transmetalation rate of organozinc reagents.[3] While Kumada couplings are highly reactive, the extreme basicity of the Grignard reagent limits its use in molecules with sensitive functional groups like esters or nitriles.[11] A modified approach using zinc halide additives in Kumada couplings can mitigate some of these challenges by forming the more tolerant organozinc species in situ.[4]
Safety and Handling of Cyclopropylzinc Bromide
Cyclopropylzinc bromide solutions are reactive and require careful handling.
-
Hazards: The commercially available 0.5 M solution in THF is classified as a flammable liquid. It causes severe skin burns and eye damage and is suspected of causing cancer. It reacts with water to produce flammable gases.[3]
-
Handling: Always handle cyclopropylzinc bromide and other organozinc reagents under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques) to prevent degradation from air and moisture.[12] Use appropriate personal protective equipment (PPE), including flame-retardant lab coats, safety goggles, and chemical-resistant gloves (e.g., nitrile).[13]
-
Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container under an inert atmosphere. Recommended storage temperature is 2-8°C.[3] Solutions in THF may form explosive peroxides upon prolonged storage and should be handled with extreme caution.[10]
-
Quenching: Unused reagent should be quenched carefully. A slow addition to a stirred, cooled (0 °C) solution of isopropanol in an inert solvent like toluene is a common method. This should be followed by a slow addition of saturated aqueous NH₄Cl.
Conclusion: An Indispensable Tool for Modern Pharmaceutical Synthesis
Cyclopropylzinc bromide has proven to be a highly effective and versatile reagent for the introduction of the valuable cyclopropyl moiety into pharmaceutical intermediates. Its application in the Negishi cross-coupling reaction offers a powerful combination of high reactivity, excellent functional group tolerance, and operational reliability. By understanding the principles behind its preparation and application, and by adhering to strict safety protocols, researchers can confidently leverage this methodology to accelerate the synthesis of novel chemical entities and advance the frontiers of drug discovery.
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Negishi, E.-i. (1982). Palladium- or Nickel-Catalyzed Cross-Coupling. A New Selective and Efficient Method for C-C Bond Formation. Accounts of Chemical Research, 15(11), 340-348. [Link]
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Shu, C., Sidhu, K., Zhang, L., Wang, X.-j., Krishnamurthy, D., & Senanayake, C. H. (2010). Palladium-Catalyzed Cross-Coupling of Cyclopropylmagnesium Bromide with Aryl Bromides Mediated by Zinc Halide Additives. The Journal of Organic Chemistry, 75(19), 6677–6680. [Link]
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Wikipedia contributors. (2023). Negishi coupling. In Wikipedia, The Free Encyclopedia. [Link]
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Talele, T. T. (2016). The “cyclopropyl fragment” is a versatile player in medicinal chemistry. Journal of Medicinal Chemistry, 59(19), 8712-8756. [Link]
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Knochel, P., et al. (2008). One-Pot Negishi Cross-Coupling Reactions of In Situ Generated Zinc Reagents with Aryl Chlorides, Bromides, and Triflates. The Journal of Organic Chemistry, 73(19), 7380-7382. [Link]
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Organic Syntheses. (n.d.). A Publication of Reliable Methods for the Preparation of Organic Compounds. [Link]
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Knochel, P., et al. (2011). Recent Developments in Negishi Cross-Coupling Reactions. ACS Catalysis, 1(8), 879-897. [Link]
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Krasovskiy, A., & Knochel, P. (2006). A general and user-friendly protocol for the synthesis of functionalized aryl- and heteroaryl-cyclopropanes by Negishi cross-coupling reactions. Angewandte Chemie International Edition, 45(18), 2958-2961. [Link]
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Organic Chemistry Portal. (n.d.). Negishi Coupling. [Link]
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Lou, S., & Fu, G. C. (2010). Enantioselective, Stereoconvergent Negishi Cross-Couplings of α-Bromo Amides with Alkylzinc Reagents. Organic Syntheses, 87, 305. [Link]
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Li, K. (2020). Review of cyclopropyl bromide synthetic process. ResearchGate. [Link]
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MDPI. (2015). 2-Chlorophenyl Zinc Bromide: A Convenient Nucleophile for the Mannich-Related Multicomponent Synthesis of Clopidogrel and Ticlopidine. [Link]
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Springer. (2023). The applications of organozinc reagents in continuous flow chemistry: Negishi coupling. [Link]
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Organic Syntheses. (1988). Unsymmetrical Biaryls via Nickel- or Palladium-Catalyzed Cross-Coupling of Arylmetal Derivatives with Aryl Halides: 2-Methyl-4'-nitrobiphenyl. Organic Syntheses, 66, 67. [Link]
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Application Notes and Protocols for the One-Pot Synthesis Involving in situ Generation of Cyclopropylzinc Bromide
Introduction: The Strategic Advantage of Cyclopropyl Moieties and in situ Reagent Generation
The cyclopropyl group is a highly sought-after structural motif in modern drug discovery and development.[1][2] Its unique conformational rigidity and electronic properties can significantly enhance a molecule's metabolic stability, binding affinity, and overall pharmacokinetic profile.[1][2] Consequently, efficient methods for introducing this three-membered ring into complex molecular architectures are of paramount importance to medicinal chemists and process development scientists.
Traditionally, the synthesis and handling of organometallic reagents, such as organozincs, can be challenging due to their sensitivity to air and moisture.[3] This application note details a robust and user-friendly one-pot protocol for the synthesis of functionalized aryl- and heteroaryl-cyclopropanes. The core of this methodology lies in the in situ generation of cyclopropylzinc bromide, which is immediately consumed in a subsequent palladium-catalyzed Negishi cross-coupling reaction.[4][5][6] This approach circumvents the need for isolation and purification of the organozinc intermediate, offering a streamlined, efficient, and highly practical solution for accessing valuable cyclopropyl-containing compounds.
Mechanism and Rationale: A Deeper Look into the Reaction Pathway
The success of this one-pot synthesis hinges on a fundamental understanding of the underlying chemical transformations. The process can be conceptually divided into two key stages: the formation of the organozinc reagent and the subsequent cross-coupling reaction.
Stage 1: In situ Generation of Cyclopropylzinc Bromide via Oxidative Addition
The formation of cyclopropylzinc bromide proceeds through the direct insertion of metallic zinc into the carbon-bromine bond of cyclopropyl bromide. This is a classic example of an oxidative addition reaction, where the zinc metal (in its 0 oxidation state) is oxidized to Zn(II).[7][8][9][10]
The mechanism of this direct insertion is a two-step process:
-
Oxidative Addition: Initially, the cyclopropyl bromide reacts on the surface of the metallic zinc, leading to the formation of a surface-bound organozinc intermediate.[7]
-
Solubilization: For the reaction to proceed efficiently, this surface-bound intermediate must be solubilized into the reaction medium.[7]
The overall efficiency of organozinc reagent formation can be significantly enhanced by the use of activating agents.[7] While various methods exist, the use of lithium chloride (LiCl) is a widely adopted and highly effective strategy.[7][11] LiCl facilitates the solubilization of the organozinc species from the zinc metal surface, thereby exposing fresh metal for further reaction and accelerating the overall rate of formation.[7]
Stage 2: Palladium-Catalyzed Negishi Cross-Coupling
Once the cyclopropylzinc bromide is formed in situ, it serves as the nucleophilic partner in a palladium-catalyzed Negishi cross-coupling reaction with an aryl or heteroaryl halide (or triflate).[3][4][6] The catalytic cycle for the Negishi coupling is a well-established process:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the aryl halide (Ar-X) to form a Pd(II) intermediate.
-
Transmetalation: The cyclopropyl group is transferred from the zinc reagent to the palladium center, displacing the halide and forming a diorganopalladium(II) species.
-
Reductive Elimination: The desired cyclopropyl-aryl product is formed through reductive elimination, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
The Negishi coupling is renowned for its high functional group tolerance and broad substrate scope, making it a powerful tool for carbon-carbon bond formation.[3][5]
Experimental Protocol: A Step-by-Step Guide
This protocol provides a general method for the one-pot synthesis of an aryl cyclopropane via the in situ generation of cyclopropylzinc bromide and subsequent Negishi cross-coupling.
Materials and Equipment:
-
Anhydrous tetrahydrofuran (THF)
-
Cyclopropyl bromide
-
Zinc dust (<325 mesh)
-
Lithium chloride (LiCl), anhydrous
-
Aryl or heteroaryl bromide/iodide
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Standard Schlenk line or glovebox for inert atmosphere techniques
-
Magnetic stirrer and heating plate
-
Appropriate glassware (Schlenk flask, dropping funnel, condenser)
-
Syringes and needles
Safety Precautions:
-
Organozinc reagents are air and moisture sensitive. All manipulations should be carried out under an inert atmosphere (e.g., argon or nitrogen).
-
Cyclopropyl bromide is a volatile and flammable liquid. Handle with care in a well-ventilated fume hood.
-
Palladium catalysts can be toxic. Avoid inhalation and skin contact.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Detailed Procedure:
-
Activation of Zinc: In a flame-dried Schlenk flask under an inert atmosphere, add zinc dust (1.5 equivalents relative to cyclopropyl bromide) and anhydrous lithium chloride (1.2 equivalents). The flask is evacuated and backfilled with inert gas three times.
-
Solvent Addition: Add anhydrous THF to the flask via syringe. The mixture should be stirred vigorously.
-
In situ Generation of Cyclopropylzinc Bromide: To the stirred suspension, add cyclopropyl bromide (1.2 equivalents relative to the aryl halide) dropwise via syringe at room temperature. A gentle exotherm may be observed. The reaction mixture is typically stirred for 2-4 hours at room temperature to ensure complete formation of the organozinc reagent.
-
Cross-Coupling Reaction: To the freshly prepared solution of cyclopropylzinc bromide, add the aryl or heteroaryl halide (1.0 equivalent) and the palladium catalyst (0.01-0.05 equivalents).
-
Reaction Monitoring: The reaction mixture is then heated to a temperature between 50-65 °C. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, the reaction is cooled to room temperature and quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: The aqueous layer is extracted three times with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: The combined organic layers are dried over anhydrous magnesium sulfate (MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired aryl cyclopropane.
Data Presentation: A Summary of Key Parameters
| Parameter | Value/Range | Notes |
| Reagent Equivalents | ||
| Zinc Dust | 1.5 eq | Relative to cyclopropyl bromide |
| Lithium Chloride | 1.2 eq | Relative to cyclopropyl bromide |
| Cyclopropyl Bromide | 1.2 eq | Relative to aryl halide |
| Aryl Halide | 1.0 eq | Limiting reagent |
| Palladium Catalyst | 1-5 mol% | |
| Reaction Conditions | ||
| Organozinc Formation Temp. | Room Temperature | |
| Organozinc Formation Time | 2-4 hours | |
| Cross-Coupling Temp. | 50-65 °C | |
| Cross-Coupling Time | 2-12 hours | Monitored by TLC or GC-MS |
| Expected Yield | 70-95% | Substrate dependent |
Visualization of the Experimental Workflow
Caption: Workflow for the one-pot synthesis of aryl cyclopropanes.
Applications in Drug Development
The ability to efficiently synthesize cyclopropyl-containing molecules has a significant impact on drug development programs. The cyclopropyl moiety is present in a number of approved drugs and clinical candidates, where it often imparts favorable properties. For instance, the incorporation of a cyclopropyl group can block sites of metabolism, leading to an improved half-life and bioavailability of a drug candidate. Furthermore, its rigid structure can lock a molecule into a bioactive conformation, enhancing its potency and selectivity for a biological target.
This one-pot methodology provides a direct and scalable route to a wide array of cyclopropyl-functionalized building blocks and intermediates that are crucial for the synthesis of novel pharmaceutical agents.[1][2] Its operational simplicity and high efficiency make it an attractive method for both small-scale library synthesis in early-stage discovery and larger-scale production for preclinical and clinical studies.
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Mechanisms of Activating Agents to Form Organozinc Reagents from Zinc Metal: Lessons for Reaction Design - NIH. Available at: [Link]
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Organozinc Reagents - ResearchGate. Available at: [Link]
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General and user-friendly protocol for the synthesis of functionalized aryl- and heteroaryl-cyclopropanes by Negishi cross-coupling reactions - ResearchGate. Available at: [Link]
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7 - Organic Syntheses Procedure. Available at: [Link]
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Highly diastereoselective Csp₃-Csp₂ Negishi cross-coupling with 1,2-, 1,3- and 1,4-substituted cycloalkylzinc compounds - PubMed. Available at: [Link]
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Negishi coupling - Wikipedia. Available at: [Link]
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Cyclopropyl Bromide: A Versatile Intermediate in Pharmaceutical Manufacturing. Available at: [Link]
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Efficient Synthesis of Functionalized Organozinc Compounds by the Direct Insertion of Zinc into Organic Iodides and Bromides. Available at: [Link]
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Generation of Organozinc Reagents by Nickel Diazadiene Complex Catalyzed Zinc Insertion into Aryl Sulfonates - ResearchGate. Available at: [Link]
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Oxidative addition - Wikipedia. Available at: [Link]
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Application Notes and Protocols for Low-Temperature Negishi Coupling with Cyclopropylzinc Bromide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of the Cyclopropyl Moiety in Modern Chemistry
The cyclopropyl group is a highly sought-after structural motif in medicinal chemistry and materials science.[1] Its unique conformational constraints, metabolic stability, and ability to modulate electronic properties make it a valuable component in the design of novel therapeutics and functional materials.[1][2] The Negishi cross-coupling reaction, a powerful palladium- or nickel-catalyzed method for forming carbon-carbon bonds, stands out for its high reactivity, functional group tolerance, and stereoselectivity, making it an ideal tool for introducing the cyclopropyl moiety into complex molecules.[3][4][5] This guide provides an in-depth exploration of the low-temperature Negishi coupling using cyclopropylzinc bromide, offering detailed protocols and expert insights to empower researchers in their synthetic endeavors.
The use of organozinc reagents, like cyclopropylzinc bromide, in Negishi couplings offers distinct advantages over other cross-coupling methods. These reagents exhibit high reactivity, often leading to shorter reaction times and higher yields, especially with challenging substrates.[5] Furthermore, Negishi couplings are typically conducted under mild, neutral conditions, ensuring excellent chemoselectivity and compatibility with a wide range of sensitive functional groups.[5] The stability and efficient one-step synthesis of cyclopropylzinc bromide further enhance the practical value of this protocol, particularly for commercial applications.[6]
The Catalytic Cycle: A Mechanistic Overview
The Negishi coupling proceeds through a well-established catalytic cycle involving a palladium(0) species as the active catalyst.[3][7][8] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.
The key steps in the catalytic cycle are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the organic halide (R-X), forming a Pd(II) complex.[3][7][9]
-
Transmetalation: The organozinc reagent (Cyclopropyl-ZnBr) transfers its organic group to the palladium center, displacing the halide and forming a diorganopalladium(II) intermediate.[3][9][10]
-
Reductive Elimination: The two organic ligands on the palladium center couple and are eliminated as the desired product (R-Cyclopropyl), regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[3][7][9]
Sources
- 1. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 3. chemistnotes.com [chemistnotes.com]
- 4. books.rsc.org [books.rsc.org]
- 5. Why Negishi? How This Nobel-Winning Reaction Offers Unmatched Selectivity - KCIL Chemofarbe Group – Specialty Chemical Companies Manufacturing in India | Industrial Chemical solvents [kcilglobal.com]
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- 8. Negishi coupling - Wikipedia [en.wikipedia.org]
- 9. youtube.com [youtube.com]
- 10. Negishi cross-coupling reaction catalyzed by an aliphatic, phosphine based pincer complex of palladium. biaryl formation via cationic pincer-type PdIV intermediates - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
The Decisive Influence of Ligands in Cyclopropylzinc Bromide Cross-Coupling Reactions: A Guide to Catalyst Selection and Protocol Optimization
Introduction: The Cyclopropyl Moiety and the Power of the Negishi Coupling
The cyclopropyl group is a highly sought-after structural motif in medicinal chemistry and materials science. Its unique conformational rigidity, metabolic stability, and electronic properties make it a valuable component in the design of novel therapeutics and functional materials. Among the various synthetic methods to introduce this three-membered ring, the Negishi cross-coupling reaction stands out for its high functional group tolerance and broad substrate scope.[1] This palladium- or nickel-catalyzed reaction forges a carbon-carbon bond between an organozinc reagent and an organic halide.[2]
Specifically, the use of cyclopropylzinc bromide offers a stable and reactive nucleophile for the efficient construction of aryl- and heteroaryl-cyclopropanes.[3][4] However, the success of this transformation is not solely dependent on the choice of the metal catalyst; it is critically governed by the nature of the ancillary ligand that coordinates to the metal center. This guide provides an in-depth analysis of the profound effects of different ligand classes on the outcomes of cyclopropylzinc bromide cross-coupling reactions, offering field-proven insights and detailed protocols for researchers, scientists, and drug development professionals.
The Role of the Ligand: More Than Just a Spectator
In the catalytic cycle of a Negishi cross-coupling reaction, the ligand plays a pivotal role in every elementary step: oxidative addition, transmetalation, and reductive elimination. The steric and electronic properties of the ligand directly influence the kinetics and selectivity of these steps, ultimately dictating the overall efficiency and success of the reaction.
-
Oxidative Addition: The initial step involves the insertion of the palladium(0) catalyst into the carbon-halide bond of the electrophile. Electron-rich and sterically bulky ligands generally accelerate this step, particularly for less reactive aryl chlorides.[5]
-
Transmetalation: This step involves the transfer of the cyclopropyl group from the zinc reagent to the palladium center. The ligand's steric bulk can influence the rate of this exchange.
-
Reductive Elimination: The final, product-forming step involves the reductive elimination of the coupled product from the palladium(II) intermediate, regenerating the active palladium(0) catalyst. Bulky ligands are known to promote this step, which is often crucial for the coupling of sterically hindered substrates.[6]
The interplay of these effects is crucial, and the optimal ligand is often a delicate balance of steric and electronic properties tailored to the specific substrates.
Comparative Analysis of Ligand Classes
The two most prominent classes of ligands employed in palladium-catalyzed cross-coupling reactions are phosphines and N-heterocyclic carbenes (NHCs).
Phosphine Ligands: The Versatile Workhorses
Phosphine ligands have been the cornerstone of cross-coupling chemistry for decades, offering a high degree of tunability.[7] Within this class, biaryl phosphines, often referred to as "Buchwald ligands," have proven to be exceptionally effective.
The Buchwald-type biaryl phosphine ligands are characterized by a biaryl backbone with a phosphine moiety on one ring and various substituents on the other. These ligands are designed to be both bulky and electron-rich, promoting the formation of highly active, monoligated palladium(0) species.[6]
A comparative study by Han and Buchwald on the Negishi coupling of secondary alkylzinc halides (a close proxy for cyclopropylzinc bromide) with aryl bromides and chlorides provides valuable insights into the relative performance of different Buchwald ligands.[7][8][9]
| Ligand | Structure | Aryl Halide | Yield (%) of Branched Product | Branched:Linear Ratio | Reference |
| SPhos | 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl | 2-Bromobenzonitrile | 65 | 4:1 | [7][8] |
| RuPhos | 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl | 2-Bromobenzonitrile | 78 | 5:1 | [7][8] |
| XPhos | 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl | 2-Bromobenzonitrile | 75 | 3:1 | [7][8] |
| CPhos | 2-Dicyclohexylphosphino-2',6'-bis(N,N-dimethylamino)biphenyl | 2-Bromobenzonitrile | 95 | >20:1 | [7][8] |
| CPhos | 2-Bromoanisole | 94 | >20:1 | [7][8] | |
| CPhos | 4-Chloroacetophenone | 94 | 22:1 | [7][8] |
As the data suggests, the CPhos ligand demonstrated superior performance in terms of both yield and selectivity for the desired branched product, effectively suppressing the undesired β-hydride elimination pathway.[7][8] This makes it a highly attractive choice for the coupling of secondary alkylzinc reagents, including cyclopropylzinc bromide.
N-Heterocyclic Carbene (NHC) Ligands: A New Generation of Excellence
N-Heterocyclic carbenes have emerged as a powerful class of ligands for cross-coupling reactions. They are generally stronger σ-donors than phosphines, leading to the formation of more stable metal complexes. The steric environment around the metal center can be readily tuned by modifying the substituents on the nitrogen atoms of the heterocyclic ring.[3][6]
For Negishi cross-coupling reactions, palladium complexes of bulky NHCs, such as IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene) and the even more sterically hindered IPent (1,3-Bis(2,6-diisopentylphenyl)imidazol-2-ylidene), have shown exceptional activity.[1][10] The use of well-defined precatalysts, such as Pd-PEPPSI-IPr and Pd-PEPPSI-IPent , offers excellent stability and catalytic efficiency.[1][10] These catalysts have been shown to be highly effective for the coupling of secondary alkylzinc reagents with a wide variety of aryl and heteroaryl halides, significantly reducing the formation of isomeric byproducts.[1][10]
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the preparation of cyclopropylzinc bromide and its subsequent use in Negishi cross-coupling reactions with representative phosphine and NHC ligands. Note: All procedures should be carried out under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques and anhydrous solvents.
Protocol 1: Preparation of Cyclopropylzinc Bromide (0.5 M in THF)
This protocol is adapted from established literature procedures.[3]
Materials:
-
Zinc dust (<10 micron, 99.9%)
-
1,2-Dibromoethane
-
Chlorotrimethylsilane (TMSCl)
-
Cyclopropyl bromide
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add zinc dust (1.5 equivalents).
-
Heat the flask under vacuum and then cool to room temperature under an inert atmosphere.
-
Add anhydrous THF to the flask.
-
Activate the zinc dust by the dropwise addition of 1,2-dibromoethane (approx. 5 mol%). The solution should become warm.
-
After the initial exotherm subsides, add chlorotrimethylsilane (approx. 4 mol%) dropwise and stir the suspension for 30 minutes at room temperature.
-
Slowly add a solution of cyclopropyl bromide (1.0 equivalent) in anhydrous THF to the activated zinc suspension.
-
Stir the reaction mixture at 40 °C for 4-6 hours. The progress of the insertion can be monitored by GC analysis of quenched aliquots.
-
Once the formation of the organozinc reagent is complete, allow the excess zinc dust to settle. The resulting supernatant is a solution of cyclopropylzinc bromide (typically around 0.5 M in THF) and can be used directly in the subsequent coupling reaction.
Protocol 2: Negishi Cross-Coupling using a Pd/Buchwald Ligand System (CPhos)
This protocol is a representative procedure for the coupling of an aryl bromide with cyclopropylzinc bromide using the highly effective CPhos ligand.[7][8][9]
Materials:
-
Aryl bromide (e.g., 4-bromoanisole, 1.0 equivalent)
-
Cyclopropylzinc bromide solution (from Protocol 1, 1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (1 mol%)
-
CPhos (2 mol%)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere, add palladium(II) acetate and CPhos.
-
Add the aryl bromide to the Schlenk tube.
-
Add anhydrous THF and stir the mixture at room temperature for 10-15 minutes to allow for the formation of the active catalyst.
-
Slowly add the solution of cyclopropylzinc bromide to the reaction mixture at room temperature.
-
Stir the reaction at room temperature and monitor its progress by TLC or GC/LC-MS. The reaction is typically complete within 1-3 hours.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 3: Negishi Cross-Coupling using a Pd/NHC Precatalyst (Pd-PEPPSI-IPr)
This protocol outlines the use of a well-defined Pd-NHC precatalyst for the coupling of an aryl chloride with cyclopropylzinc bromide.
Materials:
-
Aryl chloride (e.g., 4-chlorotoluene, 1.0 equivalent)
-
Cyclopropylzinc bromide solution (from Protocol 1, 1.5 equivalents)
-
Pd-PEPPSI-IPr (2 mol%)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere, add the Pd-PEPPSI-IPr precatalyst and the aryl chloride.
-
Add anhydrous THF to the Schlenk tube.
-
Slowly add the solution of cyclopropylzinc bromide to the reaction mixture at room temperature.
-
Stir the reaction at room temperature or gently heat to 50 °C if necessary. Monitor the reaction progress by TLC or GC/LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with an organic solvent (e.g., diethyl ether).
-
Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualization of Key Concepts
To further elucidate the critical role of ligands and the overall process, the following diagrams are provided.
Caption: The catalytic cycle of the Negishi cross-coupling reaction.
Caption: Workflow for ligand selection and reaction optimization.
Conclusion and Future Outlook
The choice of ligand is a paramount consideration in the successful execution of cyclopropylzinc bromide cross-coupling reactions. While traditional phosphine ligands, particularly the advanced Buchwald-type biaryl phosphines like CPhos, offer excellent reactivity and selectivity, the emergence of N-heterocyclic carbene ligands provides a powerful and often superior alternative, especially for challenging substrates. The enhanced stability and strong σ-donating properties of NHCs can lead to more robust and efficient catalytic systems.
For researchers in drug discovery and development, a systematic approach to ligand screening is often the most effective strategy for identifying the optimal conditions for a given transformation. The protocols and comparative data presented in this guide serve as a valuable starting point for the efficient and successful synthesis of cyclopropyl-containing molecules, enabling the rapid exploration of chemical space and the development of next-generation therapeutics and materials.
References
-
Han, C., & Buchwald, S. L. (2009). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. Journal of the American Chemical Society, 131(21), 7532–7533. [Link]
-
Denmark, S. E., & Darrow, W. T. (2020). The Negishi Cross-Coupling Reaction. Denmark Group Meeting. [Link]
-
Krasovskiy, A., & Knochel, P. (2009). General and user-friendly protocol for the synthesis of functionalized aryl- and heteroaryl-cyclopropanes by Negishi cross-coupling reactions. Tetrahedron Letters, 50(31), 4475-4477. [Link]
-
Han, C., & Buchwald, S. L. (2009). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. Organic Chemistry Portal. [Link]
-
Xi, Z., Zhou, Y., & Chen, W. (2008). Efficient Negishi Coupling Reactions of Aryl Chlorides Catalyzed by Binuclear and Mononuclear Nickel-N-Heterocyclic Carbene Complexes. The Journal of Organic Chemistry, 73(21), 8497–8501. [Link]
-
Krasovskiy, A., & Knochel, P. (2009). General and user-friendly protocol for the synthesis of functionalized aryl- and heteroaryl-cyclopropanes by Negishi cross-coupling reactions. ResearchGate. [Link]
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). Mild and General Conditions for Negishi Cross-Coupling Enabled by the Use of Palladacycle Precatalysts. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]
-
Çalimsiz, S., & Organ, M. G. (2011). Negishi cross-coupling of secondary alkylzinc halides with aryl/heteroaryl halides using Pd–PEPPSI–IPent. Chemical Communications, 47(20), 5871-5873. [Link]
-
Wipf Group. (2009). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. [Link]
-
Lipshutz, B. H., & Ghorai, S. (2011). Ligand Effects on Negishi Couplings of Alkenyl Halides. Organic Letters, 13(15), 4040–4043. [Link]
-
Lou, S., & Fu, G. C. (2010). Enantioselective, Stereoconvergent Negishi Cross-Couplings of α-Bromo Amides with Alkylzinc Reagents. Organic Syntheses, 87, 1-10. [Link]
-
Organic Chemistry Portal. (n.d.). Negishi Coupling. [Link]
Sources
- 1. Negishi cross-coupling of secondary alkylzinc halides with aryl/heteroaryl halides using Pd-PEPPSI-IPent. | Semantic Scholar [semanticscholar.org]
- 2. Negishi Coupling [organic-chemistry.org]
- 3. Efficient Negishi coupling reactions of aryl chlorides catalyzed by binuclear and mononuclear nickel-N-heterocyclic carbene complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
- 6. Efficient Negishi Coupling Reactions of Aryl Chlorides Catalyzed by Binuclear and Mononuclear Nickel-N-Heterocyclic Carbene Complexes [organic-chemistry.org]
- 7. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides [organic-chemistry.org]
- 8. dspace.mit.edu [dspace.mit.edu]
- 9. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Negishi cross-coupling of secondary alkylzinc halides with aryl/heteroaryl halides using Pd–PEPPSI–IPent - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Negishi Coupling with Cyclopropylzinc Bromide
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the use of cyclopropylzinc bromide in Negishi cross-coupling reactions. The cyclopropyl motif is a cornerstone in modern medicinal chemistry, and its efficient installation is critical. This document is designed to help you navigate the common challenges and side reactions associated with this powerful transformation.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter in the laboratory. Each answer provides a diagnosis of the probable cause and a detailed, actionable solution.
Q1: My reaction has stalled, yields are poor (<30%), and the solution has turned black. What is the primary cause?
A1: This is a classic symptom of catalyst decomposition. The black precipitate is likely palladium black (Pd(0) metal), indicating that your active palladium catalyst has aggregated and fallen out of the catalytic cycle.[1]
-
Causality: The ligands are responsible for stabilizing the soluble, catalytically active palladium species. If the ligand is not robust enough for the reaction conditions (e.g., temperature), or if it dissociates, the unprotected Pd(0) atoms will agglomerate. Electron-rich, bulky phosphine ligands are generally better at stabilizing the catalyst and promoting the desired reductive elimination step.
-
Immediate Action: Once palladium black has formed, it is very difficult to salvage the reaction. The best course of action is to stop the reaction and re-optimize the conditions.
-
Troubleshooting Protocol:
-
Lower the Temperature: High temperatures can accelerate catalyst decomposition. Attempt the reaction at a lower temperature (e.g., room temperature or 40 °C) for a longer duration.
-
Change the Ligand: Switch to a more robust, electron-rich, and bulky biarylphosphine ligand. These ligands create a stable, coordinatively saturated palladium center that is less prone to aggregation. See Table 1 for suggestions.
-
Use a Pre-formed Catalyst: Instead of generating the Pd(0) catalyst in situ, use a well-defined, air-stable pre-catalyst (e.g., a G3 or G4 Buchwald pre-catalyst). This ensures a more consistent concentration of the active catalyst at the start of the reaction.
-
Q2: I am observing significant amounts of Ar-Ar and dicyclopropyl byproducts. How can I suppress this homocoupling?
A2: Homocoupling is a common side reaction in Negishi couplings.[2] It arises from an undesired second transmetalation event that outcompetes the intended reductive elimination.
-
Mechanistic Cause: The desired catalytic cycle involves the formation of a Cyclopropyl-Pd-Ar intermediate, which should undergo reductive elimination. However, this intermediate can react with another molecule of cyclopropylzinc bromide (Ar-Pd-Cyclopropyl + Cyclopropyl-ZnBr -> Cyclopropyl-Pd-Cyclopropyl) or your aryl halide (Ar-Pd-Cyclopropyl + Ar-ZnBr -> Ar-Pd-Ar). These new di-organopalladium species then reductively eliminate to give dicyclopropyl or biaryl (Ar-Ar) homocoupled products, respectively.[2]
-
Troubleshooting Protocol:
-
Control Stoichiometry: Use a modest excess of the cyclopropylzinc bromide (e.g., 1.1-1.3 equivalents). A large excess can favor the second transmetalation.
-
Optimize Ligand: Bulky ligands can sterically hinder the palladium center, disfavoring the approach of a second organozinc molecule and thus suppressing homocoupling. Refer to Table 1.
-
Slow Addition: Add the cyclopropylzinc bromide solution slowly (e.g., via syringe pump) to the reaction mixture containing the aryl halide and catalyst. This keeps the instantaneous concentration of the organozinc reagent low, favoring the productive cross-coupling pathway over homocoupling.
-
Q3: My primary byproduct is the reduced arene (Ar-H), and my yield of the desired product is low. What is happening?
A3: The formation of a reduced arene (dehalogenation) is typically linked to either β-hydride elimination or protodezincation of the organozinc reagent followed by reaction with the aryl halide.
-
Causality 1: β-Hydride Elimination: While the cyclopropyl group itself lacks β-hydrogens and cannot undergo this process, if your aryl halide partner has an alkyl substituent with β-hydrogens, the R-Pd(II)-X intermediate can undergo β-hydride elimination. More commonly in this context, if a Cyclopropyl-Pd-Alkyl intermediate is formed (where 'Alkyl' comes from the halide partner), it can eliminate to form a Pd-H species. This palladium hydride can then reductively eliminate with the halide to form HX or react with the aryl halide starting material, leading to the reduced arene Ar-H. This pathway is a known challenge, especially for sp3-sp2 couplings.[3]
-
Causality 2: Protodezincation: Cyclopropylzinc bromide is a strong base and is highly sensitive to moisture and air.[4][5] If your solvent or reagents are not scrupulously dried, the organozinc reagent can be quenched by trace water to form cyclopropane and HO-Zn-Br.[2] This reduces the amount of active nucleophile available for the cross-coupling.
-
Troubleshooting Protocol:
-
Ensure Anhydrous Conditions: Dry all glassware thoroughly in an oven. Use anhydrous solvents, preferably freshly distilled or from a solvent purification system. Ensure all starting materials are dry. The reaction must be performed under an inert atmosphere (Argon or Nitrogen).[4]
-
Check Reagent Quality: The quality of the cyclopropylzinc bromide is paramount. If prepared in situ or stored for a long period, its activity may be diminished. Consider titrating the reagent before use or using a freshly prepared or newly purchased batch.
-
Select Appropriate Ligands: For couplings involving secondary alkyl groups, ligands that accelerate reductive elimination relative to β-hydride elimination are crucial.[3] Bulky, electron-rich biaryl monophosphine ligands are often effective.[3][6]
-
Frequently Asked Questions (FAQs)
This section provides answers to broader, more conceptual questions about the Negishi coupling with cyclopropylzinc bromide.
Q4: What is the accepted mechanism for the Negishi coupling, and where do side reactions originate?
A4: The Negishi coupling proceeds via a catalytic cycle involving a palladium catalyst, which is generally accepted to involve three key steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[4][7]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond, forming a Pd(II) intermediate, Ar-Pd(II)-X.
-
Transmetalation: The cyclopropyl group is transferred from zinc to the palladium center, displacing the halide and forming a new di-organopalladium(II) complex, Ar-Pd(II)-Cyclopropyl. The zinc halide is released as a byproduct.
-
Reductive Elimination: This is the product-forming step. The aryl and cyclopropyl groups couple, forming the Ar-Cyclopropyl bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.
Side reactions typically branch off from the key Ar-Pd(II)-Cyclopropyl intermediate, as shown in the diagram below.
// Nodes for the main cycle Pd0 [label="L₂Pd(0)\n(Active Catalyst)", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; ArPdX [label="Ar-Pd(II)(L)₂-X\n(Oxidative Adduct)"]; ArPdCp [label="Ar-Pd(II)(L)₂-Cp\n(Transmetalation Product)"]; Product [label="Ar-Cp\n(Desired Product)", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Nodes for side reactions Homo_Cp [label="Cp-Pd(II)(L)₂-Cp", fillcolor="#F1F3F4", style=filled]; CpCp [label="Cp-Cp\n(Homocoupling)", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; RingOpening [label="Homoallyl-Pd(II)(L)₂-X\n(Isomerization)", fillcolor="#F1F3F4", style=filled]; IsomerProduct [label="Ar-CH₂CH=CH₂\n(Isomerized Product)", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges for the main cycle Pd0 -> ArPdX [label=" Oxidative Addition\n (+ Ar-X)"]; ArPdX -> ArPdCp [label=" Transmetalation\n (+ Cp-ZnBr)"]; ArPdCp -> Product [label=" Reductive Elimination", color="#34A853", fontcolor="#34A853", style=bold]; Product -> Pd0 [style=dashed];
// Edges for side reactions ArPdCp -> Homo_Cp [label=" 2nd Transmetalation\n (+ Cp-ZnBr)", color="#EA4335", fontcolor="#EA4335"]; Homo_Cp -> CpCp [label=" Reductive Elimination", color="#EA4335", fontcolor="#EA4335"];
// Placeholder for potential ring-opening ArPdCp -> RingOpening [label=" Ring Opening\n (Potential Side Reaction)", color="#FBBC05", fontcolor="#FBBC05", style=dashed]; RingOpening -> IsomerProduct [label=" Reductive Elimination", color="#FBBC05", fontcolor="#FBBC05", style=dashed]; } enddot Caption: Catalytic cycle and key side reaction pathways.
Q5: Can the cyclopropyl ring open during the reaction? This is a known issue with strained rings.
A5: Yes, ring-opening of the cyclopropyl group is a potential, though often minor, side reaction. The high ring strain of the cyclopropane (~27 kcal/mol) makes it thermodynamically susceptible to cleavage.
-
Mechanistic Insight: The key intermediate is a cyclopropylmethylpalladium species (formed if the coupling partner is a methyl halide, for instance) or a related cyclopropylpalladium complex. This species can potentially undergo β-carbon elimination to form a homoallylic palladium species, which can then lead to isomerized byproducts upon reductive elimination. While less common than for other cyclopropylmethyl metals, this pathway should be considered, especially at elevated temperatures or with certain catalyst systems that may favor it.
-
Mitigation Strategies:
-
Mild Conditions: Use the lowest effective temperature to disfavor isomerization pathways, which typically have higher activation energies.
-
Ligand Choice: Select ligands that promote rapid reductive elimination. A fast, productive coupling will outcompete the slower ring-opening isomerization. Ligands that are both bulky and electron-donating are often ideal.[3][6]
-
Q6: How critical is the choice of ligand and palladium source?
A6: The choice of ligand and catalyst is arguably the most critical parameter for a successful Negishi coupling.[8][9]
-
Ligand's Role: The ligand dictates the electronic and steric environment around the palladium atom. This influences the rates of all elementary steps in the catalytic cycle.
-
Electron-rich ligands increase electron density on the palladium, which generally accelerates the rate of oxidative addition.
-
Bulky ligands promote reductive elimination, which is often the rate-limiting and product-forming step.[3] They also help prevent catalyst decomposition and suppress bimolecular side reactions like homocoupling.
-
-
Palladium Source: While simple sources like Pd(PPh₃)₄ or Pd₂(dba)₃ can be effective, modern, well-defined pre-catalysts are often superior. They provide better reproducibility, are often more active at lower loadings, and are typically more resistant to deactivation.
| Ligand / Catalyst System | Key Characteristics | Typical Use Case / Advantages | Potential Downsides |
| Pd(PPh₃)₄ | "Classic" catalyst, readily available. | Simple aryl-aryl couplings. | Prone to decomposition at >80°C; not ideal for hindered substrates. |
| PdCl₂(dppf) | Robust, bidentate ligand. | Good for a range of couplings, offers good thermal stability.[10] | Can be less active for very challenging or sterically hindered couplings. |
| Pd₂(dba)₃ + XPhos/SPhos | Bulky, electron-rich biaryl monophosphine ligands. | Excellent for hindered substrates, promotes fast reductive elimination, suppresses side reactions.[3][6][10] | Higher cost, air-sensitive ligands require careful handling. |
| Buchwald Pre-catalysts | Air-stable Pd(II) pre-catalysts with integrated biarylphosphine ligands. | High activity, low catalyst loadings, excellent reproducibility. | Highest cost, but often most effective and reliable. |
Table 1: Comparison of common catalyst systems for Negishi coupling.
References
-
Negishi coupling - Wikipedia. Available at: [Link]
-
Limberakis, C. (2016). Negishi Coupling. In Synthetic Methods in Drug Discovery: Volume 1 (pp. 70-103). The Royal Society of Chemistry. Available at: [Link]
-
Biscoe, M. R., & Lipshutz, B. H. (2011). Ligand Effects on Negishi Couplings of Alkenyl Halides. PMC - NIH. Available at: [Link]
-
Total Synthesis. (2022). Negishi Coupling. YouTube. Available at: [Link]
-
Lee, C.-W., Oh, K. S., Kim, K. S., & Ahn, K. H. (2000). Suppressed β-Hydride Elimination in Palladium-Catalyzed Cascade Cyclization-Coupling Reactions: An Efficient Synthesis of 3-Arylmethylpyrrolidines. Organic Chemistry Portal. Available at: [Link]
-
Ramar, T., Subbaiah, M. A. M., & Ilangovan, A. (2022). Orchestrating a β-Hydride Elimination Pathway in Palladium(II)-Catalyzed Arylation/Alkenylation of Cyclopropanols Using Organoboron Reagents. ResearchGate. Available at: [Link]
-
Ramar, T., Subbaiah, M. A. M., & Ilangovan, A. (2022). Orchestrating a β-Hydride Elimination Pathway in Palladium(II)-Catalyzed Arylation/Alkenylation of Cyclopropanols Using Organoboron Reagents. Organic Chemistry Portal. Available at: [Link]
-
Organic Chemistry Portal. Negishi Coupling. Available at: [Link]
-
Han, C., & Buchwald, S. L. (2009). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. PMC - NIH. Available at: [Link]
-
Knochel, P., et al. (2014). General and user-friendly protocol for the synthesis of functionalized aryl- and heteroaryl-cyclopropanes by Negishi cross-coupling reactions. ResearchGate. Available at: [Link]
-
Reddit. (2023). Reasons for stalling of a Negishi coupling? r/Chempros. Available at: [Link]
-
Dai, C., & Fu, G. C. (2001). An Extremely Active Catalyst for the Negishi Cross-Coupling Reaction. ResearchGate. Available at: [Link]
-
Scilit. Ligand Effects on Negishi Couplings of Alkenyl Halides. Available at: [Link]
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- 10. reddit.com [reddit.com]
Effect of THF concentration on Cyclopropylzinc bromide reactivity
Welcome to the technical support guide for cyclopropylzinc bromide, a versatile reagent in modern organic synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical troubleshooting advice for experiments involving this organozinc compound, with a specific focus on the critical role of its solvent, Tetrahydrofuran (THF).
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the properties, handling, and reactivity of cyclopropylzinc bromide solutions in THF.
Q1: Why is cyclopropylzinc bromide typically supplied as a solution in THF?
A1: Tetrahydrofuran (THF) is the optimal solvent for cyclopropylzinc bromide for several key reasons.[1][2] THF's oxygen atom possesses lone pairs of electrons that coordinate to the Lewis acidic zinc center of the cyclopropylzinc bromide.[3] This coordination stabilizes the organozinc reagent, increasing its shelf-life and preventing decomposition.[1] The solvation by THF also helps to maintain the reagent's reactivity for synthetic applications.[1] Furthermore, THF is an aprotic solvent, meaning it does not have acidic protons that would react with and quench the basic cyclopropylzinc bromide.[3]
Q2: What is the typical concentration of a commercial cyclopropylzinc bromide solution and why?
A2: Cyclopropylzinc bromide is most commonly supplied as a 0.5 M solution in THF.[2][4][5] This concentration represents a balance between stability and practicality for laboratory use. More concentrated solutions may have different aggregation states of the organozinc species, potentially affecting reactivity, while more dilute solutions would require larger volumes for reactions, which can be inconvenient. Maintaining the reagent as a concentrated solution in THF can enhance its stability.[1]
Q3: I observe a white precipitate in my bottle of cyclopropylzinc bromide solution. What is it and is the reagent still viable?
A3: The formation of a white precipitate in a solution of cyclopropylzinc bromide can be attributed to the Schlenk equilibrium. Organozinc halides, similar to Grignard reagents, exist in equilibrium with their corresponding diorganozinc species and zinc dihalide.[6][7]
2 c-PrZnBr ⇌ (c-Pr)₂Zn + ZnBr₂
The zinc bromide (ZnBr₂) has lower solubility in THF compared to the organozinc species and can precipitate out, especially at lower temperatures or if there are changes in concentration. The presence of a small amount of precipitate does not necessarily mean the entire batch is compromised. The supernatant can often still be used, but it is highly recommended to titrate the solution to determine the active concentration of the organozinc reagent before use.
Q4: How does THF concentration affect the reactivity of cyclopropylzinc bromide in a Negishi cross-coupling reaction?
A4: In a Negishi cross-coupling, THF plays a multifaceted role. As a coordinating solvent, THF helps to solubilize the organozinc reagent and the palladium catalyst.[8] The concentration of THF can influence the reaction rate and efficiency. While THF is generally the solvent of choice, in some cases, more polar solvents can enhance the rate of transmetalation, a key step in the catalytic cycle.[8] However, deviating from the standard 0.5 M solution in THF should be done with caution, as it can affect the stability of the reagent and the solubility of other reaction components. Additives like lithium chloride (LiCl) are also known to accelerate organozinc formation and reactivity by breaking up aggregates and enhancing the solubilization of active species.[9]
Section 2: Troubleshooting Guide
This section provides solutions to common problems encountered during the use of cyclopropylzinc bromide.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no product yield in a cross-coupling reaction. | 1. Inactive Reagent: The cyclopropylzinc bromide may have degraded due to exposure to air or moisture.[1][10] 2. Insufficient Reagent: The concentration of the reagent may be lower than stated. 3. Poor Catalyst Activity: The palladium catalyst may be deactivated. | 1. Verify Reagent Activity: Always handle the reagent under an inert atmosphere (e.g., argon or nitrogen).[1][10] Before use, especially with older bottles, titrate the reagent to determine its active concentration. 2. Use Fresh Reagent: If possible, use a fresh bottle of the reagent. 3. Check Catalyst: Ensure the catalyst is properly activated and handled under inert conditions. |
| Reaction is sluggish or does not go to completion. | 1. Low Reaction Temperature: Lower temperatures can slow down the reaction rate.[1] 2. Suboptimal Solvent Concentration: While THF is ideal, the overall solvent mixture of the reaction may not be optimal for the specific substrates. | 1. Increase Temperature: Gradually increase the reaction temperature, monitoring for any decomposition of starting materials or products. 2. Solvent Optimization: While cyclopropylzinc bromide is in THF, the reaction itself might benefit from co-solvents. However, this should be explored carefully. |
| Formation of side products, such as cyclopropane. | Proton Source: The presence of water, alcohol, or other acidic protons in the reaction mixture will quench the organozinc reagent, forming cyclopropane.[1] | Ensure Anhydrous Conditions: Thoroughly dry all glassware and solvents before use. Use anhydrous grade solvents for the reaction. Ensure all starting materials are free of water. |
| Difficulty initiating the reaction. | Passivated Zinc (if preparing in situ): If you are preparing the cyclopropylzinc bromide in situ from cyclopropyl bromide and zinc metal, the zinc surface may be passivated with a layer of zinc oxide. | Activate Zinc: Several methods can be used to activate zinc metal, including treatment with 1,2-dibromoethane, trimethylsilyl chloride, or using highly reactive Rieke® Zinc.[9][11] |
Section 3: Experimental Protocols & Visual Guides
Protocol 1: Handling and Titration of Cyclopropylzinc Bromide Solution
This protocol outlines the safe handling and a general method for determining the concentration of active cyclopropylzinc bromide.
Materials:
-
Cyclopropylzinc bromide (0.5 M in THF)
-
Anhydrous THF
-
Iodine (I₂)
-
Anhydrous 1,4-dioxane
-
Standardized sodium thiosulfate (Na₂S₂O₃) solution (e.g., 0.1 M)
-
Starch indicator solution
-
Dry, argon-purged glassware (Schlenk flasks, syringes, etc.)
Procedure:
-
Under a positive pressure of argon, carefully withdraw a precise volume (e.g., 1.0 mL) of the cyclopropylzinc bromide solution using a gas-tight syringe.
-
Add the solution to a Schlenk flask containing a known excess of a solution of iodine in anhydrous THF.
-
Allow the reaction to stir at room temperature for 20-30 minutes.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium thiosulfate.
-
Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., diethyl ether).
-
Wash the organic layer with saturated aqueous sodium thiosulfate solution until the organic layer is colorless.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The unreacted iodine in the aqueous layer can be back-titrated with a standardized solution of sodium thiosulfate using a starch indicator to determine the amount of cyclopropylzinc bromide that reacted.
Workflow for a Typical Negishi Cross-Coupling Reaction
Caption: General workflow for a Negishi cross-coupling reaction.
The Role of THF in Stabilizing Organozinc Reagents
The stability of cyclopropylzinc bromide in THF is due to the coordination of the ether's oxygen atoms to the zinc center. This solvation helps to prevent aggregation and decomposition of the organometallic species.
Caption: THF coordination stabilizes the cyclopropylzinc bromide.
References
-
Maha Automations. (2023, May 18). CYCLOPROPYL ZINC BROMIDE 0.5M IN THF / 0.5M IN THF. Retrieved from [Link]
-
Feng, C., & Blum, S. A. (2020). Mechanisms of Activating Agents to Form Organozinc Reagents from Zinc Metal: Lessons for Reaction Design. Accounts of Chemical Research, 53(8), 1548–1560. Retrieved from [Link]
-
Knochel, P., et al. (2014). Organozinc pivalate reagents: segregation, solubility, stabilization, and structural insights. Angewandte Chemie International Edition, 53(10), 2706-2710. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Preparation of Functionalized Organozinc Pivalates. Retrieved from [Link]
-
Hanada, E. M., & Blum, S. A. (2021). Mechanisms of Organozinc Reagent Formation Determined Through a Combined Single-Particle-Fluorescence-Microscopy and NMR-Spectroscopy Approach. eScholarship, University of California. Retrieved from [Link]
-
Hill, C. L., & Whitesides, G. M. (1974). In Grignard Reagent Formation from Cyclopropyl Bromide in Diethyl Ether, Trapping by DCPH Is Consistent with Diffusing Cyclopropyl Radical Intermediates. Journal of the American Chemical Society, 96(3), 870–876. Retrieved from [Link]
-
Chemistry Stack Exchange. (2019, January 25). Grignard Reagent in THF vs in Diethyl ether. Retrieved from [Link]
-
Quora. (2019, July 22). Why is THF used in Grignard?. Retrieved from [Link]
-
Denmark Group. (n.d.). The Negishi Cross-Coupling Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Schlenk equilibrium. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 15). 23.3B: Magnesium. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Negishi Coupling. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 5-Methyl-2,2'-Bipyridine. Retrieved from [Link]
-
PubChem. (n.d.). Cyclopropylzinc bromide. Retrieved from [Link]
-
Westerhausen, M., et al. (2018). One‐Step Synthesis and Schlenk‐Type Equilibrium of Cyclopentadienylmagnesium Bromides. Chemistry – A European Journal, 24(47), 12344-12352. Retrieved from [Link]
-
The Royal Society of Chemistry. (2021). The effect of THF and the chelating modifier DTHFP on the copolymerisation of β-myrcene and styrene: kinetics, microstructures, morphologies, and mechanical properties. Polymer Chemistry, 12(3), 375-389. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Bromocyclopropane. Retrieved from [Link]
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- 8. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
- 9. Mechanisms of Activating Agents to Form Organozinc Reagents from Zinc Metal: Lessons for Reaction Design - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. 有機亜鉛試薬 [sigmaaldrich.com]
Technical Support Center: Catalyst Deactivation in Cyclopropylzinc Bromide Cross-Coupling
Welcome to the technical support center for troubleshooting catalyst deactivation in cyclopropylzinc bromide cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals who utilize this powerful C(sp²)–C(sp³) bond-forming reaction. As a variation of the Negishi coupling, this reaction offers excellent functional group tolerance and reactivity, but it is not without its challenges.[1] Catalyst deactivation is a primary obstacle to achieving high yields and robust reaction performance.
This document provides in-depth, field-proven insights in a direct question-and-answer format to help you diagnose, resolve, and prevent common issues encountered during your experiments.
Troubleshooting Guide: Common Scenarios & Solutions
This section addresses specific experimental observations and provides a logical framework for identifying and correcting the root cause of catalyst deactivation.
Q1: My reaction has stalled at 30-60% conversion. The reaction mixture is still a clear, homogenous color (e.g., yellow/light brown). What is the likely cause?
Probable Cause: This scenario strongly suggests catalyst inhibition by a soluble species rather than catalyst decomposition into an insoluble form (like palladium black). The most common culprit in Negishi-type couplings is the accumulation of zinc halide byproducts.[2][3]
In-Depth Explanation: The transmetalation step of the catalytic cycle generates one equivalent of zinc bromide (ZnBr₂) for every molecule of product formed. ZnBr₂ is a Lewis acid that can coordinate to the electron-rich, catalytically active Pd(0) or Pd(II) intermediates. This interaction forms stable, off-cycle heterobimetallic Pd-Zn complexes.[3][4] These complexes are often catalytically inactive or significantly less active, effectively sequestering the palladium and preventing it from re-entering the catalytic cycle. This leads to a gradual decrease in the reaction rate and eventual stalling.[5]
Diagnostic Steps & Solutions:
-
The Lithium Halide Additive Protocol: The most effective countermeasure is the addition of lithium bromide (LiBr) or lithium chloride (LiCl). These salts react with ZnBr₂ to form less Lewis-acidic zincate species (e.g., Li₂ZnBr₄), which have a much lower affinity for the palladium catalyst. This frees the catalyst to continue cycling.[4][6]
-
Protocol: Add 1.0 to 2.0 equivalents of anhydrous LiBr (relative to the cyclopropylzinc bromide) to the reaction mixture before adding the palladium catalyst. Ensure the LiBr is thoroughly dried, as water can be detrimental.
-
-
Reagent Stoichiometry Check: While using an excess of the organozinc reagent is common, a very large excess (e.g., >2.0 equiv.) will generate a correspondingly large amount of ZnBr₂, potentially overwhelming any beneficial effects of additives.
-
Protocol: Titrate your cyclopropylzinc bromide solution before use to determine its exact molarity. Use the minimum effective excess, typically in the range of 1.2–1.5 equivalents.
-
-
Consider the Substrates: If your aryl halide or cyclopropylzinc reagent contains strongly coordinating functional groups (e.g., unprotected thiophenes, certain nitrogen heterocycles), they may be acting as inhibitors.[7]
-
Solution: While often unavoidable, increasing catalyst loading or screening different ligands may be necessary. For particularly problematic substrates, a change in the synthetic route may be required.
-
Q2: My reaction turned black and stopped progressing. What happened?
Probable Cause: The formation of a black precipitate is the classic sign of palladium black, which consists of inactive, agglomerated palladium metal.[8] This indicates that the ligands are failing to stabilize the Pd(0) intermediates, leading to their aggregation.
In-Depth Explanation: The active catalyst is typically a monoligated Pd(0)L₁ species. This coordinatively unsaturated complex is highly reactive but also prone to decomposition if the ligand (L) cannot provide sufficient steric and electronic stabilization.[9] If the ligand dissociates or degrades, the "naked" Pd(0) atoms will rapidly aggregate into catalytically inactive palladium black.
Key Factors Leading to Aggregation:
-
Inadequate Ligand Choice: Ligands that are not sufficiently bulky or electron-donating may not effectively shield the Pd(0) center.
-
High Temperatures: Elevated temperatures can accelerate ligand dissociation and decomposition pathways.
-
Oxygen Contamination: Oxygen can oxidize both the Pd(0) catalyst and, more commonly, the phosphine ligands to phosphine oxides.[8][9] Phosphine oxides have poor coordinating ability, leaving the palladium center exposed.
Diagnostic Steps & Solutions:
-
Ligand Selection Protocol: The choice of ligand is critical. For coupling C(sp³) centers like a cyclopropyl group, bulky, electron-rich biaryl phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbenes (NHCs) are often required.
-
Recommendation: Switch to a more robust ligand. If you are using a simple ligand like PPh₃, consider upgrading to one designed for challenging couplings.
-
Protocol: Screen a panel of ligands. Start with established performers like SPhos, XPhos, or RuPhos. These ligands provide the necessary steric bulk to favor the active monoligated species and prevent aggregation.[8][9]
Ligand Key Feature Application Notes SPhos High activity for C-C couplings A general, high-performance starting point for optimization. XPhos Very bulky Excellent for sterically hindered substrates and challenging couplings. RuPhos Electron-rich and bulky Often effective for heteroaryl substrates. PEPPSI™-IPr NHC Precatalyst Offers high stability, particularly at elevated temperatures. -
-
Rigorous Degassing Protocol: Oxygen is a notorious catalyst poison.
-
Protocol: Ensure all solvents are thoroughly degassed before use. The freeze-pump-thaw method (3 cycles) is superior to sparging with inert gas. Assemble your reaction under a positive pressure of high-purity argon or nitrogen, preferably in a glovebox.
-
-
Temperature Control: Run the reaction at the lowest temperature that provides a reasonable rate. For many cyclopropylzinc couplings, room temperature to 50°C is sufficient.[7]
Visualizing Deactivation Pathways
The following diagram illustrates the primary catalytic cycle and the key off-cycle deactivation pathways that lead to catalyst inhibition or decomposition.
Caption: Catalyst deactivation pathways in Negishi cross-coupling.
Frequently Asked Questions (FAQs)
Q: How do I properly prepare and handle my cyclopropylzinc bromide reagent to ensure it is active?
A: Organozinc reagents are sensitive to air and moisture.[10]
-
Source: Purchase from a reputable supplier as a solution in THF.[11]
-
Storage: Store under an inert atmosphere (argon is preferable to nitrogen) at the recommended temperature (typically 2-8°C).[12]
-
Handling: Always handle using anhydrous techniques, such as with gas-tight syringes or cannulas, under a positive pressure of inert gas.
-
Titration: The molarity of organometallic reagents can change over time. It is best practice to titrate the reagent before use to ensure accurate stoichiometry. A simple iodine titration is often sufficient.
Q: My reaction is sluggish even with a good ligand and fresh reagents. Could impurities in my starting materials be the issue?
A: Absolutely. Trace impurities can act as potent catalyst poisons.[13][14]
-
Water: Rigorously dry your solvents, aryl halide, and any solid additives (like LiBr).
-
Other Metals: Trace metal impurities in reagents can sometimes interfere with the desired catalytic cycle.[14] If you suspect this, try purifying your starting materials or sourcing them from a different supplier.
-
Reagent Quality: Ensure the purity of your aryl halide. Impurities from its synthesis could contain coordinating species that inhibit the catalyst.
Q: What is the optimal Pd source and catalyst loading?
A:
-
Palladium Source: Using a well-defined precatalyst is highly recommended over generating the catalyst in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃. Precatalysts like the Buchwald G3 or G4 palladacycles ensure efficient and reproducible generation of the active Pd(0) species.[15]
-
Catalyst Loading: For initial screening, a loading of 1–2 mol% is typical.[16] If deactivation is observed, increasing the loading to 5 mol% can sometimes overcome the issue to provide the desired product, though this is not ideal for process chemistry.[7] If the reaction works well, optimization studies should be performed to lower the catalyst loading as much as possible for cost and sustainability reasons.[17]
Troubleshooting Workflow
Use this flowchart to systematically diagnose issues with your reaction.
Caption: A step-by-step workflow for troubleshooting catalyst deactivation.
References
- Ligand-Induced Activation of Single-Atom Palladium Heterogeneous Catalysts for Cross-Coupling Reactions.
- Curse or Blessing?
- The role of the stabilizing/leaving group in palladium catalysed cross-coupling reactions. Dalton Transactions.
- Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions. Chemistry – A European Journal.
- Technical Support Center: Troubleshooting Catalyst Deactivation in Negishi Cross-Coupling. Benchchem.
- Intermetallic species in the Negishi coupling and their involvement in inhibition p
- Recent Developments in Negishi Cross-Coupling Reactions.
- Ligand electronic influence in Pd-catalyzed C-C coupling processes. TDX (Tesis Doctorals en Xarxa).
- Palladium catalyst issues in cross-coupling reactions. Benchchem.
- Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers.
- Ligand design for cross-couplings: phosphines. YouTube.
- Kinetics and Intermediates of Palladium-catalyzed Negishi Cross-Coupling Reactions. LMU München University Library.
- Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development.
- The Devil in The Details: The Influence of Trace Metal Contaminants in Modern Organometallic Catalysis. University of Illinois Urbana-Champaign.
- Unexpected Ni-Zn Interactions During The Negishi Cross-Coupling of Aryl Esters.
- Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions.
- Palladium-catalyzed cross-coupling of cyclopropylmagnesium bromide with aryl bromides medi
- Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides. Europe PMC.
- Cross-Coupling Reaction Manual: Desk Reference. Sigma-Aldrich.
- Reasons for stalling of a Negishi coupling? Reddit.
- Application Notes and Protocols for the Synthesis of 1-Cyclopropylnaphthalene via Cross-Coupling Reactions. Benchchem.
- Zn-Mediated, Pd-Catalyzed Cross-Couplings in Water at Room Temperature Without Prior Formation of Organozinc Reagents.
- Cyclopropylzinc bromide soluti | 680982-50ML. SLS.
- Zn-Mediated, Pd-Catalyzed Cross-Couplings in Water at Room Temperature Without Prior Formation of Organozinc Reagents. Organic Chemistry Portal.
- Cyclopropylzinc bromide 0.5M tetrahydrofuran 126403-68-7. Sigma-Aldrich.
- Negishi Coupling. Organic Chemistry Portal.
- Cyclopropylzinc bromide | C3H5BrZn. PubChem.
- Negishi Cross-Coupling/Problem Solved/ CSIR 2016/ChemOrgChem. YouTube.
- Negishi Coupling Reaction Practice Problems. StudySmarter US.
- Impact of Cross-Coupling Reactions in Drug Discovery and Development. Molecules.
- Cross-Coupling Chemistry. University of Rochester.
- Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
- Metallaphotoredox-Catalyzed Cross-Electrophile Csp 3−Csp 3 Coupling of Aliphatic Bromides. Macmillan Group, Princeton University.
- Cyclopropylzinc bromide 0.5M tetrahydrofuran 126403-68-7. Sigma-Aldrich.
- Cyclopropylzinc bromide 0.5M tetrahydrofuran 126403-68-7. Sigma-Aldrich.
- Stereoselective Fe-Catalyzed Decoupled Cross-Couplings: Chiral Vinyl Oxazolidinones as Effective Radical Lynchpins for Diastereoselective C(sp2)–C(sp3)
- Mechanistic Investigation of Ni-Catalyzed Reductive Cross-Coupling of Alkenyl and Benzyl Electrophiles.
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- 4. Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
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Technical Support Center: Quenching Procedures for Cyclopropylzinc Bromide Reactions
Welcome to the technical support center for organozinc chemistry. This guide is designed for researchers, scientists, and drug development professionals who utilize cyclopropylzinc bromide and related organozinc reagents. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring your workup and quenching procedures are both efficient and robust. This resource provides in-depth troubleshooting guides and frequently asked questions to address specific issues encountered during the crucial quenching step of your reactions.
Introduction: The Critical Role of the Quench
Cyclopropylzinc bromide is a versatile reagent, widely employed in carbon-carbon bond-forming reactions like the Negishi coupling to introduce the valuable cyclopropyl moiety.[1][2][3][4] However, like other organometallic reagents, it is reactive towards protic sources and requires careful handling under anhydrous, inert conditions.[5][6] The "quench" or "workup" is not merely the end of a reaction but a critical step that dictates the final yield and purity of your desired product. An improperly executed quench can lead to product decomposition, low recovery, and purification difficulties. This guide will help you navigate these challenges.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the principles of quenching cyclopropylzinc bromide reactions.
Q1: Why is a specific quenching procedure necessary for cyclopropylzinc bromide reactions?
A1: Cyclopropylzinc bromide is an organometallic reagent with a nucleophilic carbon atom. It reacts readily with protic solvents like water.[5][6] The quenching step is essential for several reasons:
-
Neutralization of Excess Reagent: It safely decomposes any unreacted cyclopropylzinc bromide, preventing uncontrolled reactions upon exposure to air or moisture.
-
Protonation of Intermediates: In many reactions, such as those involving carbonyl additions, the initial product is a zinc alkoxide. The quench protonates this intermediate to yield the final alcohol product.[5]
-
Facilitation of Extraction: The process converts organometallic species into inorganic zinc salts, which are soluble in the aqueous phase, allowing for the clean separation of the organic product via liquid-liquid extraction.
Q2: What are the most common quenching agents and why is saturated ammonium chloride (NH₄Cl) so frequently recommended?
A2: The choice of quenching agent is critical and depends on the stability of your product.
-
Saturated Aqueous Ammonium Chloride (NH₄Cl): This is the most common and generally the safest choice. Ammonium chloride is a mild Brønsted acid (pKa ≈ 9.2), strong enough to protonate alkoxides and decompose the organozinc reagent but gentle enough to avoid degrading acid-sensitive functional groups or the cyclopropyl ring itself.[6] Crucially, the chloride ions and ammonia can form soluble coordination complexes with the resulting Zn(II) salts (e.g., [Zn(NH₃)₄]²⁺), which helps prevent the formation of gelatinous zinc hydroxide precipitates that can complicate phase separation.[7]
-
Water (H₂O): While seemingly the simplest choice, quenching with pure water can be highly exothermic and may lead to the formation of insoluble zinc oxides and hydroxides, causing emulsions and trapping the product.[6][8]
-
Dilute Acids (e.g., 1M HCl): Stronger acids are very effective at decomposing the reagent and dissolving zinc salts. However, they should only be used if the desired product is stable to acidic conditions. The cyclopropyl group can be susceptible to ring-opening under harsh acidic conditions.[6][9]
Q3: My reaction is performed in THF. I often get emulsions during the aqueous workup. How can I prevent or resolve this?
A3: Emulsion formation is a frequent problem, especially when THF is used as a solvent due to its partial miscibility with water.
-
Pre-Workup Solvent Removal: If your product is not volatile, it is highly advisable to remove the bulk of the THF via rotary evaporation before starting the aqueous workup.[10] Re-dissolve the residue in a less water-miscible solvent like ethyl acetate (EtOAc) or diethyl ether (Et₂O).
-
Use of Brine: During the workup, washing the organic layer with a saturated aqueous sodium chloride solution (brine) can help break emulsions.[8][11] The high ionic strength of brine decreases the solubility of organic components in the aqueous layer and increases the density difference between the two phases.[8]
-
Filtration: Passing the emulsified mixture through a pad of Celite or glass wool can sometimes help to break up the fine droplets.
-
Patience and Separation: Allowing the separatory funnel to stand undisturbed for a longer period can allow for slow phase separation. Gentle swirling or tapping of the funnel can also help.
Part 2: Troubleshooting Guide
This section provides a structured approach to solving specific problems encountered during the quenching and workup of your reaction.
Issue 1: Low or No Product Yield After Workup
A low yield can be heartbreaking after a long reaction. The quenching and workup process is a common source of product loss.
Possible Cause 1: Product Decomposition
-
Diagnosis: Does your product contain acid-sensitive functional groups (e.g., acetals, silyl ethers) or is the cyclopropyl ring part of a strained system?
-
Solution: The quenching agent may be too harsh. If you are using dilute acid, switch to the standard quench with saturated aqueous NH₄Cl.[7] Always perform the quench at a low temperature (0 °C) by adding the reaction mixture slowly to the cooled quenching solution (or vice-versa, see protocol section) to dissipate heat and minimize side reactions.
Possible Cause 2: Incomplete Extraction of Product
-
Diagnosis: Is your product surprisingly polar? Are you observing significant material at the interface of the organic and aqueous layers?
-
Solution:
-
Increase Extraction Volume/Repetitions: Do not rely on a single extraction. Perform at least three extractions with fresh organic solvent to ensure complete recovery of the product from the aqueous layer.[12]
-
Check pH: If your product has an acidic or basic moiety, its solubility will be pH-dependent. Adjust the pH of the aqueous layer to ensure your product is in its neutral, more organosoluble form before extraction.
-
Back-Extraction: If you suspect your product is trapped in the aqueous layer, you can perform a "back-extraction" by adding more organic solvent to the separated aqueous layer and extracting again.
-
Workflow for Troubleshooting Low Yield
Caption: Troubleshooting flowchart for low product yield.
Part 3: Standardized Experimental Protocols
Adhering to a robust, well-defined protocol is key to reproducibility. Below are detailed, step-by-step methodologies for quenching cyclopropylzinc bromide reactions.
Protocol 1: Standard Quench with Saturated Ammonium Chloride
This is the recommended procedure for most applications, including Negishi cross-coupling reactions.
Materials:
-
Reaction mixture containing cyclopropylzinc bromide.
-
Saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extraction solvent (e.g., Ethyl Acetate or Diethyl Ether).
-
Saturated aqueous sodium chloride (Brine).
-
Anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Ice bath, separatory funnel, Erlenmeyer flasks.
Procedure:
-
Preparation: Cool a beaker containing a volume of saturated aqueous NH₄Cl solution (typically equal to the reaction volume) in an ice bath to 0 °C.
-
Quenching: While stirring vigorously, slowly add the reaction mixture to the cold NH₄Cl solution via cannula or dropping funnel. This "inverse addition" helps to control the exotherm by ensuring the organozinc is always being added to a large excess of the quenching agent.
-
Stirring: Allow the resulting biphasic mixture to stir for 10-15 minutes, letting it warm to room temperature.
-
Extraction: Transfer the mixture to a separatory funnel. Add a portion of the organic extraction solvent (e.g., EtOAc) and shake, venting frequently.[11]
-
Phase Separation: Allow the layers to separate. Drain the lower aqueous layer.
-
Repeat Extraction: Re-extract the aqueous layer two more times with fresh portions of the organic solvent. Combine all organic layers in an Erlenmeyer flask.[13]
-
Washing: Wash the combined organic layers with brine to help remove residual water and break any emulsions. Separate the layers.
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄).[8] The drying agent should be free-flowing and not clump together, indicating sufficient drying.
-
Isolation: Filter or decant the solution to remove the drying agent. Remove the solvent using a rotary evaporator to yield the crude product, which can then be purified.[12][14]
Decision Tree for Quenching Procedure
Sources
- 1. 有机锌试剂 [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. Negishi Coupling [organic-chemistry.org]
- 4. scientificlabs.co.uk [scientificlabs.co.uk]
- 5. Organozinc chemistry - Wikipedia [en.wikipedia.org]
- 6. Buy Cyclopropylzinc bromide, 0.50 M in THF | 126403-68-7 [smolecule.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. rtong.people.ust.hk [rtong.people.ust.hk]
- 11. m.youtube.com [m.youtube.com]
- 12. Reaction Workup – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 13. youtube.com [youtube.com]
- 14. How To Run A Reaction [chem.rochester.edu]
Technical Support Center: Managing the Air and Moisture Sensitivity of Cyclopropylzinc Bromide
Welcome to the technical support center for Cyclopropylzinc bromide. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile organometallic reagent. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles and field-proven insights to ensure the success and reproducibility of your experiments. Cyclopropylzinc bromide is a powerful tool, particularly in palladium-catalyzed cross-coupling reactions like the Negishi coupling, for introducing the valuable cyclopropyl moiety into complex molecules.[1][2] However, its utility is intrinsically tied to its high sensitivity to air and moisture, which can lead to reaction failure if not managed meticulously.[3][4]
This document moves beyond a simple list of steps to provide a self-validating system of protocols and troubleshooting logic, grounded in established organometallic chemistry principles.
Troubleshooting Guide: Diagnosing and Solving Common Experimental Issues
This section addresses specific problems you may encounter during your experiments with Cyclopropylzinc bromide. The question-and-answer format is designed to help you quickly identify and resolve issues.
Question 1: My reaction failed or resulted in a disappointingly low yield. What are the most probable causes?
Answer: A low or zero yield in a reaction involving Cyclopropylzinc bromide almost always points to the decomposition of the reagent due to exposure to air or moisture at some stage. Let's break down the potential failure points in order of likelihood.
-
Atmospheric Contamination: Organozinc reagents react vigorously with water and oxygen.[1][5] Even trace amounts of atmospheric contaminants can significantly reduce the quantity of active reagent available for your reaction.
-
Causality: Moisture will protonate the organometallic bond, yielding inactive cyclopropane and zinc hydroxybromide. Oxygen can lead to the formation of peroxides and other oxidized byproducts.
-
Solution: Rigorous adherence to inert atmosphere techniques is non-negotiable.[6][7] This involves using either a Schlenk line or a glovebox for all manipulations.[8] Ensure your inert gas (preferably high-purity argon) is flowing at a positive pressure. All glassware must be scrupulously dried, either in an oven at >125°C overnight or by flame-drying under vacuum immediately before use.[9] See the detailed protocol for setting up an inert atmosphere reaction below.
-
-
Solvent and Reagent Purity: The quality of your solvent and other reagents is as critical as the quality of the Cyclopropylzinc bromide itself.
-
Causality: The reagent is typically supplied in anhydrous tetrahydrofuran (THF).[10] Using a "wet" solvent or reagents containing residual water will quench the organozinc compound before it can react with your substrate.
-
Solution: Use only freshly distilled, anhydrous solvents. If using bottled anhydrous solvent, ensure it is from a recently opened bottle stored under an inert atmosphere. Other reagents should also be dried and stored appropriately. For guidance on solvent purification, refer to established resources like Purification of Laboratory Chemicals.
-
-
Reagent Quality and Storage: The reagent itself may have degraded prior to use.
-
Causality: Improper storage or repeated handling can compromise the reagent. Cyclopropylzinc bromide should be stored at 2-8°C under an inert atmosphere.[2] Each time the bottle is accessed, there is a risk of introducing contaminants.
-
Solution: Always store the reagent according to the manufacturer's specifications.[11] If the solution appears cloudy or contains a significant amount of precipitate, it may have partially decomposed. While you can sometimes use the clear supernatant after allowing the solids to settle, it is highly recommended to determine the active concentration via titration before use to ensure accurate stoichiometry.
-
Question 2: I'm observing cyclopropane as a major byproduct in my reaction mixture. What is happening?
Answer: The formation of cyclopropane is a definitive sign of protonolysis. This occurs when the Cyclopropylzinc bromide is quenched by a proton source, with the most common culprit being water.
-
Mechanism: C₃H₅ZnBr + H₂O → C₃H₆ + HOZnBr
-
Troubleshooting Steps:
-
Re-evaluate Your Setup: Re-examine every joint and seal in your reaction setup for potential leaks. Ensure septa are fresh and not punctured excessively.
-
Check Your Solvents: Your solvent is the most likely source of water. If you are not using a freshly opened bottle of anhydrous solvent or freshly distilled solvent, this is the first thing to address.
-
Dry Your Starting Materials: Ensure your substrate and any other reagents are rigorously dried. For solid reagents, this can be done by drying under high vacuum for several hours.
-
Question 3: What is the correct procedure for quenching a reaction containing excess Cyclopropylzinc bromide?
Answer: Safely quenching residual organozinc reagent is critical for a safe and clean workup. Improper quenching can be hazardous.
-
Causality: Organozinc reagents react exothermically with protic reagents.[12] Adding water or acid directly to a concentrated solution can cause a violent reaction and release of flammable gases.
-
Recommended Protocol:
-
Cool the reaction mixture in an ice bath (0°C).
-
While stirring, slowly and dropwise add a protic solvent such as isopropanol or ethanol to quench the excess reagent.[13]
-
Once the initial exothermic reaction has subsided, the reaction can be worked up by adding an aqueous solution. A saturated solution of ammonium chloride is often preferred as it helps to break up any emulsions and sequesters the zinc salts.
-
Proceed with standard liquid-liquid extraction.
-
Frequently Asked Questions (FAQs)
Q: How should I store my bottle of Cyclopropylzinc bromide solution?
A: Store the reagent in its original, sealed container (e.g., AcroSeal™ or ChemSeal™ bottle) at 2-8°C.[2] The bottle is packaged under an inert atmosphere (typically argon) and should be stored upright in a refrigerator designated for chemicals.[14]
Q: Can I use nitrogen instead of argon as the inert gas?
A: For most applications involving organozinc reagents, high-purity nitrogen is acceptable.[8] However, argon is denser than air and provides a more stable inert blanket over the reaction mixture, making it the preferred choice for highly sensitive reactions or long-duration experiments. If you are experiencing persistent issues with reagent decomposition, switching to argon is a recommended troubleshooting step.
Q: My solution has a small amount of white precipitate. Is it still usable?
A: It is not uncommon for some precipitation of zinc salts to occur during storage, especially with temperature fluctuations. If the bulk of the solution is clear, you can typically still use the reagent. Allow the solid to settle completely, then carefully transfer the clear supernatant via a dry, inert-gas-flushed cannula or syringe to your reaction flask.[13] However, the concentration of the supernatant may differ from the label value. For reactions requiring precise stoichiometry, re-titrating the solution is the most reliable course of action.
Data Presentation and Visualization
Table 1: Common Drying Agents for Tetrahydrofuran (THF)
Effective solvent drying is critical for success. This table provides a comparison of common methods for preparing anhydrous THF.
| Drying Agent | Typical Residual H₂O (ppm) | Comments |
| Sodium/Benzophenone | < 10 | Excellent for achieving very low water content. The blue/purple color of the ketyl radical indicates an anhydrous and oxygen-free state. Requires careful handling of sodium metal. |
| Activated Molecular Sieves (3Å) | 10-30 | A safer and more convenient method. Sieves must be properly activated (heated under vacuum) before use. Good for storing previously dried solvent. |
| Calcium Hydride (CaH₂) | 30-50 | Effective but can be slow. Best used for pre-drying before distillation from a more aggressive agent. |
| Anhydrous MgSO₄ or Na₂SO₄ | > 50 | Not recommended for drying THF for highly sensitive organometallic reactions. Insufficient for removing trace water. |
Diagrams: Workflows and Logic
Visualizing complex procedures and troubleshooting pathways can significantly improve clarity and reduce errors. The following diagrams, rendered using DOT language, illustrate key processes.
Experimental Workflow: Inert Atmosphere Reaction Setup
This diagram outlines the essential steps for preparing a reaction vessel to ensure a completely air- and moisture-free environment.
Caption: Workflow for setting up an inert atmosphere reaction.
Troubleshooting Logic: Failed Negishi Coupling
This decision tree provides a logical pathway to diagnose the root cause of a failed Negishi coupling reaction using Cyclopropylzinc bromide.
Caption: Decision tree for troubleshooting a failed reaction.
Detailed Experimental Protocol: Transfer of Cyclopropylzinc Bromide Using a Syringe
This protocol provides a step-by-step methodology for accurately and safely transferring an air- and moisture-sensitive reagent like Cyclopropylzinc bromide from a Sure/Seal™ or AcroSeal™ bottle to a reaction flask.[15][16]
Materials:
-
AcroSeal™ or Sure/Seal™ bottle of Cyclopropylzinc bromide, 0.5M in THF
-
Dry, gas-tight syringe (Luer-lock recommended)
-
Long, dry needle (e.g., 18-22 gauge)
-
Reaction flask under a positive pressure of argon
-
Secondary argon source (e.g., a balloon attached to a needle)
Procedure:
-
Prepare the Syringe: Take a clean, dry syringe and needle that have been oven-dried. Purge the syringe with argon by drawing argon from the headspace of your reaction flask (or a separate argon-filled flask) and expelling it three times.
-
Prepare the Reagent Bottle: Place the reagent bottle in a clamp, ensuring it is secure. Puncture the septum with a needle attached to an argon line (a balloon is sufficient) to ensure positive pressure is maintained inside the bottle as you withdraw the liquid.
-
Withdraw the Reagent: Carefully insert the needle of your prepared syringe through the septum of the reagent bottle. Ensure the tip of the needle is below the surface of the liquid.
-
Slowly Withdraw Liquid: Slowly pull back the plunger to draw the desired volume of the solution into the syringe. To avoid pulling a vacuum, do not withdraw faster than the argon balloon can re-pressurize the bottle.
-
Remove Bubbles & Create Headspace: Once you have slightly more than the desired volume, invert the syringe and carefully push the plunger to expel any gas bubbles. Then, with the needle tip still in the liquid, adjust the volume to the exact amount required. Finally, pull the needle tip into the headspace of the bottle and withdraw a small amount of argon (~0.2 mL) into the syringe. This "argon buffer" prevents the reagent from dripping from the needle tip during transfer.
-
Transfer to Reaction Flask: Quickly and carefully remove the syringe from the reagent bottle and insert it into the septum of your reaction flask.
-
Deliver the Reagent: First, inject the argon buffer into the flask's headspace. Then, submerge the needle tip below the surface of the reaction solvent (if possible) and slowly dispense the reagent.
-
Rinse the Syringe (Optional): If desired, you can draw some of the reaction solvent back into the syringe and re-inject it into the flask to rinse any residual reagent.
-
Clean Up: Immediately quench any residual reagent in the syringe by drawing up a small amount of isopropanol, followed by water and acetone rinses into a separate beaker for disposal.
References
- Smolecule. (n.d.). Buy Cyclopropylzinc bromide, 0.50 M in THF | 126403-68-7.
- Organic Syntheses. (n.d.). Organic Syntheses Procedure.
- American Chemical Society. (1987). Development of Techniques in Organometallic Chemistry. ACS Symposium Series.
- American Chemical Society. (1987). Experimental Organometallic Chemistry.
- Feng, C., Easter, Q. T., & Blum, S. A. (2017). Structure–Reactivity Studies, Characterization, and Transformation of Intermediates by Lithium Chloride in the Direct Insertion of Alkyl and Aryl Iodides to Metallic Zinc Powder. Organometallics, 36(13), 2389–2396.
- BenchChem. (n.d.). Navigating the Stability of Ethenylbenzene Organozinc Reagents: A Technical Guide.
- Fisher Scientific. (2010). Safety Data Sheet - Cyclopropylzinc bromide, 0.5M solution in THF.
- Molecular Inorganic Chemistry. (2008). Working with air and moisture sensitive compounds.
- American Chemical Society. (2024). Organozinc Reagents: Highly Efficient Scalable Continuous Conversion in Various Concentrations and Reaction Types. Organic Process Research & Development.
- ResearchGate. (n.d.). On-demand synthesis of organozinc halides under continuous flow conditions.
- Organic Syntheses. (n.d.). Organic Syntheses Procedure.
- BenchChem. (n.d.). Preparation of Organozinc Reagents Using Activated Rieke® Zinc: Application Notes and Protocols.
- Maha Automations. (2023). CYCLOPROPYL ZINC BROMIDE 0.5M IN THF / 0.5M IN THF.
- Organic Lab Techniques. (2022).
- Chemistry LibreTexts. (2022). 7.
- ResearchGate. (n.d.). Scheme 8 Generation and possible products from aqueous quenching of organozinc reagents.
- Sigma-Aldrich. (n.d.). Cyclopropylzinc bromide 0.5M tetrahydrofuran 126403-68-7.
- Wikipedia. (n.d.). Organozinc chemistry.
- NBINNO. (n.d.). Cyclopropylzinc bromide, 0.5M in THF, packaged under Argon in resealable ChemSeal^t bottles.
- Sigma-Aldrich. (n.d.). Organozinc Reagents.
- Organic Syntheses. (n.d.). cyclopropylbenzene.
- National Center for Biotechnology Information. (n.d.). Cyclopropylzinc bromide.
- ResearchGate. (n.d.). Review of cyclopropyl bromide synthetic process.
- Sigma-Aldrich. (n.d.). Cyclopropylzinc bromide 0.5M tetrahydrofuran 126403-68-7.
- Fisher Scientific. (n.d.). Cyclopropylzinc bromide, 0.5M solution in THF, AcroSeal 50 mL.
- Google Patents. (n.d.). CN104892355A - Novel method for synthesizing cyclopropyl bromide.
- SLS. (n.d.). Cyclopropylzinc bromide soluti | 680982-50ML | SIGMA-ALDRICH.
- chemBlink. (n.d.). CAS # 126403-68-7, Cyclopropylzinc bromide.
- Sigma-Aldrich. (n.d.). Cyclopropylzinc bromide 0.5M tetrahydrofuran 126403-68-7.
- Santa Cruz Biotechnology. (n.d.). Cyclopropylzinc bromide solution | CAS 126403-68-7.
- Sigma-Aldrich. (n.d.). Cyclopropylzinc bromide 0.5M tetrahydrofuran 126403-68-7.
Sources
- 1. Buy this compound | 126403-68-7 [smolecule.com]
- 2. Cyclopropylzinc bromide 0.5M tetrahydrofuran 126403-68-7 [sigmaaldrich.com]
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- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Mechanisms of Activating Agents to Form Organozinc Reagents from Zinc Metal: Lessons for Reaction Design - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. pubs.acs.org [pubs.acs.org]
- 8. molan.wdfiles.com [molan.wdfiles.com]
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- 16. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Optimizing Reaction Temperature for Cyclopropylzinc Bromide Coupling
Welcome to the technical support center for optimizing Negishi cross-coupling reactions with cyclopropylzinc bromide. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of temperature control, a critical parameter for ensuring reaction success. Here, we address common challenges and provide actionable troubleshooting strategies in a direct question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: Why is temperature such a critical parameter in the Negishi coupling of cyclopropylzinc bromide?
Temperature is arguably one of the most influential parameters in transition metal-catalyzed cross-coupling. Its impact is multifaceted, affecting reaction kinetics, reagent and catalyst stability, and the ultimate product profile.
-
Reaction Kinetics: The overall rate of the Negishi catalytic cycle is a composite of the rates of its three elementary steps: oxidative addition, transmetalation, and reductive elimination.[1] Each step has its own activation energy. Insufficient thermal energy can lead to a sluggish reaction where one step, often the oxidative addition of a less reactive halide (e.g., an aryl chloride), becomes the rate-limiting bottleneck, resulting in poor conversion.[2][3]
-
Reagent Stability: While generally robust, organozinc reagents can be thermally sensitive.[4] For cyclopropylzinc bromide, excessively high temperatures can potentially lead to decomposition or side reactions, although it is considered relatively stable under typical conditions.[5][6] The primary solvent, THF, also has a low boiling point (~66 °C), which limits the accessible temperature range without using a sealed vessel or higher-boiling co-solvents.
-
Catalyst Stability: Palladium catalysts, particularly the active Pd(0) species, can be prone to decomposition at elevated temperatures, often precipitating as inactive palladium black.[7][8] This decomposition is irreversible and halts the catalytic cycle, leading to stalled reactions and low yields. The choice of ligand plays a crucial role in stabilizing the catalyst, with bulky, electron-rich phosphines or N-heterocyclic carbenes (NHCs) often permitting higher operating temperatures.[9][10]
-
Selectivity and Side Reactions: Excessive heat can provide enough energy to overcome the activation barriers for undesirable pathways.[8] These can include homocoupling of the organozinc reagent, scrambling of substituents, or hydrodehalogenation (debromination) of the electrophile, all of which consume starting materials and complicate purification.[3]
Q2: I'm setting up a new reaction. What is a good starting temperature for my cyclopropylzinc bromide coupling?
For most Negishi couplings involving cyclopropylzinc bromide with aryl or vinyl iodides and bromides, room temperature (20-25 °C) is an excellent starting point.[6][9][11] Many modern catalyst systems are highly active and do not require heating for these relatively reactive electrophiles.
However, the optimal temperature is highly dependent on the specific reaction components. The following table provides general guidelines for initial experiments.
| Electrophile Type | Ligand Type | Typical Starting Temperature | Rationale & Notes |
| Aryl / Vinyl Iodide | Standard (e.g., PPh₃) | Room Temperature | C-I bond is weakest; oxidative addition is typically fast.[2] |
| Aryl / Vinyl Bromide | Standard or Buchwald-type | Room Temperature to 40 °C | C-Br bond is stronger; may require gentle warming to initiate.[9] |
| Aryl / Vinyl Chloride | Buchwald-type or NHC | 60 °C to 100 °C | C-Cl bond is strong and unreactive; requires a highly active catalyst and higher thermal energy for oxidative addition.[3][12] |
| Heteroaryl Halides | Buchwald-type or NHC | 40 °C to 80 °C | Reactivity varies greatly. Pyridine nitrogen can coordinate to Pd, potentially inhibiting the catalyst. Moderate heat is often beneficial.[3] |
Q3: My reaction is sluggish or shows no conversion at room temperature. What should I do?
This is a common issue, particularly with less reactive electrophiles like aryl chlorides or sterically hindered substrates. The first step is to systematically and cautiously increase the reaction temperature.
Causality: A lack of conversion at room temperature strongly suggests that a key step in the catalytic cycle, most often oxidative addition, has a high activation energy that is not being overcome.[2][13] By increasing the temperature, you provide the necessary thermal energy to drive this and subsequent steps forward.
Troubleshooting Protocol:
-
Confirm Reagent Integrity: Before adjusting temperature, ensure your cyclopropylzinc bromide solution is active (it should be stored at 2-8°C and handled under an inert atmosphere) and that your catalyst and solvent are anhydrous and degassed.[14]
-
Incremental Heating: Increase the temperature stepwise. A good progression is 40 °C, followed by 60 °C, and then 80 °C if necessary.[8][15]
-
Monitor Closely: At each new temperature, allow the reaction to stir for 1-2 hours and monitor its progress by TLC, GC-MS, or LC-MS. Compare the results to a room temperature control.
-
Observe for Decomposition: Watch for the formation of a black precipitate (palladium black), which indicates catalyst death.[7] If this occurs, it means the temperature is too high for your chosen catalyst system. You may need to switch to a more thermally robust ligand.
Q4: I'm observing low yield and significant byproduct formation. Could the temperature be the culprit?
Absolutely. An incorrect temperature is a leading cause of poor yields and complex product mixtures. The identity of the byproducts can provide crucial clues.
-
Symptom: Black Precipitate & Stalled Reaction
-
Diagnosis: This is likely catalyst decomposition (formation of palladium black).
-
Cause: The reaction temperature is too high for the stability of your palladium-ligand complex.
-
Solution: Decrease the temperature. If lower temperatures are not effective for conversion, you must switch to a more robust ligand system (e.g., a bulky biarylphosphine like SPhos or an NHC ligand) that better stabilizes the Pd(0) center.[9][12]
-
-
Symptom: Significant amount of debrominated starting material (Ar-H instead of Ar-Cyclopropyl)
-
Diagnosis: Hydrodehalogenation. This occurs via a competing pathway involving a palladium-hydride intermediate.[3][8]
-
Cause: This side reaction often has a higher activation energy than the desired coupling. Therefore, excessively high temperatures can favor this pathway. The presence of water or other protic impurities can also be a source of hydrides.
-
Solution: Lower the reaction temperature. A more active catalyst may allow the reaction to proceed efficiently at a milder temperature, suppressing this side reaction.[8] Ensure all reagents and solvents are scrupulously dry.
-
-
Symptom: Homocoupled byproduct (Cyclopropyl-Cyclopropyl or Ar-Ar)
-
Diagnosis: Homocoupling.
-
Cause: While often promoted by the presence of oxygen, high temperatures can sometimes increase the rate of this side reaction.[3]
-
Solution: Ensure the reaction is thoroughly degassed and maintained under a strict inert atmosphere. If the problem persists, try lowering the reaction temperature.
-
Q5: How do the choice of ligand and solvent influence the optimal reaction temperature?
The ligand and solvent are intrinsically linked to the temperature parameter, forming a critical triad of variables that must be optimized together.
-
Ligands: The ligand's primary roles are to solubilize and stabilize the palladium center and to facilitate the elementary steps of the catalytic cycle.
-
Thermal Stability: Bulky, electron-donating ligands (e.g., Buchwald biarylphosphines, NHCs) form more stable complexes with palladium.[9][11] This enhanced stability prevents catalyst decomposition at higher temperatures, thereby expanding the viable operating window. Less sterically demanding ligands like triphenylphosphine (PPh₃) may lead to catalyst decomposition at temperatures above 80-100 °C.
-
Reactivity: Highly active ligands can accelerate the rate-limiting step (usually oxidative addition or reductive elimination), meaning the required reaction rate can often be achieved at a lower temperature.[10][16]
-
-
Solvents: The solvent must dissolve all reaction components and be compatible with the reagents.
-
Boiling Point: Tetrahydrofuran (THF) is the most common solvent for preparing and using organozinc reagents.[5] Its low boiling point (66 °C) restricts the maximum reaction temperature. If higher temperatures are necessary (e.g., for coupling aryl chlorides), a higher-boiling co-solvent such as N-Methyl-2-pyrrolidone (NMP), toluene, or dioxane may be required.[9][12][15]
-
Polarity and Coordinating Ability: The solvent can influence the rates of the catalytic steps. More polar or coordinating solvents can affect the stability and reactivity of the catalytic intermediates.
-
Visualizing the Catalytic Cycle
Understanding the fundamental steps of the Negishi reaction is key to diagnosing temperature-related issues. Temperature influences the rate of each step shown below.
Experimental Protocol: Temperature Screening for Optimization
To empirically determine the optimal temperature for a new cyclopropylzinc bromide coupling, a parallel screening experiment is highly effective.
Objective: To identify the temperature that provides the highest yield of the desired product with the fewest byproducts in a fixed amount of time.
Materials:
-
Aryl/Vinyl Halide (1.0 eq)
-
Cyclopropylzinc bromide solution (0.5 M in THF, 1.2 - 1.5 eq)
-
Palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Ligand (e.g., SPhos, 2-4 mol%)
-
Anhydrous, degassed solvent (e.g., THF, Toluene)
-
Reaction vials with stir bars suitable for heating
-
Inert atmosphere glovebox or Schlenk line
-
Heating block or oil baths
Procedure:
-
Preparation: Under an inert atmosphere, add the aryl halide, palladium precursor, and ligand to each of four separate reaction vials.
-
Solvent Addition: Add the anhydrous, degassed solvent to each vial to achieve the desired concentration (typically 0.1-0.2 M).
-
Reagent Addition: Add the cyclopropylzinc bromide solution to each vial via syringe.
-
Temperature Control: Place each vial in a pre-set heating block or oil bath at the desired screening temperatures (e.g., Vial 1: 25 °C, Vial 2: 45 °C, Vial 3: 65 °C, Vial 4: 85 °C).
-
Reaction Monitoring: Allow the reactions to stir for a set period (e.g., 4 hours).
-
Analysis: After the set time, quench a small aliquot from each reaction with saturated aqueous NH₄Cl. Extract with an organic solvent (e.g., ethyl acetate) and analyze the organic layer by GC-MS or LC-MS to determine the conversion and relative ratio of product to byproducts.
References
-
Krasovskiy, A., & Lipshutz, B. H. (2011). Ligand Effects on Negishi Couplings of Alkenyl Halides. Organic Letters, 13(15), 3818–3821. [Link]
-
Widenhoefer, R. A., & Buchwald, S. L. (1998). Electronic Dependence of C−O Reductive Elimination from Palladium (Aryl)neopentoxide Complexes. Journal of the American Chemical Society, 120(26), 6504–6511. [Link]
- Brummond, K. M., & Chen, H. (2015). Advances in Tandem Reactions with Organozinc Reagents. Royal Society of Chemistry.
-
Han, C., & Buchwald, S. L. (2009). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. Journal of the American Chemical Society, 131(21), 7532–7533. [Link]
-
Knapp, D. M., & Gillis, E. P. (2017). Mechanisms of Activating Agents to Form Organozinc Reagents from Zinc Metal: Lessons for Reaction Design. ACS Catalysis, 7(6), 3633–3640. [Link]
-
Han, C., & Buchwald, S. L. (2009). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. Journal of the American Chemical Society, 131(21), 7532-7533. [Link]
-
Hartwig, J. F. (2000). Reductive Elimination of Aryl Halides from Palladium(II). Journal of the American Chemical Society, 122(39), 9544–9545. [Link]
-
Dai, C., & Fu, G. C. (2001). Palladium-Catalyzed Negishi Cross-Coupling Reactions of Unactivated Alkyl Iodides, Bromides, Chlorides, and Tosylates. Journal of the American Chemical Society, 123(12), 2719–2724. [Link]
-
Organic Chemistry Portal. (n.d.). Negishi Coupling. [Link]
-
Metzger, A., Schade, M. A., & Knochel, P. (2008). General and user-friendly protocol for the synthesis of functionalized aryl- and heteroaryl-cyclopropanes by Negishi cross-coupling reactions. Organic & Biomolecular Chemistry, 6(18), 3329-3331. [Link]
-
El-Shafiy, O. A. (2018). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Molecules, 23(10), 2574. [Link]
-
LibreTexts Chemistry. (2020). 17.2: Palladium catalyzed couplings. [Link]
-
van der Heijden, J., et al. (2019). Optimization of the Temperature, Solvent, and Additive for a Suzuki Cross-Coupling Reaction. ResearchGate. [Link]
-
Leger, P. R., et al. (2018). Generation and Cross-Coupling of Organozinc Reagents in Flow. ResearchGate. [Link]
-
Hadei, N., et al. (2005). Room-temperature Negishi cross-coupling of unactivated alkyl bromides with alkyl organozinc reagents utilizing a Pd/N-heterocyclic carbene catalyst. Organic Letters, 7(18), 3805-3807. [Link]
-
Durham, T. B. (2018). Optimization of a Negishi Cross-Coupling Reaction for the Synthesis of β,β-Disubstituted Ketones. Bucknell University. [Link]
-
Wang, Z., et al. (2023). Employing Arylboronic Acids in Nickel-Catalyzed Enantioselective Suzuki-Type Cross-Couplings: Access to Chiral α-Aryl Phosphonates and α-Aryl Esters. Organic Letters. [Link]
-
ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. [Link]
-
Reddit. (2021). Struggling to make a sonogashira coupling reaction happen. [Link]
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- 11. Room-temperature Negishi cross-coupling of unactivated alkyl bromides with alkyl organozinc reagents utilizing a Pd/N-heterocyclic carbene catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
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Technical Support Center: Identifying Impurities in Commercial Cyclopropylzinc Bromide Solutions
Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. As a Senior Application Scientist, I've designed this guide to provide expert, actionable insights into identifying and managing impurities in commercial solutions of Cyclopropylzinc bromide. This resource is structured in a practical question-and-answer format to directly address the challenges you may encounter during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. My Negishi coupling reaction with cyclopropylzinc bromide is sluggish or failing. Could impurities be the cause?
Answer:
Absolutely. The success of palladium-catalyzed cross-coupling reactions, such as the Negishi coupling, is highly dependent on the quality of the organozinc reagent.[1][2] Several common impurities in commercial cyclopropylzinc bromide solutions can interfere with the catalytic cycle, leading to low yields or complete reaction failure.
The most common culprits are:
-
Excess Zinc Halides (ZnBr₂): Zinc bromide is a natural byproduct of the reaction. However, excessive amounts can inhibit the catalyst by forming stable off-cycle palladium-zinc intermetallic species, which effectively remove the active Pd(0) catalyst from the reaction.[3]
-
Oxidized/Hydrolyzed Reagent: Cyclopropylzinc bromide is highly sensitive to air and moisture.[4] Exposure to even trace amounts of oxygen or water will lead to the formation of inactive zinc alkoxides or hydroxides and the protonation of the reagent to form cyclopropane.
-
Unreacted Starting Materials: The presence of unreacted cyclopropyl bromide indicates an incomplete synthesis of the organozinc reagent. This reduces the effective concentration of your nucleophile.
-
Schlenk Equilibrium Species: In solution, cyclopropylzinc bromide exists in equilibrium with dicyclopropylzinc (c-Pr₂Zn) and zinc bromide (ZnBr₂). While dicyclopropylzinc is also an active nucleophile, an unfavorable equilibrium can impact reactivity.
To diagnose this issue, it is crucial to first determine the active concentration of your cyclopropylzinc bromide solution via titration (see question 3) and then analyze for non-basic impurities using techniques like GC-MS after a proper quench (see question 5).
2. I observe some solid precipitate in my bottle of cyclopropylzinc bromide solution. What is it, and is the reagent still usable?
Answer:
The presence of a precipitate in your cyclopropylzinc bromide solution is a strong indicator of degradation and should be handled with caution. This solid material is most likely zinc oxides and hydroxides, formed from accidental exposure to air and moisture.[4][5]
Here's a breakdown of the issue and how to proceed:
-
Cause: Organozinc reagents are pyrophoric and react readily with oxygen and water.[6][7] If the bottle's seal has been compromised or if improper handling techniques were used, the reagent will degrade.
-
Impact: The formation of these solids means that the concentration of the active cyclopropylzinc bromide has decreased. More importantly, the presence of these fine, pyrophoric solids can be a safety hazard.
-
Recommendation: It is generally not recommended to use a solution with a significant amount of precipitate. The reagent's concentration will be unreliable, and filtering the solution is hazardous due to the pyrophoric nature of the solids. For the most reliable and safe results, it is best to use a fresh bottle of the reagent. If you must proceed, you should, at a minimum, determine the active concentration via titration immediately before use.
The workflow for handling and assessing a potentially compromised reagent is outlined below.
Caption: Decision workflow for handling precipitated cyclopropylzinc bromide.
3. How can I accurately determine the concentration of active cyclopropylzinc bromide in my solution?
Answer:
The molarity stated on the manufacturer's label can decrease over time due to gradual degradation. Therefore, it is essential to titrate the solution to determine the concentration of the active organometallic species just before use. Iodometric titration is a reliable method for this purpose.
The principle behind this titration is the reaction of the organozinc compound with iodine. The active reagent consumes the iodine, and the endpoint is the persistence of the iodine color.
Experimental Protocol: Iodometric Titration
Materials:
-
Anhydrous toluene or THF in a sure-seal bottle.
-
Iodine (I₂), crystalline.
-
Dry glassware (oven-dried and cooled under an inert atmosphere).
-
Syringes and needles (dried in an oven).
-
Inert gas supply (Argon or Nitrogen).
Step-by-Step Methodology:
-
Prepare the Titration Vessel:
-
Take a 25 mL flask, equipped with a magnetic stir bar, and flame-dry it under vacuum.
-
Allow the flask to cool to room temperature under a positive pressure of inert gas.
-
Add approximately 5-10 mg of crystalline iodine to the flask. The exact mass is not critical, but it should be accurately known.
-
Add 5 mL of anhydrous toluene or THF to dissolve the iodine, resulting in a characteristic purple or brown solution.
-
-
Sample Preparation:
-
Titration:
-
Slowly add the cyclopropylzinc bromide solution dropwise to the stirring iodine solution.
-
The initial drops will cause the iodine color to disappear as the reaction proceeds.
-
The endpoint is reached when the iodine color just disappears, and a colorless or slightly yellow solution persists.
-
Record the volume of the cyclopropylzinc bromide solution added.
-
-
Calculation:
-
Calculate the molarity using the following formula: Molarity (M) = (mass of I₂ / MW of I₂) / volume of organozinc solution (L) (Where MW of I₂ = 253.81 g/mol )
-
This titration quantifies all active organometallic species that react with iodine, providing a much more accurate concentration for your reaction setup than the value on the bottle's label.
4. I suspect my cyclopropylzinc bromide has been exposed to air. How can I detect the resulting impurities?
Answer:
Exposure to air will lead to both oxidation and hydrolysis of the cyclopropylzinc bromide. The primary organic byproduct of hydrolysis is cyclopropane gas, which is difficult to detect without specialized gas analysis. However, the inorganic byproducts, zinc oxides and hydroxides, are insoluble in THF and will appear as a white precipitate, as discussed 2.
The most practical way to assess the extent of degradation is to determine the loss of the active reagent. This is achieved by comparing a recent titration result (see question 3) with an earlier one or the manufacturer's specification. A significant drop in molarity indicates decomposition.
Caption: Degradation pathways of cyclopropylzinc bromide upon air exposure.
5. How can I use GC-MS to identify and quantify organic impurities in my cyclopropylzinc bromide solution?
Answer:
Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent technique for identifying volatile organic impurities, such as unreacted cyclopropyl bromide or byproducts from the synthesis.[4][9] However, you cannot inject the organozinc reagent directly into the GC-MS due to its pyrophoric and non-volatile nature. A quenching step is required first.
Experimental Protocol: GC-MS Sample Preparation and Analysis
Objective: To convert all organometallic species into stable, volatile organic compounds that can be analyzed by GC-MS.
Step-by-Step Methodology:
-
Quenching the Reagent:
-
Under an inert atmosphere, carefully take a known volume (e.g., 0.5 mL) of your cyclopropylzinc bromide solution and add it to a vial containing an excess of a deuterated quenching agent, such as deuterium oxide (D₂O) or deuterated methanol (CD₃OD), in an inert solvent like THF or diethyl ether.
-
The use of a deuterated quench allows you to distinguish the desired cyclopropane-d₁ from any protonated cyclopropane that may have formed due to moisture contamination.
-
Seal the vial and shake vigorously until the reaction is complete (the fizzing stops).
-
-
Sample Preparation for GC-MS:
-
Add an internal standard (e.g., undecane or dodecane) of a known concentration to the quenched sample. This will allow for quantification.
-
Extract the organic layer with a solvent like diethyl ether or pentane.
-
Dry the organic layer over a drying agent (e.g., MgSO₄), filter, and transfer to a GC vial.
-
-
GC-MS Analysis:
Data Interpretation:
| Expected Compound | Retention Time | Key Mass Spec Fragments (m/z) | Implication |
| Cyclopropane-d₁ | Early eluting | 43 (M+), 42, 28 | Represents the active organozinc reagent. |
| Cyclopropane | Very early eluting | 42 (M+), 41, 27 | Indicates degradation due to moisture. |
| Cyclopropyl bromide | Later eluting | 122/120 (M+), 41 | Unreacted starting material.[11] |
| THF | Solvent peak | 72 (M+), 42 | The solvent for the solution. |
| Internal Standard | As expected | Known fragments | Used for quantification. |
By comparing the peak areas of the impurities to the internal standard, you can quantify their presence and make a more informed decision about the suitability of the reagent for your reaction.
Safety First: Handling Pyrophoric Reagents
Working with cyclopropylzinc bromide requires strict adherence to safety protocols due to its pyrophoric nature.[12]
-
Inert Atmosphere: Always handle the reagent under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques).[5][6][8]
-
Personal Protective Equipment (PPE): Wear a fire-resistant lab coat, safety glasses, and appropriate gloves.[7][12]
-
No Water: Keep the work area free of water and other protic solvents.
-
Spill Management: Have a container of powdered lime or sand readily available to smother any spills. Do not use water to extinguish a fire involving an organometallic reagent.[5]
-
Disposal: Quench any residual reagent and dispose of it as hazardous waste according to your institution's guidelines.[7]
By understanding the potential impurities and employing these analytical and handling techniques, you can ensure the quality of your cyclopropylzinc bromide solutions, leading to more reliable and successful experimental outcomes.
References
-
Columbia University Environmental Health and Safety. (n.d.). The Safe Use of Pyrophoric Reagents. Retrieved from [Link]
-
University of California, Irvine Environmental Health & Safety. (2024). Procedures for Safe Use of Pyrophoric Organolithium Reagents. Retrieved from [Link]
-
Pacific Northwest National Laboratory. (n.d.). Handling Pyrophoric Reagents. Retrieved from [Link]
-
ACS Chemical Health & Safety. (n.d.). Methods for the safe storage, handling, and disposal of pyrophoric liquids and solids in the laboratory. Retrieved from [Link]
-
Sturrock, G. A., & Cavell, S. (1998). Determination of Organo-Zinc Based Fungicides in Timber Treatments Employing Gas Chromatographic Analysis With Mass Selective Detection and/or Inductively Coupled Plasma Atomic Emission Spectroscopy. Journal of Analytical Toxicology, 22(4), 291-297. Retrieved from [Link]
-
Polynski, M. V., & Pidko, E. A. (2019). Intermetallic species in the Negishi coupling and their involvement in inhibition pathways. Dalton Transactions, 48(32), 12047-12056. Retrieved from [Link]
-
Knochel, P. (2012). Recent Developments in Negishi Cross-Coupling Reactions. ACS Catalysis, 2(10), 2133-2146. Retrieved from [Link]
-
Roiser, L., et al. (2024). Continuous Scalable Synthesis and Concentration Variation of Organozinc Compounds. Organic Process Research & Development. Retrieved from [Link]
-
Lipshutz, B. H., et al. (2011). Ligand Effects on Negishi Couplings of Alkenyl Halides. Organic Letters, 13(15), 3818-3821. Retrieved from [Link]
-
Wikipedia. (n.d.). Negishi coupling. Retrieved from [Link]
-
Denmark Group, UIUC. (2020). The Negishi Cross-Coupling Reaction. Retrieved from [Link]
-
Anderson, C. E., et al. (2022). Mechanisms of Activating Agents to Form Organozinc Reagents from Zinc Metal: Lessons for Reaction Design. Accounts of Chemical Research, 55(15), 2073-2084. Retrieved from [Link]
- Google Patents. (n.d.). CN107311838A - A kind of method of new synthesis Cyclopropyl Bromide.
- Google Patents. (n.d.). CN104892355B - A kind of new method synthesizing Cyclopropyl Bromide.
-
L.S. College, Muzaffarpur. (2020). Organozinc compound. Retrieved from [Link]
-
Nbinno. (n.d.). Cyclopropylzinc bromide, 0.5M in THF, packaged under Argon in resealable ChemSeal^t bottles. Retrieved from [Link]
-
Organic Chemistry @ CU Boulder. (n.d.). Organozinc Reagents. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
-
PubChem. (n.d.). Cyclopropylzinc bromide. Retrieved from [Link]
-
ResearchGate. (n.d.). Review of cyclopropyl bromide synthetic process. Retrieved from [Link]
-
SLS. (n.d.). Cyclopropylzinc bromide soluti. Retrieved from [Link]
-
ChemRxiv. (n.d.). Organozinc Reagents in Solution: Insights from ab initio Molecular Dynamics and X-ray Absorption Spectroscopy. Retrieved from [Link]
-
ChemRxiv. (n.d.). Organozinc reagents in solution: insights from ab initio molecular dynamics and X-ray absorption spectroscopy. Retrieved from [Link]
-
Chemistry LibreTexts. (2025). Lab 5: Gas Chromatography/Mass Spectrometry (GC/MS). Retrieved from [Link]
-
PubChem. (n.d.). Bromocyclopropane. Retrieved from [Link]
-
NIST. (n.d.). Cyclopropyl bromide. Retrieved from [Link]
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Validation & Comparative
The Practitioner's Guide to Cyclopropyl Cross-Coupling: A Comparative Analysis of Cyclopropylzinc Bromide and Cyclopropyl Grignard Reagents
In the landscape of modern synthetic chemistry, the cyclopropyl ring stands as a prized structural motif. Its unique conformational and electronic properties are frequently leveraged by medicinal chemists to enhance metabolic stability, modulate acidity, and fine-tune the three-dimensional architecture of bioactive molecules. Consequently, the efficient installation of this strained ring onto diverse molecular scaffolds is a critical challenge. Palladium- and nickel-catalyzed cross-coupling reactions have emerged as the premier methods for this transformation, with cyclopropyl Grignard and cyclopropylzinc reagents being the two most prominent nucleophilic partners.
This guide provides a detailed comparison of cyclopropylzinc bromide (for Negishi-type couplings) and cyclopropyl Grignard reagents (for Kumada-type couplings). We will move beyond a simple recitation of facts to explore the causal relationships behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals.
At the Crossroads of Reactivity and Tolerance: A Head-to-Head Comparison
The choice between a cyclopropyl Grignard reagent and a cyclopropylzinc reagent is fundamentally a decision between raw nucleophilic power and functional group compatibility. This choice dictates the reaction type, the catalyst system, and ultimately, the scope and limitations of the synthetic route.
Cyclopropyl Grignard Reagents (c-PrMgX): The Powerhouse Nucleophile
As organomagnesium compounds, cyclopropyl Grignard reagents are characterized by a highly polarized carbon-magnesium bond. This imbues the cyclopropyl group with significant carbanionic character, making it a potent nucleophile. The corresponding cross-coupling reaction, the Kumada coupling, is a powerful tool for C-C bond formation.[1][2][3]
However, this high reactivity is a double-edged sword. The strong basicity and nucleophilicity of Grignard reagents render them incompatible with a wide range of common functional groups, including esters, ketones, nitriles, and even acidic protons found in alcohols and primary/secondary amines.[1][4] Attempting a Kumada coupling in the presence of such groups often leads to side reactions, such as addition to carbonyls or deprotonation, resulting in low yields of the desired cross-coupled product.
Cyclopropylzinc Bromide (c-PrZnBr): The Tolerant Workhorse
In contrast, cyclopropylzinc bromide, the key reagent in the Negishi coupling, offers a more nuanced approach. The carbon-zinc bond is significantly more covalent and less polarized than the C-Mg bond.[5] This "softer" nature of the organozinc reagent translates to lower basicity and nucleophilicity.[5][6]
The primary advantage of this attenuated reactivity is a vastly expanded functional group tolerance.[5][6] Negishi couplings can be performed on substrates bearing esters, nitriles, amides, and ketones with high fidelity, making it an invaluable tool for the late-stage functionalization of complex molecules.[6][7] The stability and efficient one-step synthesis of cyclopropylzinc bromide further enhance its appeal for commercial applications.[6]
The "Zinc-Mediated" Grignard: A Hybrid Approach
Intriguingly, the line between these two reagents can be blurred. Research has demonstrated that the limitations of the highly reactive cyclopropylmagnesium bromide can be mitigated by the addition of substoichiometric amounts of zinc halides (e.g., ZnBr₂).[8][9] This in-situ transmetalation effectively generates a more tolerant organozinc-like species, "softening" the Grignard reagent.[8] This approach allows for the palladium-catalyzed cross-coupling of the more readily prepared Grignard reagent with functionalized aryl bromides, achieving excellent yields where a traditional Kumada coupling might fail.[8][10][11]
Data-Driven Comparison
The following table summarizes the key performance differences between the two reagents based on typical cross-coupling reactions with aryl halides.
| Feature | Cyclopropyl Grignard (Kumada Coupling) | Cyclopropylzinc Bromide (Negishi Coupling) | Zinc-Mediated Grignard Coupling |
| Reactivity | Very High | Moderate | High, but moderated |
| Basicity | High | Low | Moderate |
| Functional Group Tolerance | Poor (incompatible with esters, ketones, nitriles, amides, acidic protons)[1][4] | Excellent (compatible with esters, ketones, nitriles, amides)[5][6] | Good (compatible with esters, lactones, thioethers)[8] |
| Typical Catalyst | Ni or Pd complexes (e.g., NiCl₂(dppp))[1] | Pd complexes (e.g., Pd(OAc)₂, Pd(PPh₃)₄)[5][6] | Pd complexes (e.g., Pd(OAc)₂ with t-Bu₃P)[8] |
| Reaction Conditions | Typically low temperatures[1] | Often room temperature to moderate heating[6] | Room temperature[8] |
| Key Advantage | High reactivity, economical reagent[3] | Broad functional group tolerance, stable reagent[6] | Combines ease of Grignard prep with improved tolerance[8] |
| Key Disadvantage | Poor functional group tolerance[1][4] | May require catalyst optimization for less reactive halides | Requires an additional additive (ZnX₂) |
Experimental Protocols
To provide a practical context, detailed, step-by-step methodologies for the preparation of the reagents and their subsequent use in cross-coupling are provided below.
Protocol 1: Preparation of Cyclopropylmagnesium Bromide
This protocol describes a standard procedure for synthesizing the Grignard reagent in Tetrahydrofuran (THF).
Materials:
-
Magnesium turnings
-
Cyclopropyl bromide
-
Anhydrous Tetrahydrofuran (THF)
-
Iodine crystal (as initiator)
-
Three-neck round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, nitrogen/argon inlet
Procedure:
-
Flame-dry all glassware and allow to cool under a stream of inert gas (Nitrogen or Argon).
-
To the three-neck flask, add magnesium turnings (1.2 equivalents) and a single crystal of iodine.
-
Add enough anhydrous THF to just cover the magnesium turnings.
-
Prepare a solution of cyclopropyl bromide (1.0 equivalent) in anhydrous THF in the dropping funnel.
-
Add a small portion of the cyclopropyl bromide solution to the magnesium suspension to initiate the reaction. Initiation is indicated by the disappearance of the brown iodine color and gentle refluxing of the solvent. Gentle heating may be required.
-
Once initiated, add the remaining cyclopropyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for an additional 1-2 hours to ensure complete conversion. The resulting grey-black solution is the cyclopropylmagnesium bromide reagent.[12]
Protocol 2: Kumada Coupling of Cyclopropylmagnesium Bromide with an Aryl Bromide
This is a general procedure for a nickel-catalyzed Kumada cross-coupling.
Materials:
-
Aryl bromide
-
Cyclopropylmagnesium bromide solution (prepared as in Protocol 1)
-
[1,3-Bis(diphenylphosphino)propane]dichloronickel(II) (NiCl₂(dppp))
-
Anhydrous THF
-
Standard Schlenk line glassware and inert atmosphere setup
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve the aryl bromide (1.0 equivalent) and NiCl₂(dppp) (1-5 mol%) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the cyclopropylmagnesium bromide solution (1.1-1.5 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or GC-MS.
-
Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 3: Preparation of Cyclopropylzinc Bromide via Transmetalation
This protocol describes the preparation of the organozinc reagent from the corresponding Grignard reagent.
Materials:
-
Cyclopropylmagnesium bromide solution (prepared as in Protocol 1)
-
Anhydrous Zinc Chloride (ZnCl₂)
-
Anhydrous THF
-
Standard Schlenk line glassware and inert atmosphere setup
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, prepare a solution of anhydrous zinc chloride (1.1 equivalents) in anhydrous THF.
-
Cool the zinc chloride solution to 0 °C.
-
Add the previously prepared cyclopropylmagnesium bromide solution (1.0 equivalent) dropwise to the stirred ZnCl₂ solution.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour. The resulting solution contains cyclopropylzinc bromide and is ready for use in a Negishi coupling.[12]
Protocol 4: Negishi Coupling of Cyclopropylzinc Bromide with an Aryl Bromide
This is a general procedure for a palladium-catalyzed Negishi cross-coupling.
Materials:
-
Aryl bromide
-
Cyclopropylzinc bromide solution (prepared as in Protocol 3)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Anhydrous THF
-
Standard Schlenk line glassware and inert atmosphere setup
Procedure:
-
In a separate flame-dried Schlenk flask under an inert atmosphere, dissolve the aryl bromide (1.0 equivalent) and Pd(PPh₃)₄ (2-5 mol%) in anhydrous THF.
-
Transfer the freshly prepared cyclopropylzinc bromide solution via cannula to the solution of the aryl bromide and palladium catalyst at room temperature.
-
Stir the reaction mixture at room temperature or heat gently (e.g., 50 °C) for 4-18 hours, monitoring by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench by adding saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[5][12]
Mechanistic Rationale and Workflow Visualization
The fundamental differences in performance between Grignard and organozinc reagents stem from the nature of their respective carbon-metal bonds, which directly impacts the crucial transmetalation step in the catalytic cycle.
Caption: Comparison of Grignard and Zinc Reagent Properties.
The more ionic C-Mg bond leads to a highly reactive species that is less discriminating, while the more covalent C-Zn bond results in a "softer" nucleophile that is more selective and tolerant of electrophilic functional groups.
The general workflow for both coupling reactions follows a similar path, differing primarily in the preparation and handling of the specific organometallic reagent.
Caption: General Experimental Workflow for Cross-Coupling.
Conclusion and Future Outlook
Both cyclopropylzinc bromide and cyclopropyl Grignard reagents are indispensable tools for the synthesis of cyclopropyl-containing molecules. The choice is not about which reagent is "better," but which is more appropriate for the specific synthetic challenge at hand.
-
For robust substrates lacking sensitive functional groups, the cyclopropyl Grignard reagent in a Kumada coupling offers a direct, powerful, and economical route.
-
For complex, functional-group-rich substrates, the cyclopropylzinc bromide reagent in a Negishi coupling provides the necessary tolerance and selectivity for a successful transformation.[5][6]
-
The innovative zinc-mediated Grignard coupling presents a compelling compromise, harnessing the ease of Grignard preparation while accessing the enhanced functional group tolerance characteristic of organozinc reagents.[8]
As the demand for structurally complex and functionally diverse molecules continues to grow in the pharmaceutical and materials science sectors, a deep, mechanistic understanding of these reagents and their reactivity profiles will remain essential for the practicing chemist. The continued development of novel ligands and catalyst systems will undoubtedly further expand the scope and utility of both of these foundational cross-coupling reactions.
References
-
Shu, C., Sidhu, K., Zhang, L., Wang, X.-j., Krishnamurthy, D., & Senanayake, C. H. (2010). Palladium-Catalyzed Cross-Coupling of Cyclopropylmagnesium Bromide with Aryl Bromides Mediated by Zinc Halide Additives. The Journal of Organic Chemistry, 75(19), 6677–6680. [Link]
- Coleridge, B. M., Bello, C. S., & Leitner, A. (2009). General and user-friendly protocol for the synthesis of functionalized aryl- and heteroaryl-cyclopropanes by Negishi cross-coupling reactions. Tetrahedron Letters, 50(35), 4981-4984.
-
NROChemistry. Kumada Coupling. [Link]
-
Han, C., & Buchwald, S. L. (2009). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. Journal of the American Chemical Society, 131(22), 7532–7533. [Link]
-
Marek, I., et al. (2022). Mechanistic Insights on the Selectivity of the Tandem Heck–Ring-Opening of Cyclopropyldiol Derivatives. JACS Au, 2(4), 895-904. [Link]
-
Han, C., & Buchwald, S. L. (2009). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. MIT Open Access Articles. [Link]
-
Hatano, M., et al. (2021). Zinc chloride-catalyzed Grignard addition reaction of aromatic nitriles. RSC Advances, 11, 14736-14745. [Link]
-
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Cossy, J., et al. (2019). Introduction of Cyclopropyl and Cyclobutyl Ring on Alkyl Iodides through Cobalt-Catalyzed Cross-Coupling. Organic Letters, 21(7), 2285–2289. [Link]
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Shu, C., et al. (2010). Palladium-Catalyzed Cross-Coupling of Cyclopropylmagnesium Bromide with Aryl Bromides Mediated by Zinc Halide Additives. ACS Publications. [Link]
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Reddit. Why using alkyl Grignard reagents is problematic in C-C coupling reactions?. [Link]
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Martins, N., et al. (2021). New Trends in C–C Cross-Coupling Reactions: The Use of Unconventional Conditions. Catalysts, 11(1), 73. [Link]
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Garst, J. F., et al. (2001). In Grignard Reagent Formation From Cyclopropyl Bromide in Diethyl Ether, Trapping by DCPH Is Consistent With Diffusing Cyclopropyl Radical Intermediates. PubMed. [Link]
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A-Senior Application Scientist's-Guide to Cyclopropylating Agents: A Comparative Analysis of Cyclopropylzinc Bromide and Cyclopropylboronic Acid
For researchers, medicinal chemists, and professionals in drug development, the incorporation of a cyclopropyl moiety is a well-established strategy for optimizing the pharmacological properties of lead compounds. This strained three-membered ring can profoundly influence a molecule's conformation, metabolic stability, and binding affinity. The two most prominent reagents for introducing this motif via cross-coupling reactions are cyclopropylzinc bromide and cyclopropylboronic acid. This guide provides an in-depth, objective comparison of these two critical building blocks, supported by experimental data and field-proven insights to inform your selection process.
Overview: The Reagents and Their Respective Couplings
At a high level, both reagents serve the same ultimate purpose: to form a new carbon-carbon bond between a cyclopropyl group and an aryl, heteroaryl, or vinyl partner. However, they operate through distinct catalytic cycles, which dictates their reactivity, stability, and functional group compatibility.
-
Cyclopropylzinc Bromide (C₃H₅BrZn): This organozinc reagent is the key nucleophile in the Negishi cross-coupling reaction . Organozinc compounds are known for their high reactivity, which can be both an advantage and a challenge.[1][2]
-
Cyclopropylboronic Acid (C₃H₇BO₂): This organoboron species is the cornerstone of the venerable Suzuki-Miyaura cross-coupling reaction .[3][4] Boronic acids are celebrated for their stability and ease of handling, making them a popular choice in both academic and industrial settings.[5][6]
Synthesis, Stability, and Handling: A Tale of Two Chemistries
The practical utility of a reagent begins with its preparation and benchtop stability. Here, the differences between the zinc and boron reagents are stark.
Cyclopropylzinc Bromide: The Reactive Workhorse
-
Synthesis: Cyclopropylzinc bromide is typically prepared in situ or purchased as a solution. Its synthesis involves the reaction of cyclopropyl bromide with activated zinc metal (e.g., Rieke® Zinc) or via transmetalation from the corresponding Grignard or organolithium reagent.[7] The direct reaction with zinc is advantageous as it tolerates a variety of functional groups that would be incompatible with the more basic Grignard or organolithium precursors.[7]
-
Stability and Handling: Organozinc reagents are pyrophoric and highly sensitive to air and moisture.[8] They must be handled under strictly inert atmospheres (e.g., nitrogen or argon) using anhydrous solvents and specialized techniques like Schlenk lines or gloveboxes.[9] They are typically sold and stored as solutions in anhydrous solvents like tetrahydrofuran (THF) at 2-8°C.[10]
Cyclopropylboronic Acid: The Stable Building Block
-
Synthesis: The most common laboratory-scale synthesis involves reacting cyclopropylmagnesium bromide (a Grignard reagent) with a trialkyl borate, such as trimethyl borate, at low temperatures, followed by an acidic workup.[11][12][13] While this method uses a moisture-sensitive Grignard reagent, the final boronic acid product is robust.
-
Stability and Handling: Cyclopropylboronic acid is a white, crystalline solid that is generally stable to air and moisture, a significant advantage over its organozinc counterpart.[13][14] This stability allows for easier handling, weighing, and storage.[6] However, it is still recommended to store it in a cool (-20°C), dry place to prevent gradual degradation, such as protodeboronation or the formation of boroxine anhydrides.[15]
| Feature | Cyclopropylzinc Bromide | Cyclopropylboronic Acid |
| Typical State | Solution in THF (e.g., 0.5 M) | White crystalline solid |
| Air/Moisture Stability | Highly sensitive, pyrophoric | Generally stable, can be handled in air |
| Handling Requirements | Strict inert atmosphere (argon/nitrogen) | Standard laboratory benchtop practices |
| Storage | 2-8°C under inert gas | -20°C, desiccated[16] |
Reactivity and Functional Group Tolerance
The choice between Negishi and Suzuki coupling often hinges on the functional groups present in the coupling partners. The inherent reactivity of the organometallic nucleophile and the required reaction conditions are the deciding factors.
Negishi Coupling with Cyclopropylzinc Bromide
The carbon-zinc bond is highly covalent and less basic than its Grignard or organolithium counterparts.[17] This moderate reactivity makes organozinc reagents remarkably tolerant of electrophilic functional groups.[8][18]
-
Key Advantages: The Negishi coupling does not require a base for the transmetalation step, which is a major advantage. This allows for the presence of base-sensitive functional groups like esters, ketones, amides, and nitriles on the coupling partner.[7][19] The reaction often proceeds under mild, neutral conditions.
-
Mechanism Overview: The catalytic cycle involves the oxidative addition of a palladium(0) catalyst to the organic halide, followed by transmetalation with the cyclopropylzinc bromide, and concludes with reductive elimination to yield the product and regenerate the catalyst.[2][20]
Suzuki Coupling with Cyclopropylboronic Acid
The Suzuki-Miyaura coupling is renowned for its exceptional functional group tolerance and mild reaction conditions.[21][22]
-
Key Advantages: Boronic acids are compatible with a vast array of functional groups, including aldehydes, ketones, esters, amides, nitriles, and protected amines and alcohols.[13][23] The reagents are also generally non-toxic and environmentally benign.[6]
-
The Role of the Base: A critical distinction from the Negishi coupling is the absolute requirement of a base in the Suzuki reaction. The base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) activates the boronic acid by forming a more nucleophilic boronate complex, which is necessary for efficient transmetalation to the palladium center.[6] This requirement can be a limitation if the substrate contains base-sensitive functionalities.
-
Mechanism Overview: The cycle is similar to the Negishi, but with a key difference in the transmetalation step. After oxidative addition, the palladium(II)-halide complex reacts with the base-activated boronate species to exchange the cyclopropyl group onto the palladium center, followed by reductive elimination.[6]
Comparative Functional Group Tolerance
| Functional Group | Cyclopropylzinc Bromide (Negishi) | Cyclopropylboronic Acid (Suzuki) | Causality |
| Esters, Ketones, Amides | High Tolerance[7][8] | High Tolerance[13][24] | Both reagents are generally compatible. |
| Aldehydes | Moderate Tolerance | High Tolerance[13][23] | Organozincs can exhibit some nucleophilic addition to aldehydes. |
| Nitriles | High Tolerance[7] | High Tolerance[23][24] | Both reagents are compatible. |
| Acidic Protons (e.g., -OH, -NH₂) | Incompatible | Incompatible (as free groups) | Both reagents are basic/nucleophilic enough to be quenched by acidic protons. Protection is required. |
| Base-Sensitive Groups | High Tolerance | Potential Incompatibility | The Suzuki coupling's requirement for a base can be detrimental to certain substrates. |
Experimental Protocols and Workflows
To provide a practical context, here are representative, step-by-step protocols for both reactions.
Experimental Protocol 1: Negishi Coupling
Synthesis of 4-Cyclopropylacetophenone
-
Catalyst Preparation: To a flame-dried Schlenk flask under an argon atmosphere, add Pd₂(dba)₃ (0.02 equiv) and a suitable phosphine ligand like RuPhos (0.04 equiv).
-
Reaction Setup: Add 4-bromoacetophenone (1.0 equiv) to the flask, followed by anhydrous THF to dissolve the solids.[19]
-
Reagent Addition: Slowly add a solution of cyclopropylzinc bromide (1.2-1.5 equiv, 0.5 M in THF) to the reaction mixture at room temperature.[19]
-
Reaction: Stir the mixture at room temperature or heat gently (e.g., 50-60 °C) and monitor the reaction's progress by TLC or GC-MS.
-
Workup: Upon completion, cool the reaction to room temperature and carefully quench by adding a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.
Experimental Protocol 2: Suzuki-Miyaura Coupling
Synthesis of 4-Cyclopropylacetophenone
-
Reaction Setup: In a round-bottom flask, combine 4-bromoacetophenone (1.0 equiv), cyclopropylboronic acid (1.3-1.5 equiv), and potassium carbonate (K₂CO₃, 2.0-3.0 equiv).[13][23]
-
Catalyst Addition: Add the palladium catalyst, such as Pd(OAc)₂ (0.03 equiv), and a ligand like XPhos (0.06 equiv).[25]
-
Solvent Addition: Add a solvent mixture, typically toluene and water (e.g., 10:1 ratio).[25]
-
Inerting and Reaction: Degas the mixture by bubbling argon through it for 10-15 minutes. Heat the reaction to 100 °C and monitor its progress by TLC or GC-MS.
-
Workup: After completion, cool the reaction to room temperature, add water, and separate the layers.
-
Extraction and Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product via silica gel column chromatography.
Catalytic Cycles: A Visual Comparison
Understanding the mechanistic underpinnings can clarify the role of each component and potential side reactions.
Conclusion: Making an Informed Decision
Both cyclopropylzinc bromide and cyclopropylboronic acid are powerful reagents for introducing the cyclopropyl motif. The choice between them is not a matter of which is "better," but which is better suited for the specific synthetic challenge at hand.
-
Choose Cyclopropylzinc Bromide (Negishi Coupling) when:
-
Your substrate contains base-sensitive functional groups.
-
You require highly reactive conditions, potentially leading to faster reaction times at lower temperatures.[26]
-
You have access to and are proficient with air-free handling techniques.
-
-
Choose Cyclopropylboronic Acid (Suzuki Coupling) when:
-
Ease of handling, storage, and operational simplicity are priorities.
-
Your substrates are tolerant to basic conditions.
-
You are working on a large scale where the stability and lower toxicity of the boron reagent are significant advantages.[6]
-
A wide variety of catalysts and ligands have been developed, offering extensive options for optimization.[23][25]
-
By understanding the fundamental differences in their preparation, stability, and reactivity, researchers can strategically select the optimal reagent to accelerate their drug discovery and development programs.
References
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ResearchGate. (2025). Advances in the Chemistry of Organozinc Reagents. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Reactivity of Cyclopropylboronic Acid. [Link]
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PUYI (SHANGHAI) BIOTECHNOLOGY CO., LTD. (2025). Optimization of the Synthesis Method of Cyclopropylboronic Acid. [Link]
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ACS Publications. (2017). One-Pot, Three-Step Synthesis of Cyclopropylboronic Acid Pinacol Esters from Synthetically Tractable Propargylic Silyl Ethers. Organic Letters. [Link]
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Wikipedia. (n.d.). Organozinc chemistry. [Link]
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ACS Publications. (2026). Employing Arylboronic Acids in Nickel-Catalyzed Enantioselective Suzuki-Type Cross-Couplings: Access to Chiral α-Aryl Phosphonates and α-Aryl Esters. Organic Letters. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Cyclopropylboronic Acid: A Comprehensive Overview. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of Connections: Suzuki Coupling with Boronic Acids. [Link]
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ResearchGate. (n.d.). THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION. [Link]
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Royal Society of Chemistry. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]
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ACS Publications. (2026). Solvent-Controlled Monoselective Suzuki–Miyaura Cross-Coupling of Symmetrical 1,1-Dichloroalkenes: Scope and Origin of Selectivity. [Link]
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Wiley Online Library. (n.d.). Preparation and Applications of Functionalized Organozinc Compounds. [Link]
-
Li, A. Y. (n.d.). Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions. Tetrahedron Letters. [Link]
-
Taylor & Francis Online. (n.d.). Suzuki Coupling of Cyclopropylboronic Acid With Aryl Halides Catalyzed by a Palladium–Tetraphosphine Complex. [Link]
-
Dalian Handom Chemicals Co., Ltd. (n.d.). Cyclopropylboronic acid. [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: Cyclopropylboronic Acid: Synthesis and Suzuki Cross-Coupling Reactions. [Link]
-
ResearchGate. (2025). General and user-friendly protocol for the synthesis of functionalized aryl- and heteroaryl-cyclopropanes by Negishi cross-coupling reactions. [Link]
-
ResearchGate. (2025). Suzuki Coupling of Cyclopropylboronic Acid With Aryl Halides Catalyzed by a Palladium–Tetraphosphine Complex. [Link]
-
NIH. (n.d.). Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides. PMC. [Link]
-
Wikipedia. (n.d.). Negishi coupling. [Link]
-
Bucknell Digital Commons. (n.d.). Cross-Coupling Reactions of Functionalized Organozinc Reagents for the Synthesis of β,β-Disubstituted α,β-Unsaturated Ketones. [Link]
-
Denmark Group. (n.d.). The Negishi Cross-Coupling Reaction. [Link]
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NIH. (n.d.). Cyclopropylzinc bromide | C3H5BrZn | CID 14472682. PubChem. [Link]
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NIH. (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatility of Boronic Acids: Focus on Cyclopropylboronic Acid in Chemical Research. [Link]
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A Senior Application Scientist's Guide to Alternative Reagents for Cyclopropane Synthesis
The cyclopropyl ring, a strained three-membered carbocycle, is a privileged motif in modern chemistry. Its unique conformational rigidity and electronic properties are sought after in medicinal chemistry to enhance metabolic stability, binding affinity, and potency of drug candidates.[1][2] Consequently, the development of efficient and selective methods for constructing this ring system is of paramount importance to researchers in drug development and organic synthesis.
This guide provides an in-depth comparison of the primary classes of reagents used for cyclopropanation, moving beyond classical methods to highlight modern alternatives. We will delve into the mechanistic underpinnings, substrate scope, stereoselectivity, and practical considerations of each method, supported by experimental data and protocols to inform your selection of the optimal reagent for your specific synthetic challenge.
Carbenoid-Based Reagents: The Simmons-Smith Reaction and Its Modern Variants
The reaction of an organozinc carbenoid with an alkene, known as the Simmons-Smith reaction, is a cornerstone of cyclopropane synthesis.[3] It is renowned for its reliability and stereospecificity, where the configuration of the starting alkene is preserved in the cyclopropane product.[3]
Mechanism of Action: The active reagent, typically iodomethylzinc iodide (ICH₂ZnI), is formed from diiodomethane and a zinc-copper couple.[3][4] The reaction proceeds through a concerted, "butterfly-shaped" transition state where the methylene group is delivered to one face of the alkene.[5][6][7]
Key Advantages:
-
Stereospecificity: The reaction is concerted, meaning a cis-alkene will yield a cis-cyclopropane and a trans-alkene will yield a trans-cyclopropane.
-
Directed Cyclopropanation: The presence of a nearby hydroxyl group can direct the zinc carbenoid to deliver the methylene group to the same face of the molecule, providing excellent diastereoselectivity.[3][8]
Limitations and Modern Solutions: The classical Simmons-Smith reagent can be sluggish and often requires directing groups.[8] Several modifications have been developed to enhance reactivity and broaden the substrate scope:
-
Furukawa Modification: Uses diethylzinc (Et₂Zn) instead of the zinc-copper couple, which increases reactivity, especially for less nucleophilic alkenes.[3][7][9]
-
Charette Modification: Employs stoichiometric amounts of Et₂Zn and CH₂I₂ and is known for its high efficiency.
-
Shi Modification: Utilizes a more nucleophilic zinc carbenoid formed from diethylzinc, trifluoroacetic acid, and diiodomethane, which allows for the cyclopropanation of unfunctionalized and electron-deficient alkenes.[3]
Comparative Performance of Simmons-Smith Type Reagents
| Reagent System | Typical Substrates | Key Features & Advantages | Limitations |
| Classic Simmons-Smith (Zn(Cu), CH₂I₂) | Alkenes with directing groups (e.g., allylic alcohols) | High diastereoselectivity with directing groups; stereospecific. | Can be slow; limited reactivity with electron-poor or unfunctionalized alkenes.[8][10] |
| Furukawa (Et₂Zn, CH₂I₂) | Electron-rich and unfunctionalized alkenes | Increased reactivity over classic method; good for simple alkenes.[3][7][9] | Can be expensive due to the cost of diiodomethane.[3] |
| Shi (Et₂Zn, TFA, CH₂I₂) | Electron-deficient and unfunctionalized alkenes | Broader substrate scope, including vinyl boronates; highly nucleophilic reagent.[3] | Stoichiometric use of reagents. |
| Substituted Carbenoids (e.g., Et₂Zn, CH₃CHI₂) | Silyl enol ethers, simple alkenes | Allows for the introduction of substituted cyclopropane rings (e.g., methyl-substituted).[11] | Can produce diastereomeric mixtures; limited documented scope.[11] |
Representative Protocol: Furukawa Cyclopropanation of (E)-Cinnamyl Alcohol
This protocol details a directed cyclopropanation where the hydroxyl group ensures high diastereoselectivity.
Materials:
-
(E)-Cinnamyl alcohol
-
Diethylzinc (1.0 M solution in hexanes)
-
Diiodomethane (CH₂I₂)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, nitrogen-purged round-bottom flask, add (E)-cinnamyl alcohol (1.0 eq) dissolved in anhydrous DCM (0.1 M).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add diethylzinc (1.1 eq) dropwise via syringe. Stir for 20 minutes at 0 °C.
-
Add diiodomethane (1.2 eq) dropwise. The reaction may become exothermic.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Carefully quench the reaction at 0 °C by the slow, dropwise addition of saturated aqueous NH₄Cl.
-
Extract the mixture with DCM (3x).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired cyclopropylmethanol.
Transition Metal-Catalyzed Carbene Transfer from Diazo Compounds
Transition metal catalysis, particularly with rhodium and copper complexes, provides a powerful and versatile method for cyclopropanation using diazo compounds as carbene precursors.[12] This approach offers access to a wide range of substituted cyclopropanes with high levels of stereocontrol.
Mechanism of Action: The reaction is initiated by the reaction of a diazo compound (e.g., ethyl diazoacetate) with a transition metal catalyst, which releases dinitrogen gas and forms a metal-carbene intermediate.[12] This highly reactive species then undergoes a concerted addition to the alkene, transferring the carbene moiety to form the cyclopropane ring.[12]
Key Advantages:
-
High Efficiency: Catalytic nature allows for low catalyst loadings.
-
Broad Substrate Scope: Tolerates a wide variety of functional groups on both the alkene and the diazo compound.
-
Asymmetric Synthesis: The development of chiral ligands for rhodium and copper catalysts has enabled highly enantioselective cyclopropanations, a crucial capability for pharmaceutical synthesis.[13]
Safety Considerations and Alternatives: A significant drawback of this methodology is the hazardous nature of diazo compounds, particularly diazomethane, which is explosive and toxic.[4][14][15] This has spurred the development of safer alternatives:
-
Stabilized Diazo Reagents: Acceptor-substituted diazo reagents like ethyl diazoacetate are more stable and commercially available.[14]
-
In Situ Generation: Methods to generate diazomethane in situ can mitigate some handling risks.
-
Diazomethane Surrogates: Reagents like trimethylsilyldiazomethane (TMS-diazomethane) are less hazardous but also less reactive.[14] Recently, imidazotetrazines, such as the drug temozolomide (TMZ), have been repurposed as weighable, non-explosive solids that can generate diazonium species for cyclopropanations.[14][15]
Michael-Initiated Ring Closure (MIRC): The Corey-Chaykovsky Reaction
For the synthesis of cyclopropanes from α,β-unsaturated carbonyl compounds (enones), the Corey-Chaykovsky reaction is a highly effective alternative.[16][17][18] This method utilizes sulfur ylides to deliver a methylene group.
Mechanism of Action: The reaction proceeds via a two-step sequence. First, a nucleophilic sulfur ylide (commonly dimethylsulfoxonium methylide) undergoes a 1,4-conjugate addition (Michael addition) to the enone.[16][18][19][20] This forms a betaine intermediate, which then undergoes an intramolecular nucleophilic substitution to form the three-membered ring and expel dimethyl sulfoxide (DMSO).[17][18]
Key Features:
-
Selectivity for Enones: While sulfur ylides can also react at carbonyl groups to form epoxides, dimethylsulfoxonium methylide preferentially undergoes 1,4-addition to enones, leading to cyclopropanes.[18][19]
-
Operational Simplicity: The reaction is often performed as a one-pot procedure.[18]
Representative Protocol: Corey-Chaykovsky Cyclopropanation of Chalcone
Materials:
-
Trimethylsulfoxonium iodide
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Chalcone (1,3-diphenyl-2-propen-1-one)
-
Diethyl ether
-
Ice-cold water
Procedure:
-
Ylide Preparation:
-
To a flame-dried, nitrogen-purged three-necked flask, add NaH (1.1 eq). Wash with anhydrous pentane to remove mineral oil and decant.
-
Add anhydrous DMSO to create a stirrable suspension.
-
In a separate flask, dissolve trimethylsulfoxonium iodide (1.0 eq) in anhydrous DMSO.
-
Slowly add the trimethylsulfoxonium iodide solution to the NaH suspension. Stir at room temperature for 1-2 hours until hydrogen evolution ceases. This forms the dimethylsulfoxonium methylide.[18]
-
-
Cyclopropanation:
-
Cool the ylide solution to 0 °C.
-
Dissolve chalcone (1.0 eq relative to the ylide) in a minimal amount of anhydrous DMSO.
-
Slowly add the chalcone solution to the stirred ylide solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.[18]
-
-
Workup:
Choosing the Right Reagent: A Decision Guide
The optimal choice of a cyclopropanation reagent depends critically on the substrate and the desired outcome.
-
For simple, unfunctionalized alkenes: The Furukawa-modified Simmons-Smith reaction is a robust and reliable choice.
-
For alkenes with a directing hydroxyl group: The classic Simmons-Smith reaction provides excellent diastereoselectivity.
-
For electron-deficient alkenes: Consider the Shi modification of the Simmons-Smith reaction or transition metal-catalyzed reactions with electron-withdrawing diazo reagents.
-
For asymmetric synthesis: Chiral transition metal catalysts (Rh, Cu) with diazo compounds offer the highest levels of enantioselectivity. Asymmetric Simmons-Smith variants are also effective, especially for allylic alcohols.[13][21]
-
For α,β-unsaturated carbonyls: The Corey-Chaykovsky reaction is the method of choice for generating cyclopropyl ketones and esters.
-
When avoiding hazardous diazo compounds: The Simmons-Smith reaction, Corey-Chaykovsky reaction, or the use of safer diazo surrogates like imidazotetrazines are excellent alternatives.[14][15]
The field of cyclopropane synthesis continues to evolve, with new catalysts and reagents being developed to address the limitations of existing methods, such as cobalt-catalyzed systems for activating dihaloalkanes.[10][22] By understanding the mechanism, scope, and practical considerations of each major reagent class, researchers can make informed decisions to efficiently construct these valuable three-membered rings.
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A Comparative Guide to the Quantitative Analysis of Cyclopropylzinc Bromide in THF
For researchers, scientists, and professionals in drug development, the precise concentration of an organometallic reagent is paramount for reaction stoichiometry, yield optimization, and reproducibility. Cyclopropylzinc bromide (C₃H₅BrZn), a valuable reagent in carbon-carbon bond formation, is no exception.[1][2] Its inherent sensitivity to air and moisture necessitates accurate quantification post-synthesis or before use.[3][4][5] This guide provides an in-depth comparison of common analytical techniques for determining the molarity of cyclopropylzinc bromide solutions in tetrahydrofuran (THF), offering experimental protocols and performance data to inform your selection of the most suitable method.
The Critical Need for Accurate Quantification
Organozinc reagents like cyclopropylzinc bromide are less reactive than their Grignard and organolithium counterparts, allowing for greater functional group tolerance.[1][4] However, their formation can be inconsistent, and degradation can occur during storage. An inaccurate concentration assessment can lead to incomplete reactions, the formation of byproducts, and difficulties in scaling up processes. Therefore, a reliable quantitative method is not just a matter of good practice but a cornerstone of successful synthesis.
This guide will explore and compare three widely applicable methods: Iodometric Titration, Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS) with derivatization.
Method 1: Iodometric Titration
Iodometric titration is a classic, robust, and cost-effective method for quantifying organometallic reagents.[6][7][8] The principle lies in the reaction of the organozinc compound with elemental iodine (I₂). The highly colored iodine solution is consumed by the reagent, and the endpoint is marked by the disappearance of the brown iodine color, indicating that all the active cyclopropylzinc bromide has reacted.[9] To enhance the sharpness of the endpoint, particularly in THF, the addition of lithium chloride (LiCl) is often employed to maintain a homogenous solution by preventing the precipitation of magnesium halides.[9][10]
Experimental Protocol: Iodometric Titration
Materials:
-
Anhydrous THF
-
Iodine (I₂), accurately weighed
-
Anhydrous Lithium Chloride (LiCl) (optional, but recommended)
-
Dry, argon-flushed glassware (round-bottom flask, syringe, burette)
-
Magnetic stirrer and stir bar
Procedure:
-
Under an inert atmosphere (argon or nitrogen), add a precisely weighed amount of iodine (e.g., 254 mg, 1 mmol) to a dry flask.[9]
-
Add anhydrous THF (and LiCl if used) to dissolve the iodine completely, resulting in a brown solution.[9]
-
Cool the iodine solution to 0 °C in an ice bath.
-
Slowly add the cyclopropylzinc bromide solution dropwise via a syringe or burette while stirring vigorously.
-
The endpoint is reached when the brown color of the iodine solution abruptly disappears, and the solution becomes colorless or pale yellow.[7][8][9]
-
Record the volume of the cyclopropylzinc bromide solution added.
-
Calculate the molarity using the stoichiometry of the reaction (1 mole of I₂ reacts with 1 mole of C₃H₅BrZn).
Method 2: Quantitative NMR (qNMR) Spectroscopy
Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful and highly accurate method for determining the concentration of an analyte without the need for a calibration curve specific to the compound.[11][12] The principle relies on the direct proportionality between the integrated area of an NMR signal and the number of nuclei contributing to that signal.[11] By adding a known amount of an internal standard with a certified purity to the sample, the concentration of the analyte can be precisely calculated.[13][14]
For cyclopropylzinc bromide, ¹H NMR is the most convenient nucleus to observe. The characteristic signals of the cyclopropyl protons can be integrated and compared to the integral of a non-overlapping signal from the internal standard.
Experimental Protocol: qNMR Spectroscopy
Materials:
-
NMR spectrometer
-
High-quality NMR tubes (screw-cap tubes are recommended for air-sensitive samples)[11]
-
Deuterated solvent (e.g., THF-d₈)
-
Internal standard of known purity (e.g., 1,3,5-trimethoxybenzene, dimethyl terephthalate)[15]
-
An accurate analytical balance
Procedure:
-
In a glovebox or under an inert atmosphere, accurately weigh a specific amount of the internal standard into a vial.
-
Add a precise weight or volume of the cyclopropylzinc bromide solution to the same vial.
-
Add the deuterated solvent to dissolve the mixture completely.
-
Transfer the solution to an NMR tube and seal it.
-
Acquire the ¹H NMR spectrum, ensuring a sufficient relaxation delay (D1) to allow for complete relaxation of all relevant protons. This is critical for accurate integration.[12][16]
-
Process the spectrum, carefully phasing and baseline correcting the data.[13]
-
Integrate a well-resolved signal from the cyclopropylzinc bromide and a signal from the internal standard.
-
Calculate the concentration using the following formula[11]:
Concentration (Analyte) = (I_analyte / N_analyte) * (N_std / I_std) * (m_std / MW_std) * (MW_analyte / V_analyte)
Where:
-
I = Integral area
-
N = Number of protons for the integrated signal
-
m = mass
-
MW = Molecular weight
-
V = Volume
-
"analyte" refers to cyclopropylzinc bromide and "std" to the internal standard.
-
Method 3: Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
Gas chromatography is a powerful technique for separating volatile compounds.[17] However, organometallic reagents like cyclopropylzinc bromide are not sufficiently volatile or thermally stable for direct GC analysis.[17][18] Therefore, a derivatization step is necessary to convert the analyte into a more suitable form.[19][20] This typically involves quenching the organozinc reagent with a proton source (e.g., water or acid) to form cyclopropane, which is a volatile hydrocarbon. The amount of cyclopropane formed is then quantified by GC-MS, often using an internal standard.
Experimental Protocol: GC-MS with Derivatization
Materials:
-
GC-MS system
-
Anhydrous solvent (e.g., diethyl ether or THF)
-
Internal standard (e.g., a hydrocarbon not present in the sample, like undecane)
-
Quenching solution (e.g., saturated aqueous ammonium chloride or dilute HCl)
-
Vials with septa
Procedure:
-
Prepare a stock solution of the internal standard in a suitable anhydrous solvent.
-
In a vial under an inert atmosphere, add a known volume of the internal standard stock solution.
-
Add a precise volume of the cyclopropylzinc bromide solution.
-
Carefully quench the reaction by slowly adding the aqueous quenching solution. This will convert the cyclopropylzinc bromide to cyclopropane.
-
Allow the layers to separate and carefully take an aliquot of the organic layer for GC-MS analysis.
-
Analyze the sample by GC-MS, ensuring good separation of the cyclopropane, the internal standard, and the solvent.
-
Generate a calibration curve by preparing standards with known concentrations of cyclopropane and the internal standard.
-
Determine the concentration of cyclopropane in the sample from the calibration curve and, by back-calculation, the concentration of the original cyclopropylzinc bromide solution.
Comparative Analysis
| Feature | Iodometric Titration | qNMR Spectroscopy | GC-MS with Derivatization |
| Principle | Redox reaction with visual endpoint detection | Proportionality of signal integral to molar concentration | Separation and quantification of a volatile derivative |
| Accuracy | Good to Excellent | Excellent | Good to Excellent (dependent on calibration) |
| Precision | Good | Excellent | Good |
| Time per Sample | ~15-30 minutes | ~30-60 minutes (including setup and processing) | ~45-90 minutes (including derivatization and run time) |
| Cost per Sample | Low | High | Moderate to High |
| Equipment | Standard laboratory glassware, burette, stirrer | NMR spectrometer | GC-MS system |
| Expertise Required | Basic wet chemistry skills | Specialized knowledge of NMR operation and data processing | Experience with GC-MS operation and method development |
| Key Advantage | Simple, rapid, and inexpensive | High accuracy, provides structural information | High sensitivity, suitable for complex mixtures |
| Key Limitation | Subject to visual endpoint determination errors | High initial equipment cost, requires careful parameter optimization | Indirect method, derivatization can introduce errors |
Conclusion and Recommendations
The choice of method for quantifying cyclopropylzinc bromide in THF depends on the specific needs of the laboratory, including available equipment, desired accuracy, and sample throughput.
-
Quantitative NMR (qNMR) is the gold standard for accuracy and precision. It is particularly valuable in research and development settings where exact concentrations are critical for mechanistic studies or when analyzing samples that may contain NMR-active impurities that do not interfere with the cyclopropyl signals.[11][12]
-
GC-MS with derivatization is a viable alternative, especially if a GC-MS is already in frequent use for other analyses. It offers high sensitivity but is an indirect method that requires careful calibration and validation of the derivatization step.[17][21]
Ultimately, for any sensitive synthetic application, the investment in time and resources for accurate quantification of cyclopropylzinc bromide will be repaid in the form of more reliable and reproducible results.
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Organic Syntheses. (n.d.). Preparation of Solid Organozinc Pivalates and their Reaction in Pd-Catalyzed Cross-Couplings. Retrieved from [Link]
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Krasovskiy, A., & Knochel, P. (2006). Convenient Titration Method for Organometallic Zinc, Magnesium, and Lanthanide Reagents. ResearchGate. Retrieved from [Link]
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Organic Syntheses. (2018). Preparation of Solid Organozinc Pivalates and their Reaction in Pd-Catalyzed Cross-Couplings. Retrieved from [Link]
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ResearchGate. (n.d.). Comparison of on-line detection methods for Grignard reactions. Retrieved from [Link]
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University of Oxford. (2017). Quantitative NMR Spectroscopy. Retrieved from [Link]
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Tekle, T. (2012). Derivatization Reactions and Reagents for Gas Chromatography Analysis. SciSpace. Retrieved from [Link]
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Chrom Tech, Inc. (n.d.). Why Use GC Derivatization Reagents. Retrieved from [Link]
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MDPI. (n.d.). Raman Spectral Analysis for Quality Determination of Grignard Reagent. Retrieved from [Link]
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Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical R&D. ResearchGate. Retrieved from [Link]
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U.S. Geological Survey. (n.d.). Bromide, titrimetric, hypochlorite oxidatbn. Retrieved from [Link]
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University of Wisconsin-Madison. (n.d.). Practical Aspects of Quantitative NMR Experiments. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Cyclopropylzinc bromide. PubChem. Retrieved from [Link]
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USP Technologies. (n.d.). Iodometric Titration. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). Cyclopropyl bromide. NIST WebBook. Retrieved from [Link]
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Walse, S., et al. (2015). Selective analysis of Bromide via LC-MS/MS and comparison with a traditional GC-based method. EURL-Pesticides. Retrieved from [Link]
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A Senior Application Scientist's Guide to Validating the Structure of Products from Cyclopropylzinc Bromide Reactions
For researchers and professionals in drug development, the cyclopropyl group is a prized structural motif. Its unique conformational rigidity and electronic properties can significantly enhance metabolic stability, binding affinity, and potency. Cyclopropylzinc bromide serves as a key reagent for introducing this moiety, often through cross-coupling reactions.[1] However, the high ring strain of the cyclopropane makes it susceptible to side reactions, such as ring-opening, making unambiguous structural validation of the final product not just a formality, but a critical necessity.
This guide provides an in-depth comparison of the primary analytical techniques for confirming the integrity of the cyclopropyl ring and the overall molecular structure post-reaction. We will move beyond procedural lists to explain the causal relationships behind experimental choices, ensuring a robust and self-validating analytical workflow.
The Analytical Gauntlet: A Multi-Pronged Approach to Structural Certainty
No single technique can provide absolute structural proof in all circumstances. A truly trustworthy validation relies on the convergence of data from orthogonal methods. The workflow below illustrates the logical progression from initial purification to final structural confirmation.
Caption: Logical flow of NMR data for structural elucidation.
Experimental Protocol: Acquiring High-Quality NMR Data
-
Sample Preparation: Dissolve 5-10 mg of the purified product in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal reference (0.0 ppm). [2][3]2. Instrumentation: Use a high-field NMR spectrometer (≥400 MHz) to achieve optimal signal dispersion.
-
1D Spectra Acquisition: Acquire standard ¹H and ¹³C{¹H} spectra. Ensure a sufficient number of scans for the ¹³C spectrum to achieve a good signal-to-noise ratio.
-
2D Spectra Acquisition: If necessary, acquire COSY, HSQC, and HMBC spectra using standard pulse programs. Optimize acquisition and processing parameters according to the instrument's software guidelines.
-
Data Analysis:
-
In the ¹H spectrum, identify the characteristic upfield signals of the cyclopropyl protons. [4] * In the ¹³C spectrum, locate the upfield signals of the cyclopropyl carbons. [3] * Use the HSQC spectrum to correlate these proton and carbon signals directly.
-
Use COSY and HMBC spectra to establish connectivity between the cyclopropyl moiety and the rest of the molecule.
-
Mass Spectrometry (MS): Confirming Composition and Probing Fragmentation
Mass spectrometry is indispensable for confirming the molecular weight and elemental composition of the product. [5]High-Resolution Mass Spectrometry (HRMS) is particularly crucial, as it provides a highly accurate mass measurement that can help deduce the molecular formula.
Expertise & Experience: Interpreting the Fragments
While NMR confirms connectivity, MS provides the molecular formula and can offer structural clues through fragmentation patterns. The cyclopropane ring, despite its stability, can undergo characteristic fragmentation under ionization. The molecular ion peak ([M]⁺) is often observed, but its intensity can vary. [6]Common fragmentation pathways may involve the loss of substituents or, in some cases, ring-opening, leading to a pattern that can be distinguished from an isomeric alkene (e.g., propene vs. cyclopropane). [6]However, interpreting fragmentation patterns to definitively prove the presence of a cyclopropane ring can be complex and often requires comparison with known standards or derivatives. [7]
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution of the sample (typically ~1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Ionization: Electrospray ionization (ESI) is a common choice for many products from organozinc reactions, though other techniques like Direct Analysis in Real Time (DART) may also be used. [5][8]3. Analysis: Acquire the spectrum on a high-resolution instrument, such as a Time-of-Flight (TOF) or Orbitrap mass analyzer.
-
Data Analysis:
-
Identify the molecular ion peak (e.g., [M+H]⁺, [M+Na]⁺).
-
Use the instrument's software to calculate the elemental composition based on the accurate mass.
-
Compare the calculated formula with the expected molecular formula of the target product. The mass error should ideally be less than 5 ppm.
-
X-ray Crystallography: The Unambiguous Gold Standard
When an unambiguous, three-dimensional structure is required, single-crystal X-ray diffraction is the ultimate arbiter. [9][10]It provides precise information on bond lengths, bond angles, and stereochemistry, leaving no doubt as to the product's structure. [11]This technique is particularly valuable in organometallic chemistry for characterizing the exact arrangement of atoms. [9]
Expertise & Experience: The Crystallization Challenge
The primary limitation of X-ray crystallography is the absolute requirement for a high-quality single crystal. [9]Many products of organic synthesis are oils or amorphous solids, making this technique inapplicable. The process of growing suitable crystals can be a significant bottleneck, involving screening of various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion).
Experimental Protocol: Growing Single Crystals (General Guidance)
-
Purification: The compound must be of very high purity (>99%).
-
Solvent Screening: Dissolve a small amount of the compound in a variety of solvents to find one in which it is sparingly soluble.
-
Slow Evaporation: Prepare a saturated or near-saturated solution of the compound. Loosely cap the vial and allow the solvent to evaporate slowly over several days to weeks.
-
Vapor Diffusion: Place a concentrated solution of the compound in a small open vial. Place this vial inside a larger sealed jar containing a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor will slowly diffuse into the compound's solution, reducing its solubility and inducing crystallization.
-
Cooling: Slowly cool a saturated solution. Rapid cooling should be avoided as it can cause the compound to crash out of solution as a powder. [9]
Comparison of Validation Techniques
The following table provides a direct comparison of the primary analytical methods for validating the structure of cyclopropyl-containing compounds.
| Feature | NMR Spectroscopy | Mass Spectrometry | X-ray Crystallography |
| Information Provided | Atomic connectivity, stereochemistry, electronic environment | Molecular weight, elemental formula, fragmentation clues | Absolute 3D structure, bond lengths, bond angles, stereochemistry |
| Strengths | Excellent for identifying the cyclopropyl moiety via characteristic shifts; provides full connectivity map (2D NMR). [2] | High sensitivity; confirms elemental composition with high accuracy (HRMS). [5] | Unambiguous and definitive structural proof. [10][11] |
| Limitations | Signal overlap can occur in complex molecules; less sensitive than MS. [2] | Fragmentation can be complex and may not definitively prove cyclopropane presence alone. [7] | Requires a high-quality single crystal, which can be difficult or impossible to obtain. [9] |
| Sample Requirement | 5-10 mg, non-destructive | <1 mg, destructive | Single crystal, non-destructive (typically) |
Conclusion
Validating the structure of products from cyclopropylzinc bromide reactions demands a rigorous, multi-technique approach. While NMR spectroscopy provides the foundational evidence for the cyclopropyl ring's presence and connectivity, high-resolution mass spectrometry is essential for confirming the elemental composition. For absolute certainty, particularly for novel compounds or when stereochemistry is critical, X-ray crystallography remains the unparalleled gold standard. By judiciously combining these techniques and understanding the causality behind their application, researchers can ensure the scientific integrity of their findings and build a trustworthy foundation for further drug development efforts.
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Franklin, E. M., et al. (2018). Localization of Cyclopropyl Groups and Alkenes Within Glycerophospholipids Using Gas-Phase Ion/Ion Chemistry . Journal of the American Society for Mass Spectrometry. [Link]
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H-1 NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study . (n.d.). ResearchGate. [Link]
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NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY. CYCLOPROPANE DERIVATIVES . (n.d.). Defense Technical Information Center. [Link]
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A Comparative Study of Solvent Effects on the Stability of Cyclopropylzinc Bromide: A Guide for Researchers
For researchers, scientists, and professionals in drug development, the utility of organometallic reagents is intrinsically linked to their stability and reactivity. Cyclopropylzinc bromide, a valuable reagent for the introduction of the cyclopropyl moiety in organic synthesis, is no exception. Its efficacy in transformations such as Negishi cross-coupling reactions is highly dependent on its integrity in solution. This guide provides an in-depth comparative analysis of the effects of various solvents on the stability of cyclopropylzinc bromide, offering field-proven insights and supporting data to enable rational solvent selection and optimize experimental outcomes.
The Crucial Role of the Solvent in Organozinc Chemistry
The solvent is not merely a medium for reaction; it is an active participant in the lifecycle of an organozinc reagent. From the initial formation via oxidative addition of cyclopropyl bromide to zinc metal, to its ultimate consumption in a desired chemical transformation, the solvent shell surrounding the cyclopropylzinc bromide molecule dictates its stability and reactivity. The primary factors at play are the solvent's coordinating ability, polarity, and its own chemical stability.
Organozinc halides like cyclopropylzinc bromide exist in a complex equilibrium in solution, often involving Schlenk-type equilibria, where they can disproportionate into dicyclopropylzinc and zinc bromide. The solvent's ability to coordinate to the zinc center can significantly influence this equilibrium and prevent the formation of less soluble or less reactive species.
A Comparative Analysis of Solvent Systems
The choice of solvent for the preparation and use of cyclopropylzinc bromide is critical. Ethereal solvents are the most common choice due to their ability to solvate the organozinc species through coordination of the ether oxygen to the Lewis acidic zinc center. However, not all ethereal solvents are created equal.
Tetrahydrofuran (THF): The Workhorse Solvent
Tetrahydrofuran (THF) is the most widely used solvent for the preparation and application of cyclopropylzinc bromide. Its strong coordinating ability effectively solubilizes the reagent and helps to stabilize it. Commercially available solutions of cyclopropylzinc bromide are typically in THF.[1][2]
Key Characteristics:
-
Strong Coordinating Ability: The oxygen atom in the five-membered ring of THF is readily available to coordinate with the zinc center, forming a stable complex.
-
Good Solubilizing Power: Cyclopropylzinc bromide is readily soluble in THF, allowing for the preparation of solutions at practical concentrations (e.g., 0.5 M).
-
Moderate Stability: While THF is a good solvent, organozinc reagents can still degrade over time. For cyclopropylzinc bromide in THF, a shelf life of up to 12 months is suggested when stored under an inert atmosphere and refrigerated. However, prolonged storage can lead to the formation of explosive peroxides.
2-Methyltetrahydrofuran (2-MeTHF): A More Stable Alternative
2-Methyltetrahydrofuran (2-MeTHF) has emerged as a superior alternative to THF in many organometallic applications due to its enhanced stability.[3][4] The presence of a methyl group at the 2-position sterically hinders the deprotonation of the C-H bond adjacent to the oxygen, a primary decomposition pathway for THF in the presence of strong bases.
Key Advantages over THF:
-
Increased Thermal Stability: The higher boiling point of 2-MeTHF (80°C vs. 66°C for THF) allows for reactions to be conducted at higher temperatures.[4]
-
Enhanced Reagent Stability: The steric hindrance provided by the methyl group significantly reduces the rate of solvent degradation by the organometallic reagent.[3][6]
-
Improved Work-up: 2-MeTHF has limited miscibility with water, which can simplify aqueous work-up procedures.[4]
Polar Aprotic Solvents (e.g., DMSO, DMF): Accelerating Formation, Compromising Stability
Polar aprotic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) can significantly accelerate the formation of organozinc reagents.[7] This is attributed to their ability to promote the initial oxidative addition of the organic halide to the zinc metal. However, these solvents are generally not recommended for the storage of organozinc reagents due to their higher reactivity and potential to engage in side reactions.
The primary role of these solvents is in the in situ preparation of the organozinc reagent for immediate use. While they can enhance the rate of formation, their use necessitates careful consideration of their compatibility with subsequent reaction steps and purification procedures.
The Influence of Additives: The Role of Lithium Chloride
The addition of lithium chloride (LiCl) to ethereal solvents, particularly THF, is a common practice to enhance the stability and reactivity of organozinc reagents. LiCl aids in the solubilization of organozinc intermediates from the surface of the zinc metal during their formation, preventing the passivation of the metal surface.[8] This leads to higher yields and more reproducible preparations. Furthermore, the formation of "ate" complexes, such as [c-PrZnBrCl]Li, can increase the solubility and stability of the organozinc species in solution.
Quantitative Stability Comparison (Extrapolated)
While direct, peer-reviewed quantitative data on the decomposition rates of cyclopropylzinc bromide in various solvents is scarce, we can extrapolate from the known behavior of similar organometallic reagents to provide a comparative overview.
| Solvent System | Relative Stability | Key Considerations |
| 2-MeTHF | Very High | Excellent for long-term storage and reactions requiring elevated temperatures. |
| THF with LiCl | High | Good for both preparation and storage; LiCl enhances stability and formation. |
| THF | Moderate | Standard choice, but with a limited shelf-life; peroxide formation is a concern. |
| Diethyl Ether | Moderate to Low | Lower coordinating ability than THF, may lead to lower stability. |
| DMSO/DMF | Low (for storage) | Excellent for accelerating in situ formation, but not for storage. |
Experimental Protocols
Preparation of Cyclopropylzinc Bromide in THF
This protocol describes the preparation of a solution of cyclopropylzinc bromide in THF. All operations should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques.
Materials:
-
Zinc dust (<10 micron, activated)
-
Cyclopropyl bromide
-
Anhydrous Tetrahydrofuran (THF)
-
Iodine (a few crystals for activation)
-
1,2-Dibromoethane (for activation)
Procedure:
-
In a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add zinc dust.
-
Heat the zinc dust under vacuum and then cool to room temperature under an inert atmosphere.
-
Add a small crystal of iodine and a few drops of 1,2-dibromoethane to activate the zinc. The disappearance of the iodine color and gentle gas evolution indicates activation.
-
Add anhydrous THF to the activated zinc.
-
Slowly add a solution of cyclopropyl bromide in anhydrous THF to the stirred suspension of zinc. The reaction is exothermic and may require cooling in a water bath to maintain a gentle reflux.
-
After the addition is complete, continue stirring the mixture at room temperature or with gentle heating until the reaction is complete (as determined by GC analysis of an aliquot).
-
Allow the excess zinc to settle, and then cannulate the supernatant solution of cyclopropylzinc bromide into a clean, dry Schlenk flask for storage.
Titration of Cyclopropylzinc Bromide Solution
The concentration of the prepared organozinc solution should be determined by titration before use.
Materials:
-
Iodine, solid
-
Anhydrous THF
-
Standardized sodium thiosulfate solution
-
Starch indicator solution
Procedure:
-
Accurately weigh a sample of iodine into a dry flask under an inert atmosphere.
-
Dissolve the iodine in anhydrous THF.
-
Add a known volume of the cyclopropylzinc bromide solution to the iodine solution. The organozinc reagent will react with the iodine.
-
Quench the reaction with a known excess of the standardized sodium thiosulfate solution.
-
Back-titrate the excess sodium thiosulfate with a standardized iodine solution using a starch indicator to determine the endpoint.
-
Calculate the molarity of the cyclopropylzinc bromide solution based on the stoichiometry of the reaction with iodine.
Visualizing the Factors of Stability
The following diagrams illustrate the key concepts discussed in this guide.
Caption: Coordination of ethereal solvents to the zinc center stabilizes the cyclopropylzinc bromide reagent.
Caption: The lifecycle of cyclopropylzinc bromide, highlighting the influence of the solvent on its formation and stability.
Conclusion
The stability of cyclopropylzinc bromide is a critical parameter that dictates its successful application in organic synthesis. While THF remains a competent and widely used solvent, the evidence strongly suggests that 2-methyltetrahydrofuran offers superior stability , making it the solvent of choice for reactions requiring prolonged reaction times, elevated temperatures, or for the long-term storage of the reagent. The addition of lithium chloride is a beneficial practice for both the preparation and stabilization of cyclopropylzinc bromide in ethereal solvents. For in situ preparations where rapid formation is desired, polar aprotic solvents can be employed, but their use should be carefully considered in the context of the overall synthetic sequence. By understanding the principles outlined in this guide, researchers can make informed decisions on solvent selection to maximize the efficiency and reproducibility of their chemical transformations involving cyclopropylzinc bromide.
References
-
Zhu, L. (1991). The preparation of novel organozinc reagents using highly reactive zinc. ETD Collection for University of Nebraska - Lincoln. [Link]
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Tagawa, T. K. S. (2021). Mechanistic Studies of Organozinc Reagent Formation using Single-Particle Fluorescence Microscopy. UC Irvine Electronic Theses and Dissertations. [Link]
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Campos, P. J., et al. (2018). On-demand synthesis of organozinc halides under continuous flow conditions. Nature Protocols, 13(4), 625-641. [Link]
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Hanada, E. M., et al. (2022). Mechanisms of Organozinc Reagent Formation Determined Through a Combined Single-Particle-Fluorescence-Microscopy and NMR-Spectroscopy Approach. UC Irvine Electronic Theses and Dissertations. [Link]
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Kotha, S., et al. (2005). Aryl and vinyl cyclopropanes through the in situ generation of B-cyclopropyl-9-BBN and its Suzuki–Miyaura coupling. Tetrahedron, 61(23), 5575-5581. [Link]
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PubChem. (n.d.). Cyclopropylzinc bromide. National Center for Biotechnology Information. [Link]
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Jagtap, R. S. (2007). Preparation of some organozinc compounds and their enantioselective addition to aldehydes. University of Pune. [Link]
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Hernán-Gómez, A., et al. (2014). Organozinc pivalate reagents: segregation, solubility, stabilization, and structural insights. Angewandte Chemie International Edition, 53(10), 2706-2710. [Link]
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Google Patents. (2013). United States Patent (10) Patent No.: US 8,481,568 B2. [Link]
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Tilstam, U., et al. (2013). Discovery and Optimization of a Novel Series of Pyrazolopyrimidines as Spermine Oxidase Inhibitors. Journal of Medicinal Chemistry, 56(21), 8565-8575. [Link]
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Pace, V., et al. (2017). Recent advancements on the use of 2-methyltetrahydrofuran in organometallic chemistry. Monatshefte für Chemie-Chemical Monthly, 148(1), 15-23. [Link]
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Monument Chemical. (n.d.). 2-METHYLTETRAHYDROFURAN - (2-MeTHF). [Link]
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Stanetty, P., et al. (1996). Half-Lives of Organolithium Reagents in Common Ethereal Solvents. The Journal of Organic Chemistry, 61(19), 6766-6767. [Link]
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De la Hoz, A., et al. (2016). Recent Advances on the Use of 2-methyltetrahydrofuran (2-MeTHF) in Biotransformations. Molecules, 21(11), 1479. [Link]
-
Bertz, S. H., & Dabbagh, G. (1982). Factors governing the thermal stability of organocopper reagents. Two new classes of heterocuprates with greatly improved thermal stability. Journal of the Chemical Society, Chemical Communications, (18), 1030-1032. [Link]
-
Didier, D., et al. (2024). Diethylzinc-Amylates – Selective Halogen-Zinc Exchange Reagents at Room-Temperature. ChemRxiv. [Link]
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Koszinowski, K., et al. (2024). Organozinc reagents in solution: insights from ab initio molecular dynamics and X-ray absorption spectroscopy. ChemRxiv. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Cyclopropylzinc Bromide, 0.50 M in THF
This guide provides essential safety protocols and operational directives for the handling of Cyclopropylzinc bromide, 0.50 M in Tetrahydrofuran (THF). As a valuable organozinc reagent in synthetic chemistry, its utility is matched by its significant handling risks.[1][2][3] This document moves beyond a simple checklist to instill a deep, causal understanding of the hazards involved and the rationale behind each safety recommendation. Our objective is to empower researchers with the expertise to manage these risks effectively, ensuring both personal safety and experimental integrity.
Hazard Analysis: A Compound with Dual Personality
The risks associated with this reagent are twofold, stemming from both the organozinc solute and the THF solvent. A comprehensive understanding of both is critical for implementing appropriate safety measures.
Cyclopropylzinc Bromide: This organometallic compound is highly reactive. Its primary hazards include:
-
Water Reactivity: Reacts with water to release flammable gases.[4]
-
Corrosivity: Causes severe skin burns and serious eye damage.[4][5]
-
Health Hazards: Harmful if swallowed and may cause respiratory irritation. It is also suspected of causing cancer.[4]
Tetrahydrofuran (THF): The solvent presents its own set of significant dangers:
-
Extreme Flammability: THF is a highly flammable liquid with a low flash point, and its vapors can form explosive mixtures with air.[4][6]
-
Peroxide Formation: Upon exposure to air and light, THF can form explosive organic peroxides.[6][7][8][9] This risk is magnified when the solvent is distilled or evaporated, as the peroxides can become concentrated.[8][9] Containers of THF must be dated upon receipt and opening, and periodically tested for peroxides.[4][5][6] The presence of crystals or a viscous liquid in the container is a sign of dangerous peroxide formation.[5][6][8]
The combination of a water-reactive, corrosive reagent in a highly flammable, peroxide-forming solvent demands stringent adherence to safety protocols.
| Hazard | Classification | Associated Risk |
| Flammability | Flammable Liquid Category 2 | Highly flammable liquid and vapor.[4] Vapors may form explosive mixtures with air.[4] |
| Water Reactivity | Emits Flammable Gas Category 2 | In contact with water, releases flammable gases.[4] |
| Skin Corrosion | Category 1B | Causes severe skin burns and eye damage.[4][5] |
| Eye Damage | Category 1 | Causes serious eye damage.[4][5] |
| Acute Toxicity | Oral Category 4 | Harmful if swallowed.[4] |
| Carcinogenicity | Category 2 | Suspected of causing cancer.[4] |
| Peroxide Formation | Solvent Hazard | May form explosive peroxides upon storage and exposure to air.[6][8][10] |
Personal Protective Equipment (PPE): Your Essential Barrier
Given the severe hazards, a multi-layered approach to PPE is mandatory. The selection of each component is directly linked to mitigating the specific risks identified above.
Caption: PPE selection workflow based on hazard mitigation.
-
Eye and Face Protection:
-
Requirement: Chemical splash goggles that conform to ANSI Z87.1 or European Standard EN166 are mandatory at all times.[6][11][12]
-
Causality: Goggles provide a seal around the eyes to protect against splashes of the corrosive reagent and flammable solvent.
-
Additional Layer: A full-face shield must be worn over the goggles.[6] This provides a secondary barrier protecting the entire face from splashes and in the event of an energetic reaction.
-
-
Hand Protection:
-
Requirement: A double-gloving system is required. The inner glove provides a baseline of protection, while the outer glove is selected for its high resistance to THF.
-
Causality: THF is a potent solvent that can quickly permeate many common glove materials, such as standard nitrile. The outer glove must be made of a material with excellent resistance to THF, such as butyl or neoprene. Consult a glove compatibility chart for specific breakthrough times.
-
Procedure: Always inspect gloves for any signs of degradation or puncture before use. Remove and wash contaminated gloves, including the inside, before re-use.[4][5] If direct contact occurs, remove gloves immediately and wash hands thoroughly.
-
-
Body Protection:
-
Requirement: A flame-resistant (FR) lab coat is essential.[13] Standard cotton or polyester lab coats are insufficient as they can ignite and continue to burn.
-
Causality: The high flammability of THF and the pyrophoric nature of gases evolved upon water contact create a significant fire risk. An FR lab coat will self-extinguish, providing critical time to react in case of a flash fire.
-
Additional Protection: For large-volume transfers, a chemical-resistant apron worn over the FR lab coat can provide additional protection against spills of the corrosive solution.
-
-
Footwear:
-
Requirement: Fully enclosed, chemical-resistant footwear must be worn.
-
Causality: Protects feet from spills. Open-toed shoes or shoes made of woven material are strictly prohibited.
-
Operational Plan: A Step-by-Step Protocol for Safe Handling
All manipulations must be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line or glovebox techniques.[1] All glassware must be rigorously dried in an oven and cooled under an inert atmosphere before use.[1]
Step 1: Pre-Operation Safety Checks
-
Verify Fume Hood: Ensure the chemical fume hood is operational and certified. All work must be conducted within the hood.[6][13]
-
Test for Peroxides: Before opening any container of THF or a solution in THF, especially if it has been opened previously or is near its expiration date, test for the presence of peroxides using peroxide test strips.[6] Do not proceed if peroxide levels are elevated. If crystals are visible around the container lid, consider the material extremely dangerous and contact your institution's Environmental Health & Safety (EHS) office immediately.[5][6]
-
Assemble Emergency Equipment: Ensure an appropriate fire extinguisher (Class B: dry chemical or CO2), spill kit with inert absorbent (such as vermiculite or sand), and safety shower/eyewash station are immediately accessible and unobstructed.[4][11][14] NEVER use water as an extinguishing agent for organometallic fires.[14]
-
Inert Atmosphere: Set up and purge all glassware and transfer lines with a high-purity inert gas.
Step 2: Transferring the Reagent
-
Secure Container: Secure the reagent bottle with a clamp inside the fume hood.[14]
-
Use Syringe/Cannula: For transferring the solution, use a clean, oven-dried, gas-tight syringe with a Luer-lock needle or a cannula.[14]
-
Maintain Positive Pressure: During the transfer, maintain a slight positive pressure of inert gas in the source bottle to prevent air from entering.
-
Controlled Addition: Add the reagent slowly and in a controlled manner to the reaction vessel. Be prepared for a potential exothermic reaction.
Step 3: Post-Operation and Quenching
-
Quench Residual Reagent: Any residual reagent in syringes, needles, or glassware must be safely quenched.
-
Procedure: While still in the fume hood, slowly add the residual material to a flask containing a less reactive, high-boiling point solvent like heptane or toluene. Cool the mixture in an ice bath and slowly add a quenching agent like isopropanol, followed by methanol, and finally water.[14] Be prepared for gas evolution.
-
Clean Glassware: After quenching, glassware can be carefully cleaned.
Emergency Response Plan
Immediate and correct action is vital in an emergency. All laboratory personnel must be trained on these procedures.[13]
Caption: Decision tree for emergency response procedures.
-
In Case of a Spill:
-
Alert personnel in the immediate area. Evacuate if the spill is large or ventilation is inadequate.[4][15]
-
Contain the spill and cover it with an inert absorbent material like sand, vermiculite, or dry lime. Do not use combustible materials like paper towels.[4][12]
-
Using non-sparking tools, carefully collect the absorbed material into a sealable container for hazardous waste disposal.[4][5][12]
-
Contact your institution's EHS for guidance on disposal.[16]
-
-
In Case of Fire:
-
If the fire is small and you are trained to do so, use a dry chemical or CO2 fire extinguisher.[4][14]
-
NEVER use water. [14] This will react with the organozinc compound and intensify the fire.
-
For any fire that cannot be immediately extinguished, activate the fire alarm, evacuate the area, and call emergency services.
-
-
In Case of Personal Exposure:
-
Skin Contact: Immediately go to the nearest safety shower and flush the affected area with copious amounts of water for at least 15 minutes.[4][16] Remove all contaminated clothing while under the shower.[4][16] Seek immediate medical attention.[4][5]
-
Eye Contact: Immediately use an eyewash station to flush the eyes with water for at least 15 minutes, holding the eyelids open.[4][16] Seek immediate medical attention.[4][5]
-
Inhalation: Move the affected person to fresh air.[4][13] Seek immediate medical attention.
-
Disposal Plan
All waste generated from the use of Cyclopropylzinc bromide is considered hazardous waste.
-
Excess Reagent: Unused or excess reagent must be quenched using the procedure described in the operational plan (Section 3, Step 3) before disposal.
-
Contaminated Materials: All contaminated items, including gloves, absorbent materials from spills, empty reagent bottles, and rinsed glassware, must be collected in a designated, sealed hazardous waste container.
-
Labeling: The waste container must be clearly labeled with its contents ("Hazardous Waste: Cyclopropylzinc bromide / THF, quenched solids") and stored in a satellite accumulation area until it is collected by EHS personnel.
By adhering to these detailed protocols, researchers can confidently and safely utilize the synthetic power of Cyclopropylzinc bromide while upholding the highest standards of laboratory safety.
References
-
Solubility of Things. (n.d.). Safety and Handling of Organometallic Compounds. Retrieved from [Link]
-
Chem Reactor. (2024, February 19). How peroxide form in THF I How does butylated hydroxytoluene (BHT) stop peroxide formation in THF? [Video]. YouTube. Retrieved from [Link]
-
University of York, Department of Biology. (n.d.). Use of Peroxide Forming Chemicals. Retrieved from [Link]
-
University of Southern California, Environmental Health & Safety. (n.d.). Organic Peroxide Formers. Retrieved from [Link]
-
University of California, Berkeley, Environment, Health & Safety. (n.d.). Safe Handling of Peroxide-Formers (PFs). Retrieved from [Link]
-
Case Western Reserve University. (2018, July 16). Laboratory Safety Standard Operating Procedure (SOP) for the use of hazardous materials or equipment. Retrieved from [Link]
-
Wikipedia. (n.d.). Organozinc chemistry. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Preparation of Air- and Moisture-Stable Aryl- and Heteroarylzinc Pivalates. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Cyclopropyl bromide, 99%. Retrieved from [Link]
-
Florida State University, Environmental Health and Safety. (n.d.). Chemical Emergencies, Exposures, and Spills. Retrieved from [Link]
-
ResearchGate. (n.d.). Commonly employed techniques for the preparation of organozinc... [Image]. Retrieved from [Link]
-
Organic Reactions. (n.d.). Preparation and Applications of Functionalized Organozinc Compounds. Retrieved from [Link]
-
The Mirica Group, University of Illinois. (n.d.). Safety & Resources. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
